Product packaging for 1,6-Dimethyl-9H-carbazole(Cat. No.:CAS No. 78787-77-6)

1,6-Dimethyl-9H-carbazole

Cat. No.: B15223873
CAS No.: 78787-77-6
M. Wt: 195.26 g/mol
InChI Key: GNTSUFPIIGSDRI-UHFFFAOYSA-N
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Description

1,6-Dimethyl-9H-carbazole (CAS# 78787-77-6) is a carbazole derivative with the molecular formula C14H13N and a molecular weight of 195.26 g/mol . This compound is of significant interest in medicinal chemistry and materials science research. Recent scientific investigations highlight its potential as a core scaffold in developing anticancer agents. Studies show that specific dimethylcarbazole derivatives exhibit potent cytotoxic activity against triple-negative breast cancer cell lines, such as MDA-MB-231, by selectively inhibiting human topoisomerase I (hTopo I) and interfering with actin dynamics, ultimately triggering apoptosis . Beyond biomedical applications, the carbazole core is widely utilized in material science due to its favorable photochemical and electrochemical properties. Carbazole derivatives are commonly employed in organic light-emitting diodes (OLEDs), as components in solar cells, and in the development of advanced battery materials . Researchers value this compound for its versatility in synthesizing more complex structures for multi-targeted therapy development and functional materials. The product is supplied for laboratory research purposes. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13N B15223873 1,6-Dimethyl-9H-carbazole CAS No. 78787-77-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78787-77-6

Molecular Formula

C14H13N

Molecular Weight

195.26 g/mol

IUPAC Name

1,6-dimethyl-9H-carbazole

InChI

InChI=1S/C14H13N/c1-9-6-7-13-12(8-9)11-5-3-4-10(2)14(11)15-13/h3-8,15H,1-2H3

InChI Key

GNTSUFPIIGSDRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C(C=CC=C23)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1,6-Dimethyl-9H-carbazole: Chemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,6-Dimethyl-9H-carbazole, a significant heterocyclic aromatic compound. Standard chemical nomenclature typically refers to this compound as 3,6-Dimethyl-9H-carbazole . This document will use the standard nomenclature and its corresponding CAS number. The guide details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its applications in materials science and as a scaffold for biologically active molecules.

Chemical Properties and Identification

3,6-Dimethyl-9H-carbazole is a solid aromatic amine with a tricyclic structure. The addition of methyl groups at the 3 and 6 positions enhances the electron-donating properties of the carbazole core, influencing its electronic and photophysical characteristics.[1]

PropertyValue
Chemical Name 3,6-Dimethyl-9H-carbazole
CAS Number 5599-50-8[2][3][4][5]
Molecular Formula C₁₄H₁₃N[2][3]
Molecular Weight 195.26 g/mol [3]
Melting Point 215-217 °C[2]
Boiling Point 383 °C at 760 mmHg[2]
Density 1.158 g/cm³[2]
Appearance Solid[3]
UV Absorption λmax 346 nm (in Ethanol)[6]
InChI Key HNACKJNPFWWEKI-UHFFFAOYSA-N[3]
SMILES CC1=CC2=C(C=C1)NC3=C2C=C(C=C3)C[3]

Spectroscopic Data:

  • ¹H NMR: Spectral data for carbazole derivatives show characteristic peaks for aromatic protons and the amine proton. For 3,6-disubstituted carbazoles, the proton NMR spectrum in CDCl₃ typically shows signals for the aromatic protons in the range of 7.2 to 8.4 ppm and a broad singlet for the N-H proton around 8.1 ppm.[7]

  • ¹³C NMR: The ¹³C NMR spectrum of 3,6-diiodo-9H-carbazole, a related precursor, shows aromatic carbon signals between 112 and 139 ppm.[7]

  • IR Spectroscopy: The IR spectrum of carbazole derivatives displays a characteristic N-H stretching vibration. For instance, in 3,6-di-tert-pentyl-9H-carbazole, this appears at 3417 cm⁻¹.[8]

Synthesis of 3,6-Dimethyl-9H-carbazole

Several synthetic routes have been established for the preparation of 3,6-Dimethyl-9H-carbazole. Modern methods like the Suzuki coupling reaction offer a versatile and high-yielding approach.[1] Below is a representative experimental protocol based on a Suzuki coupling reaction.

Experimental Protocol: Synthesis via Suzuki Coupling

This method involves a palladium-catalyzed cross-coupling reaction between a di-halogenated carbazole precursor and a methylating agent, such as methylboronic acid.

Materials:

  • 3,6-Dibromo-9H-carbazole

  • Methylboronic acid

  • Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Solvent (e.g., Toluene and water)

  • Nitrogen gas supply

  • Standard reflux apparatus and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization solvent (e.g., Ethanol)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3,6-dibromo-9H-carbazole and methylboronic acid in toluene under a nitrogen atmosphere.

  • Addition of Base and Catalyst: Add an aqueous solution of potassium carbonate to the reaction mixture. Subsequently, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer using a separatory funnel. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain pure 3,6-Dimethyl-9H-carbazole.

Below is a diagram illustrating the general workflow for the synthesis of 3,6-disubstituted carbazoles via a Suzuki coupling reaction.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Final Product start1 3,6-Dibromo-9H-carbazole reaction_vessel Reaction Mixture in Flask start1->reaction_vessel start2 Methylboronic Acid start2->reaction_vessel catalyst Pd(PPh₃)₄ Catalyst catalyst->reaction_vessel base K₂CO₃ (aq) base->reaction_vessel solvent Toluene solvent->reaction_vessel conditions Reflux under N₂ conditions->reaction_vessel workup Aqueous Workup & Extraction reaction_vessel->workup Reaction Completion purification Column Chromatography / Recrystallization workup->purification product 3,6-Dimethyl-9H-carbazole purification->product

Caption: Synthesis workflow for 3,6-Dimethyl-9H-carbazole.

Applications and Biological Relevance

Carbazole and its derivatives are of significant interest due to their wide range of biological activities and applications in materials science.

Biological Activities of the Carbazole Core:

The carbazole nucleus is a key pharmacophore, and its derivatives have been reported to exhibit numerous biological properties, including:

  • Anti-inflammatory activity: Certain novel carbazole derivatives have shown potent anti-inflammatory effects in studies using carrageenan-induced inflammation models in rats.

  • Antimicrobial and Antifungal activity: Various N-substituted carbazoles have been synthesized and screened for their antimicrobial and antifungal properties.[9] The substitution pattern on the carbazole ring, particularly at the C-3 and C-6 positions, has been shown to influence antibacterial activity.[10]

  • Anticancer activity: The carbazole skeleton is present in several natural and synthetic compounds with antitumor properties.[11] These compounds can act as DNA intercalating agents and inhibitors of crucial enzymes like topoisomerases.[11]

  • Neuroprotective effects: Some N-substituted carbazole derivatives have demonstrated considerable neuroprotective abilities.[9]

Applications in Materials Science:

3,6-Dimethyl-9H-carbazole is a crucial building block in the field of organic electronics due to its excellent electron-donating and hole-transporting properties.[12] These characteristics are vital for enhancing the performance and stability of:

  • Organic Light-Emitting Diodes (OLEDs): Its use in host materials can lead to improved device efficiency.

  • Perovskite Solar Cells: It serves as a key component in hole-transporting materials, which are essential for efficient charge extraction in these next-generation solar cells.[12]

The strategic placement of methyl groups enhances the electron density of the carbazole core, which improves charge-carrier mobility.[12] The compound's inherent fluorescent properties also make it a candidate for the development of fluorescent probes for sensing and imaging applications.[12]

Conclusion

3,6-Dimethyl-9H-carbazole is a versatile compound with significant potential in both medicinal chemistry and materials science. Its well-defined chemical properties and established synthetic routes make it an accessible building block for further research and development. The continued exploration of its derivatives is expected to lead to new advancements in drug discovery and organic electronics.

References

An In-depth Technical Guide to the Photophysical and Electrochemical Properties of the Dimethyl-9H-carbazole Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic aromatic compounds that have garnered substantial interest across various scientific disciplines, including materials science, medicinal chemistry, and drug development. The carbazole core, with its rigid and planar structure, possesses intrinsic photophysical and electrochemical activity. The introduction of substituents, such as methyl groups, onto the carbazole framework allows for the fine-tuning of these properties, making dimethyl-9H-carbazoles versatile building blocks in the design of functional molecules.

In the realm of organic electronics, carbazole derivatives are valued for their excellent hole-transporting capabilities, high photochemical stability, and charge carrier mobility.[1] Specifically, the strategic placement of electron-donating methyl groups on the carbazole core enhances electron density, which can lead to improved charge-carrier mobility, a critical factor for the performance of Organic Light-Emitting Diodes (OLEDs) and solar cells.[2]

This guide provides a detailed overview of the photophysical and electrochemical characteristics of the dimethyl-9H-carbazole core, with a focus on data available for the parent 9H-carbazole and the 3,6-dimethyl substituted analogue. It also outlines the general experimental protocols for the characterization of these compounds.

Synthesis of Dimethyl-9H-carbazoles

The synthesis of dimethyl-9H-carbazole derivatives can be achieved through various established synthetic methodologies. Common strategies involve the construction of the carbazole ring system or the modification of a pre-existing carbazole core.

One prevalent method for creating aryl-substituted carbazoles is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This reaction typically involves the coupling of a bromo-substituted carbazole with a boronic acid derivative. For the synthesis of 1,6-dimethyl-9H-carbazole, a potential route could involve the coupling of a suitably protected bromo-iodo-benzene derivative with a methyl-substituted boronic acid, followed by an intramolecular cyclization.

Another widely used method is the Ullmann condensation, which is effective for the N-arylation of carbazoles.[4] Furthermore, classical reactions such as the Borsche-Drechsel cyclization and the Graebe-Ullmann reaction are foundational methods for carbazole synthesis.[5] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Photophysical Properties

The photophysical properties of carbazole derivatives are characterized by their absorption and emission of light. These properties are highly sensitive to the substitution pattern on the carbazole ring.

Absorption and Emission Data

The absorption spectra of carbazole and its derivatives typically exhibit strong π-π* transitions in the ultraviolet (UV) region. The introduction of methyl groups, which are weak electron-donating groups, is expected to cause a slight red-shift (bathochromic shift) in the absorption and emission maxima compared to the parent carbazole. While specific data for this compound is unavailable, the following table summarizes the known photophysical data for 9H-carbazole to provide a baseline.

CompoundSolventAbsorption Maxima (λ_abs) [nm]Emission Maxima (λ_em) [nm]
9H-CarbazoleEthanol292, 322[6]359.5[6]

Note: Data for this compound is not available in the cited literature. The data for the parent 9H-carbazole is provided for reference.

Electrochemical Properties

The electrochemical behavior of carbazole derivatives is a key aspect of their utility in electronic applications. Cyclic voltammetry is the primary technique used to investigate their redox properties, particularly their oxidation potentials.

Redox Potentials

Carbazoles are known to undergo reversible or quasi-reversible oxidation processes. The nitrogen atom in the carbazole ring is electron-rich and can be oxidized to form a stable radical cation. The substitution of electron-donating groups like methyl groups generally lowers the oxidation potential, making the compound easier to oxidize.

While specific electrochemical data for this compound is not available, the following table presents data for related carbazole derivatives to illustrate the expected trends. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which are crucial for understanding charge injection and transport in electronic devices, can be estimated from the oxidation and reduction potentials.

CompoundOnset Oxidation Potential (V)HOMO (eV)LUMO (eV)
9-(4-Bromophenyl)-9H-carbazole1.191-5.71-2.52
9-(3,5-Dibromophenyl)-9H-carbazole1.310-5.81-2.22
Carbazole Derivative IIIa1.333-5.75-2.19

Note: Data for this compound is not available in the cited literature. The data for various substituted carbazoles is provided for comparative purposes.[7] The HOMO and LUMO levels are often calculated from the onset of the oxidation and the optical band gap, respectively.

Experimental Protocols

The characterization of the photophysical and electrochemical properties of dimethyl-9H-carbazoles involves standard analytical techniques.

Photophysical Characterization

UV-Vis Absorption Spectroscopy:

  • Prepare a dilute solution of the carbazole derivative in a suitable spectroscopic grade solvent (e.g., ethanol, dichloromethane, or acetonitrile).

  • Use a dual-beam UV-Vis spectrophotometer to record the absorption spectrum, typically from 200 to 800 nm.

  • The solvent used for the sample is also used as the reference.

  • Identify the wavelength of maximum absorption (λ_max).

Fluorescence Spectroscopy:

  • Prepare a dilute solution of the compound in a spectroscopic grade solvent. The concentration should be low enough to avoid inner filter effects.

  • Use a spectrofluorometer to measure the emission spectrum.

  • Excite the sample at a wavelength where it absorbs strongly, determined from the UV-Vis spectrum.

  • Record the emission spectrum over a suitable wavelength range, typically starting from the excitation wavelength.

  • The fluorescence quantum yield can be determined relative to a known standard (e.g., quinine sulfate).

Electrochemical Characterization

Cyclic Voltammetry (CV):

  • Prepare a solution of the carbazole derivative in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6).

  • Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE), and a counter electrode (e.g., a platinum wire).

  • Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for a sufficient period.

  • Record the cyclic voltammogram by scanning the potential between a set range at a specific scan rate (e.g., 100 mV/s).

  • The oxidation and reduction potentials can be determined from the resulting voltammogram. The ferrocene/ferrocenium (Fc/Fc+) redox couple is often used as an internal standard.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the properties and characterization of dimethyl-9H-carbazoles.

G Structure-Property Relationship of Dimethyl-9H-Carbazoles cluster_structure Molecular Structure cluster_properties Resulting Properties Carbazole_Core 9H-Carbazole Core (Planar, Aromatic) Photophysical Photophysical Properties (Absorption, Emission) Carbazole_Core->Photophysical Governs basic UV absorption Electrochemical Electrochemical Properties (Redox Potentials, HOMO/LUMO) Carbazole_Core->Electrochemical Provides redox- active nitrogen Methyl_Groups Methyl Groups (-CH3) (Electron-Donating) Methyl_Groups->Photophysical Induces bathochromic shift Methyl_Groups->Electrochemical Lowers oxidation potential Substitution_Pattern Substitution Pattern (e.g., 1,6- vs 3,6-) Substitution_Pattern->Photophysical Fine-tunes energy of transitions Substitution_Pattern->Electrochemical Influences HOMO energy level Device_Performance Device Performance (Hole Transport, Efficiency) Photophysical->Device_Performance Determines color and efficiency Electrochemical->Device_Performance Governs charge injection/transport

Caption: Structure-Property Relationships in Dimethyl-9H-Carbazoles.

G General Experimental Workflow for Characterization Start Start: Synthesized Compound UV_Vis UV-Vis Spectroscopy (Determine λ_max) Start->UV_Vis CV Cyclic Voltammetry (Determine Redox Potentials) Start->CV Fluorescence Fluorescence Spectroscopy (Determine λ_em, Quantum Yield) UV_Vis->Fluorescence Provides excitation λ Data_Analysis Data Analysis (Calculate HOMO/LUMO, etc.) Fluorescence->Data_Analysis CV->Data_Analysis End End: Characterized Compound Data_Analysis->End

Caption: General Experimental Workflow for Characterization.

Conclusion

The dimethyl-9H-carbazole core represents a valuable scaffold in the development of new materials and potential therapeutic agents. The strategic placement of methyl groups on the carbazole framework provides a means to systematically tune the photophysical and electrochemical properties. While specific experimental data for this compound remains elusive in the current literature, the analysis of the parent compound and its 3,6-dimethyl isomer provides a solid foundation for understanding the expected behavior of this class of compounds. Further experimental investigation into the 1,6-disubstituted isomer is warranted to fully elucidate its properties and potential applications. This guide serves as a comprehensive resource for researchers, providing the necessary background and experimental framework to explore the rich chemistry of dimethyl-9H-carbazoles.

References

Navigating the Physicochemical Landscape of 1,6-Dimethyl-9H-carbazole: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies for assessing the solubility and stability of 1,6-Dimethyl-9H-carbazole in organic solvents. As a member of the carbazole family, a class of compounds with significant interest in medicinal chemistry and materials science, understanding its physicochemical properties is paramount for its application and development.[1]

Disclaimer: Direct quantitative solubility and stability data for this compound is limited in publicly available literature. Therefore, this guide presents data for the parent compound, 9H-carbazole, and other closely related dimethyl-carbazole isomers to provide a foundational understanding and predictive context.

Core Concepts: Solubility and Stability of Carbazole Derivatives

The solubility of carbazole and its derivatives is largely dictated by the interplay of the planar, aromatic, and relatively non-polar carbazole nucleus with the polarity of the solvent.[2] Generally, carbazoles exhibit low solubility in water and higher solubility in organic solvents.[2] The introduction of alkyl groups, such as the two methyl groups in this compound, is expected to increase its lipophilicity and further enhance its solubility in non-polar organic solvents. The stability of the carbazole ring system is generally high due to its aromaticity, making it resistant to degradation under many conditions.[3][4]

Quantitative Data Summary

The following tables summarize the available solubility and physical property data for 9H-carbazole and the related isomer, 3,6-Dimethyl-9H-carbazole. This information serves as a valuable reference point for estimating the behavior of this compound.

Table 1: Solubility of 9H-Carbazole in Various Solvents

SolventTemperature (°C)Solubility (mol fraction, x10³)
N,N-Dimethylformamide (DMF)2591.25 (extraction efficiency %)
DMF with 5% Urea25Data not available
DMF with 10% Urea25Data not available
DMF with 15% Urea25Data not available

Note: The solubility in DMF is presented as extraction efficiency, which indicates high solubility. The addition of urea to DMF was found to decrease the solubility of carbazole.[5]

Table 2: Physical and Chemical Properties of Carbazole and its Derivatives

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
9H-Carbazole86-74-8C₁₂H₉N167.21246355
3,6-Dimethyl-9H-carbazole5599-50-8C₁₄H₁₃N195.26Not AvailableNot Available
2,6-Dimethyl-9H-carbazole78787-80-1C₁₄H₁₃N195.26Not AvailableNot Available
9-Ethyl-3,6-dimethyl-9H-carbazoleNot AvailableC₁₆H₁₇N223.3266-67Not Available

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are not explicitly available. However, standard methodologies employed for other carbazole derivatives and small organic molecules can be readily adapted.

Solubility Determination: Shake-Flask Method

A widely accepted method for determining equilibrium solubility is the shake-flask method.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature water bath or shaker for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A carefully measured aliquot of the clear supernatant is withdrawn and diluted with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Stability Assessment: HPLC-Based Degradation Study

The chemical stability of this compound in a given solvent can be assessed by monitoring its concentration over time under specific storage conditions.

Methodology:

  • Sample Preparation: A solution of this compound of a known concentration is prepared in the organic solvent of interest.

  • Storage Conditions: The solution is stored under controlled conditions of temperature and light (e.g., ambient temperature, elevated temperature, protected from light, exposed to light).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), an aliquot of the solution is withdrawn.

  • HPLC Analysis: The concentration of this compound in each aliquot is determined by a stability-indicating HPLC method. This method should be capable of separating the parent compound from any potential degradation products.

  • Data Analysis: The percentage of the initial concentration remaining at each time point is calculated. A plot of concentration versus time can be used to determine the degradation kinetics.

Visualizations

Experimental Workflow for Solubility and Stability Determination

The following diagram illustrates a typical workflow for the experimental determination of solubility and stability of a carbazole derivative.

G Workflow for Solubility and Stability Assessment cluster_solubility Solubility Determination cluster_stability Stability Assessment Sol_Start Start: Excess Compound + Solvent Sol_Equilibrate Equilibrate (Shake-Flask) Sol_Start->Sol_Equilibrate Sol_Separate Separate Phases (Centrifugation) Sol_Equilibrate->Sol_Separate Sol_Quantify Quantify Concentration (HPLC) Sol_Separate->Sol_Quantify Sol_End End: Solubility Data Sol_Quantify->Sol_End Stab_Start Start: Solution of Known Concentration Stab_Store Store under Controlled Conditions Stab_Start->Stab_Store Stab_Sample Sample at Time Intervals Stab_Store->Stab_Sample Stab_Analyze Analyze Concentration (HPLC) Stab_Sample->Stab_Analyze Stab_End End: Stability Profile Stab_Analyze->Stab_End

Caption: A flowchart outlining the key steps in determining the solubility and stability of this compound.

Logical Relationship of Physicochemical Properties

The interplay of molecular structure and solvent properties dictates the solubility and stability of this compound.

G Factors Influencing Solubility and Stability cluster_compound This compound Properties cluster_solvent Solvent Properties Structure Molecular Structure (Planar, Aromatic) Solubility Solubility Structure->Solubility Stability Stability Structure->Stability Methyl Methyl Groups (Lipophilicity) Methyl->Solubility NH_group N-H Group (H-bonding potential) NH_group->Solubility Polarity Polarity Polarity->Solubility Polarity->Stability H_Bonding Hydrogen Bonding Capacity H_Bonding->Solubility Temperature Temperature Temperature->Solubility Temperature->Stability

Caption: A diagram illustrating the key molecular and solvent properties that influence the solubility and stability of this compound.

References

Theoretical and Computational Explorations of Dimethylcarbazole Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dimethylcarbazole isomers, a class of heterocyclic aromatic compounds, have garnered significant interest within the scientific community, particularly in the fields of materials science and drug discovery. Their unique photophysical properties and potential as anticancer agents make them a compelling subject for theoretical and computational investigation. This technical guide provides an in-depth overview of the synthesis, characterization, and computational analysis of various dimethylcarbazole isomers, tailored for researchers, scientists, and professionals in drug development.

Synthesis of Dimethylcarbazole Isomers

The synthesis of dimethylcarbazole isomers can be achieved through various organic reactions, with the Suzuki-Miyaura cross-coupling reaction being a prominent and versatile method. This reaction allows for the formation of C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.

General Suzuki-Miyaura Coupling Protocol for 6-Aryl-1,4-dimethyl-9H-carbazoles

A common route to synthesize 6-aryl-1,4-dimethyl-9H-carbazoles involves the reaction of a 6-bromo-1,4-dimethyl-9H-carbazole derivative with an appropriate arylboronic acid.[1][2][3]

Materials:

  • 6-bromo-1,4-dimethyl-9H-carbazole derivative (e.g., 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃)

  • Solvent system (e.g., 1,4-dioxane and water)

  • Inert atmosphere (e.g., Argon)

Procedure:

  • To a solution of the 6-bromo-1,4-dimethyl-9H-carbazole derivative in 1,4-dioxane under an argon atmosphere, add the arylboronic acid, an aqueous solution of Na₂CO₃, and the Pd(PPh₃)₄ catalyst.[1]

  • Heat the reaction mixture to reflux for a specified period (e.g., 48 hours).[1]

  • After cooling, evaporate the volatiles under reduced pressure.[1]

  • The resulting solid residue can be purified by recrystallization from a suitable solvent like acetonitrile.[1]

SynthesisWorkflow

Computational Analysis of Dimethylcarbazole Isomers

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is widely employed to predict the optimized geometries, frontier molecular orbital energies (HOMO and LUMO), and other electronic properties of dimethylcarbazole isomers.

DFT Calculation Protocol

A typical DFT calculation for a dimethylcarbazole isomer involves the following steps:

  • Geometry Optimization: The initial structure of the isomer is optimized to find its lowest energy conformation. This is often done using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

  • Property Calculation: Once the optimized geometry is obtained, various electronic properties can be calculated, including:

    • HOMO and LUMO energies: These are crucial for understanding the molecule's electronic transitions and reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.[4]

    • Dipole moment: This provides information about the polarity of the molecule.

    • Molecular Electrostatic Potential (MEP): This map helps to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

DFT_Workflow

Calculated Electronic Properties
Compound/IsomerHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
Carbazole-CH₃ (N-methyl)--4.5022.617
2,7-carbazole derivative--1.75 - 3.86-
Carbazole D-A-D compound 1-5.23-2.282.95-
Carbazole D-A-D compound 2-5.20-2.802.40-

Note: The computational methods and basis sets used to obtain these values may vary between studies, affecting direct comparability.[5][6]

Biological Activity of Dimethylcarbazole Isomers

Several dimethylcarbazole isomers have been investigated for their potential as anticancer agents. Their mechanism of action is often attributed to their ability to intercalate with DNA and inhibit topoisomerase enzymes.

Cytotoxicity against Cancer Cell Lines

The cytotoxic effects of dimethylcarbazole derivatives have been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) being a key metric.

CompoundCell LineIC₅₀ (µM)
A 1,4-dimethylcarbazole derivativeMCF-7~10
A 1,4-dimethylcarbazole derivativeMDA-MB-231~5
Curcumin (for comparison)MCF-7-
Curcumin (for comparison)MDA-MB-231-

Note: The specific derivatives and experimental conditions may vary between studies.

Cell Viability Assay (MTT Assay) Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8]

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Cell culture medium

  • 96-well plates

  • Dimethylcarbazole isomer solutions of varying concentrations

  • MTT solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and incubate overnight.[9]

  • Treat the cells with various concentrations of the dimethylcarbazole isomer and incubate for a specific duration (e.g., 72 hours).[9]

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.[8]

  • Add the solubilization solution to dissolve the formazan crystals.[7]

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[8]

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

MTT_Assay_Workflow

Molecular Docking with DNA

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex.[10] In the context of dimethylcarbazole isomers, docking studies can elucidate their potential binding modes with DNA, providing insights into their mechanism of anticancer activity.

General Docking Protocol:

  • Preparation of Receptor and Ligand: Obtain the 3D structure of the DNA (receptor) from a database like the Protein Data Bank (PDB). Prepare the 3D structure of the dimethylcarbazole isomer (ligand).

  • Grid Box Generation: Define a grid box around the potential binding site on the DNA.

  • Docking Simulation: Use docking software (e.g., AutoDock) to perform the docking calculations, which will generate various possible binding poses of the ligand.[11]

  • Scoring and Analysis: The software will score the different poses based on a scoring function that estimates the binding affinity. The pose with the best score is considered the most likely binding mode. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and DNA.[10]

Docking_Workflow

The theoretical and computational study of dimethylcarbazole isomers offers a powerful approach to understanding their fundamental properties and predicting their potential applications. Through a combination of synthetic chemistry, spectroscopy, computational modeling, and biological assays, researchers can systematically explore the structure-activity relationships within this versatile class of compounds. This guide provides a foundational framework for such investigations, enabling further advancements in the development of novel materials and therapeutic agents based on the dimethylcarbazole scaffold.

References

Crystal Structure Analysis of 1,6-Dimethyl-9H-carbazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,6-Dimethyl-9H-carbazole is a heterocyclic aromatic compound belonging to the carbazole family. Carbazoles and their derivatives are of significant interest to researchers in materials science and drug discovery due to their unique photophysical properties and biological activities. A thorough understanding of the crystal structure of these compounds is paramount as it governs their solid-state properties, including packing, intermolecular interactions, and ultimately, their macroscopic behavior and suitability for various applications.

This technical guide provides a detailed overview of the crystal structure analysis of this compound. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural characteristics of this molecule.

Methodology

A comprehensive search of crystallographic databases and scientific literature was conducted to obtain the crystal structure data for this compound. The primary techniques for determining crystal structures of organic molecules include single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of a carbazole derivative, such as this compound, typically involves the following experimental workflow:

  • Synthesis and Crystallization: The first step is the synthesis of the target compound, this compound. Following purification, single crystals suitable for X-ray diffraction are grown. This is a critical step and can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The choice of solvent is crucial and is often determined empirically.

  • Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. This pattern of reflections is recorded by a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms within the unit cell are then determined using direct methods or Patterson methods. This initial structural model is then refined against the experimental data to improve the accuracy of the atomic coordinates, thermal parameters, and other crystallographic parameters.

The logical workflow for a typical single-crystal X-ray diffraction experiment is illustrated in the following diagram:

experimental_workflow Experimental Workflow for Crystal Structure Determination cluster_synthesis Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection Mounting->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation

A flowchart of the experimental workflow for crystal structure determination.

Crystallographic Data and Molecular Structure

As of the latest literature search, a complete single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Therefore, specific quantitative data on its crystal system, space group, unit cell dimensions, and atomic coordinates are not available.

For illustrative purposes, this guide presents a general discussion based on the known structures of closely related carbazole derivatives. It is anticipated that the this compound molecule would exhibit a largely planar carbazole core, with the methyl groups attached at the 1 and 6 positions. The planarity of the carbazole ring system is a key feature that influences its electronic properties and intermolecular interactions.

The expected relationship between the molecular structure and its solid-state packing is depicted in the diagram below:

molecular_packing From Molecular Structure to Crystal Packing Molecule This compound Molecular Structure Interactions Intermolecular Interactions (e.g., π-π stacking, van der Waals) Molecule->Interactions Packing Crystal Packing Arrangement Interactions->Packing Properties Macroscopic Properties (e.g., melting point, solubility) Packing->Properties

The relationship between molecular structure and macroscopic properties.

Conclusion

While the specific crystal structure of this compound is not currently available in the public domain, this guide has outlined the standard experimental procedures and analytical workflows required for its determination. The structural analysis of this compound would provide valuable insights into its solid-state behavior, which is crucial for its potential applications in materials science and medicinal chemistry. Further research involving the synthesis of high-quality single crystals and subsequent X-ray diffraction analysis is necessary to fully elucidate the three-dimensional arrangement of this compound in the solid state. Such a study would be a valuable contribution to the field of carbazole chemistry.

A Technical Guide to the Preliminary Biological Activity Screening of Dimethylcarbazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary biological screening of dimethylcarbazole derivatives, a class of heterocyclic compounds recognized for their significant therapeutic potential. Carbazole and its derivatives exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them promising scaffolds in drug discovery.[1][2] This document details the experimental protocols for key in vitro assays, presents quantitative data from relevant studies in a structured format, and visualizes complex workflows and signaling pathways to facilitate a comprehensive understanding of the screening process.

Anticancer and Cytotoxic Activity Screening

The polycyclic, planar aromatic structure of carbazole derivatives has been linked to their cytotoxic activity against various cancer cell lines.[1] Preliminary screening is crucial to identify lead compounds with potent and selective anticancer effects. A common initial step involves evaluating the cytotoxicity of these derivatives against a panel of human cancer cell lines and comparing their effects to non-cancerous cells to assess selectivity.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary test for cytotoxicity.[3][4]

Objective: To determine the concentration of a dimethylcarbazole derivative that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, MCF-7, HeLa) and a non-malignant control cell line (e.g., MCF-10A).[3][4]

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).

  • Dimethylcarbazole derivatives dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Plate the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the dimethylcarbazole derivatives in the culture medium. Replace the old medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Ellipticine or 5-Fluorouracil).[3][5] Incubate the plates for a specified period, typically 48 or 72 hours.[3]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Cytotoxicity of Dimethylcarbazole Derivatives

The following table summarizes the cytotoxic activity of selected dimethylcarbazole derivatives against various human cancer cell lines, expressed as IC50 (the half-maximal inhibitory concentration) or GI50 (the half-maximal growth inhibition) values.

CompoundCell LineActivity (µM)Reference
Compound 3 (5,8-Dimethyl-9H-carbazole derivative) MDA-MB-231 (Breast)IC50: 1.44 ± 0.97[3]
Compound 4 (5,8-Dimethyl-9H-carbazole derivative) MDA-MB-231 (Breast)IC50: 0.73 ± 0.74[3]
Compound 4c (Aminocarbazole derivative) MCF-7 (Breast)GI50: 13.4[1]
Compound 4d (Aminocarbazole derivative) MDA-MB-231 (Breast)GI50: 19.3[1]
Compound 5a (N-thioalkylcarbazole) MCF-7 (Breast)IC50: 50.4 ± 0.96[4]
Compound 5c (N-thioalkylcarbazole) HeLa (Cervical)IC50: 11.3 ± 0.63[4]
Compound 7g (Carbazole acylhydrazone) A875 (Melanoma)IC50: 4.12[5]
Compound 7p (Carbazole acylhydrazone) HepG2 (Liver)IC50: 10.31[5]

Visualizations: Anticancer Screening Workflow and Pathway

G Workflow for In Vitro Cytotoxicity Screening cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Maintain Cancer & Normal Cell Lines seed_cells Seed Cells in 96-Well Plates cell_culture->seed_cells compound_prep Prepare Serial Dilutions of Dimethylcarbazole Derivatives treat_cells Treat Cells with Compounds (e.g., 72 hours) compound_prep->treat_cells seed_cells->treat_cells add_mtt Add MTT Reagent (4-hour incubation) treat_cells->add_mtt solubilize Add Solubilization Buffer add_mtt->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability determine_ic50 Determine IC50 Values calc_viability->determine_ic50 selectivity Assess Selectivity Index (Cancer vs. Normal Cells) determine_ic50->selectivity

Workflow for In Vitro Cytotoxicity Screening.

G Simplified Apoptosis Induction Pathway cluster_pathway Cellular Response derivative Dimethylcarbazole Derivative target Intracellular Target (e.g., Topoisomerase I, Actin) derivative->target inhibition/ interference stress Cellular Stress & DNA Damage target->stress caspase_activation Caspase Cascade Activation stress->caspase_activation apoptosis Apoptosis (Programmed Cell Death) caspase_activation->apoptosis

Simplified Apoptosis Induction Pathway.

Antimicrobial Activity Screening

Carbazole derivatives have demonstrated notable activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[6][7] Initial screening aims to identify compounds with broad-spectrum or specific antimicrobial efficacy.

Experimental Protocols: Antimicrobial Assays

A. Disk Diffusion Method

This method is a qualitative or semi-quantitative test to assess the antimicrobial activity of a compound.[8][9]

Objective: To determine the susceptibility of a microorganism to a dimethylcarbazole derivative by measuring the zone of inhibition.

Materials:

  • Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungal strains (Candida albicans).[6][8]

  • Agar medium (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi).

  • Sterile paper disks (6 mm diameter).

  • Test compound solutions of known concentration in DMSO.

  • Positive control antibiotics (e.g., Chloramphenicol, Ciprofloxacin) and antifungals (e.g., Ketoconazole).[6]

  • Sterile swabs and Petri dishes.

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Uniformly spread the inoculum over the entire surface of an agar plate using a sterile swab.

  • Disk Application: Impregnate sterile paper disks with a known concentration of the test compound. Place the disks onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • Measurement: Measure the diameter (in mm) of the clear zone of growth inhibition around each disk.

B. Broth Microdilution Method (MIC Determination)

This method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

Objective: To quantify the lowest effective concentration of a dimethylcarbazole derivative against a specific microorganism.

Procedure:

  • Compound Dilution: In a 96-well microplate, perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized microbial inoculum to each well.

  • Controls: Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under the appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Reading: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Data Presentation: Antimicrobial Activity of Dimethylcarbazole Derivatives

The table below presents the Minimum Inhibitory Concentration (MIC) values for various carbazole derivatives against selected microbial strains.

CompoundMicroorganismActivity (µg/mL)Reference
Compound 11d (1H-dibenzo[a,c]carbazole) Bacillus subtilisMIC: 1.9[6]
Compound 11m (1H-dibenzo[a,c]carbazole) Bacillus subtilisMIC: 7.8[6]
Compound 18a Staphylococcus aureusMIC: 50[6]
Compound 18b Staphylococcus aureusMIC: 50[6]
3-Iodo-9H-carbazole Bacillus subtilisMIC: 31.25[8]
3,6-Diiodo-9H-carbazole Bacillus subtilisMIC: 31.25[8]
1,3,6-Tribromo-9H-carbazole Escherichia coliMIC: 31.25[8]
Compound 8f (Dihydrotriazine derivative) S. aureus (MRSA)MIC: 0.5[2]
Compound 9d (Dihydrotriazine derivative) Candida albicansMIC: 1[2]

Visualization: Antimicrobial Screening Workflow

G Workflow for Antimicrobial Activity Screening cluster_qualitative Qualitative Screening: Disk Diffusion cluster_quantitative Quantitative Screening: Broth Microdilution prep_plates Prepare Inoculated Agar Plates apply_disks Apply Disks Impregnated with Test Compounds prep_plates->apply_disks incubate_plates Incubate Plates (24-48h) apply_disks->incubate_plates measure_zones Measure Zones of Inhibition (mm) incubate_plates->measure_zones serial_dilute Perform Serial Dilutions in 96-Well Plate measure_zones->serial_dilute Active compounds proceed to quantitative testing inoculate_wells Inoculate Wells with Microbial Suspension serial_dilute->inoculate_wells incubate_mic Incubate Plate (24h) inoculate_wells->incubate_mic determine_mic Determine MIC (Lowest concentration with no growth) incubate_mic->determine_mic start Start start->prep_plates

Workflow for Antimicrobial Activity Screening.

Anti-inflammatory Activity Screening

Inflammation is a complex biological response implicated in numerous diseases.[10] Carbazole derivatives have been investigated for their potential to modulate inflammatory pathways, often by inhibiting the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[11]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells stimulated with lipopolysaccharide (LPS).[12][13]

Objective: To evaluate the anti-inflammatory potential of dimethylcarbazole derivatives by quantifying their effect on NO production.

Materials:

  • RAW 264.7 murine macrophage cell line.[12]

  • Complete cell culture medium.

  • Lipopolysaccharide (LPS).

  • Test compounds (dimethylcarbazole derivatives).

  • Griess Reagent (for nitrite quantification).

  • 96-well microplates.

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Nitric oxide produced by the cells is rapidly converted to nitrite in the culture medium. Collect the cell supernatant.

  • Griess Reaction: Add Griess Reagent to the supernatant. The reagent reacts with nitrite to form a purple azo compound.

  • Data Acquisition: Measure the absorbance at 540 nm. The quantity of nitrite is determined from a sodium nitrite standard curve.

  • Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control. A preliminary cytotoxicity test (e.g., MTT) should be run in parallel to ensure that the observed NO inhibition is not due to cell death.[12]

Data Presentation: Anti-inflammatory Activity of Carbazole Derivatives

This table shows the in vitro anti-inflammatory activity of carbazole derivatives from selected studies.

CompoundAssayCell Line / ModelActivityReference
LCY-2-CHO NO Production InhibitionRAW 264.7IC50: 2.3 µM[11]
LCY-2-CHO PGE₂ Formation InhibitionRAW 264.7IC50: 1.0 µM[11]
LCY-2-CHO TNF-α Formation InhibitionRAW 264.7IC50: 0.8 µM[11]
Compound 2 HRBC Membrane StabilizationHuman Red Blood CellsIC50: 0.06 µg/mL[14]
Compound 9 HRBC Membrane StabilizationHuman Red Blood CellsIC50: 1.89 µg/mL[14]
Compound 10 HRBC Membrane StabilizationHuman Red Blood CellsIC50: 1.66 µg/mL[14]

Visualizations: Anti-inflammatory Screening Workflow and Pathway

G Workflow for Nitric Oxide (NO) Inhibition Assay cluster_setup Cell Culture & Treatment cluster_measurement Griess Assay cluster_analysis Data Analysis seed_cells Seed RAW 264.7 Macrophages in 96-Well Plate pretreat Pre-treat Cells with Dimethylcarbazole Derivatives seed_cells->pretreat stimulate Stimulate with LPS (Lipopolysaccharide) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect_supernatant Collect Cell Supernatant incubate->collect_supernatant check_toxicity Perform Parallel Cytotoxicity Assay (MTT) incubate->check_toxicity Parallel Assay add_griess Add Griess Reagent collect_supernatant->add_griess measure_abs Measure Absorbance (540 nm) add_griess->measure_abs calc_inhibition Calculate % NO Inhibition measure_abs->calc_inhibition determine_ic50 Determine IC50 Value calc_inhibition->determine_ic50

Workflow for Nitric Oxide (NO) Inhibition Assay.

G p38 MAPK Signaling Pathway in Inflammation lps LPS tlr4 TLR4 Receptor lps->tlr4 p38 p38 MAPK tlr4->p38 activates ap1 AP-1 (Transcription Factor) p38->ap1 activates gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) ap1->gene_expression promotes transcription inflammation Inflammatory Response gene_expression->inflammation derivative Dimethylcarbazole Derivative (LCY-2-CHO) derivative->p38 interferes with activation

p38 MAPK Signaling Pathway in Inflammation.

References

The Rising Stars of Natural Medicine: A Technical Guide to the Discovery and Isolation of Novel Carbazole Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Carbazole alkaloids, a diverse class of nitrogen-containing heterocyclic compounds, are emerging as a significant area of interest in natural product chemistry and drug discovery. Predominantly isolated from terrestrial plants of the Rutaceae family, particularly from the genera Murraya, Clausena, and Glycosmis, these compounds have demonstrated a remarkable range of biological activities. Their potential as anti-inflammatory, anticancer, neuroprotective, and antimicrobial agents has positioned them as promising candidates for the development of new therapeutics. This in-depth technical guide provides a comprehensive overview of the discovery and isolation of novel carbazole alkaloids, detailing experimental protocols, presenting quantitative bioactivity data, and illustrating key signaling pathways.

Sourcing and Extraction of Carbazole Alkaloids: A General Workflow

The journey to discovering novel carbazole alkaloids begins with the collection and processing of plant material. The roots, leaves, and stems of plants from the Rutaceae family are particularly rich sources.[1] A generalized workflow for the extraction and isolation of these compounds is depicted below.

Carbazole Alkaloid Isolation Workflow plant_material Plant Material (e.g., Murraya, Clausena) extraction Solvent Extraction (e.g., Methanol, Ethanol, Acetone) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (e.g., Hexane, Chloroform, Ethyl Acetate) crude_extract->partitioning fractions Fractions of Varying Polarity partitioning->fractions chromatography Chromatographic Separation (Column, TLC, HPLC) fractions->chromatography pure_compounds Isolated Carbazole Alkaloids chromatography->pure_compounds structure_elucidation Structure Elucidation (NMR, MS, IR, UV) pure_compounds->structure_elucidation bioassays Biological Activity Screening pure_compounds->bioassays

A generalized workflow for the discovery and isolation of novel carbazole alkaloids.

Detailed Experimental Protocols

The successful isolation of carbazole alkaloids hinges on meticulous experimental execution. The following protocols are synthesized from various successful studies and represent a robust starting point for researchers.

Plant Material Preparation and Extraction
  • Collection and Drying: Collect the desired plant parts (e.g., roots, leaves, stems). The material should be air-dried in the shade to prevent the degradation of thermolabile compounds and then ground into a fine powder.[2]

  • Solvent Extraction: The powdered plant material is typically extracted exhaustively with a polar solvent such as methanol, ethanol, or acetone at room temperature or using a Soxhlet apparatus.[3][4] The choice of solvent can influence the profile of extracted compounds.

  • Concentration: The resulting extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation of the Crude Extract
  • Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.[5] This step separates the complex mixture into fractions with different chemical profiles.

  • Acid-Base Extraction for Alkaloids: To specifically target alkaloids, an acid-base extraction can be performed. The crude extract is dissolved in a dilute acid (e.g., 5% HCl), which protonates the basic nitrogen of the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent (e.g., diethyl ether) to remove neutral and acidic compounds. Subsequently, the aqueous layer is basified (e.g., with NH4OH to pH 9-10) to deprotonate the alkaloids, which can then be extracted with an organic solvent like chloroform or dichloromethane.[5]

Chromatographic Purification
  • Column Chromatography: The fractions obtained from partitioning are subjected to column chromatography, typically using silica gel as the stationary phase.[2][3] Elution is performed with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or chloroform).[3] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC): TLC is used to monitor the separation during column chromatography and to identify fractions containing compounds of interest.[3] A common solvent system for TLC of carbazole alkaloids is a mixture of benzene and chloroform (e.g., 1:1 v/v).[3] Spots can be visualized under UV light or by spraying with a suitable reagent.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing promising compounds are further purified by preparative or semi-preparative HPLC, often using a reversed-phase column (e.g., C18).[6] An isocratic or gradient elution with a mobile phase such as methanol and water is commonly employed.[6]

Structure Elucidation

The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR are fundamental for determining the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.

  • Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions and conjugation in the molecule.

Bioactivity of Novel Carbazole Alkaloids: A Quantitative Overview

Numerous novel carbazole alkaloids have been isolated and evaluated for their biological activities. The following tables summarize some of the reported cytotoxic and neuroprotective effects.

Table 1: Cytotoxic Activity of Selected Novel Carbazole Alkaloids

CompoundSourceCell LineIC50 (µM)Reference
MahanineMurraya koenigiiHL-60 (Human promyelocytic leukemia)3.1[7]
Pyrayafoline-DMurraya koenigiiHL-60 (Human promyelocytic leukemia)4.2[7]
Murrafoline-IMurraya koenigiiHL-60 (Human promyelocytic leukemia)4.8[7]
9-Formyl-3-methylcarbazoleMurraya koenigiiP388 (Mouse leukemia)- (weak activity)[8]
O-MethylmukonalClausena excavataHIV-1 infected MT-4 cells2.7 µg/mL (EC50)[9]
3-Formyl-2,7-dimethoxycarbazoleClausena excavataHIV-1 infected MT-4 cells7.4 µg/mL (EC50)[9]
Clauszoline-JClausena excavataHIV-1 infected MT-4 cells8.2 µg/mL (EC50)[9]

Table 2: Neuroprotective Activity of Selected Carbazole Alkaloids

CompoundSourceAssayEC50 (µM)Reference
MahanimbineMurraya koenigiiAcetylcholinesterase inhibition0.03 mg/mL (IC50)
Clausine ZClausena excavataCyclin-dependent kinase 5 (CDK5) inhibition0.51 (IC50)
-Zanthoxylum bungeanum extractNrf2 and HO-1 upregulation-[10]
-Zanthoxylum alatum extractNrf2-mediated HO-1 expression-[10]

Key Signaling Pathways Modulated by Carbazole Alkaloids

The therapeutic potential of carbazole alkaloids stems from their ability to modulate key cellular signaling pathways. The following diagrams illustrate some of the known mechanisms of action.

Induction of Apoptosis via the Intrinsic Pathway

Several carbazole alkaloids, including mahanine, pyrayafoline-D, and murrafoline-I, have been shown to induce apoptosis in cancer cells through the mitochondrial-mediated intrinsic pathway.[7] This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade.

Apoptosis Signaling Pathway carbazoles Carbazole Alkaloids (e.g., Mahanine) mito Mitochondrial Dysfunction carbazoles->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Carbazole alkaloid-induced apoptosis via the intrinsic pathway.
Neuroprotection through the Nrf2/HO-1 Pathway

The neuroprotective effects of some carbazole alkaloids are attributed to their ability to activate the Nrf2/HO-1 signaling pathway.[10] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, including heme oxygenase-1 (HO-1), which protect neuronal cells from oxidative stress.

Nrf2 Signaling Pathway carbazoles Carbazole Alkaloids nrf2 Nrf2 Activation carbazoles->nrf2 ho1 HO-1 Expression nrf2->ho1 antioxidant Antioxidant Response ho1->antioxidant neuroprotection Neuroprotection antioxidant->neuroprotection

Neuroprotective mechanism of carbazole alkaloids via the Nrf2/HO-1 pathway.

Conclusion and Future Directions

The discovery and isolation of novel carbazole alkaloids represent a vibrant and promising field of research. The diverse chemical structures and significant biological activities of these compounds underscore their potential as lead molecules for the development of new drugs. Future research should focus on the continued exploration of untapped plant sources, the development of more efficient and scalable isolation techniques, and in-depth mechanistic studies to fully elucidate the therapeutic potential of this fascinating class of natural products. The integration of advanced analytical techniques and high-throughput screening will undoubtedly accelerate the discovery of the next generation of carbazole alkaloid-based medicines.

References

A Technical Guide to Fundamental Research on Carbazole-Based Organic Semiconductors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This in-depth technical guide delves into the fundamental principles of carbazole-based organic semiconductors, covering their synthesis, photophysical properties, and applications in optoelectronic devices. The document provides structured data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of this important class of materials.

Introduction to Carbazole-Based Organic Semiconductors

Carbazole and its derivatives have emerged as a cornerstone in the field of organic electronics due to their exceptional electronic and photophysical properties.[1][2][3] Carbazole is a nitrogen-containing heterocyclic aromatic compound known for its excellent thermal stability, high hole mobility, and electron-rich nature.[1][2][4] These properties make carbazole-based materials highly versatile and suitable for a wide range of applications, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), organic thin-film transistors (OTFTs), and biosensors.[5][6][7][8]

The fundamental advantages of using carbazole as a building block for organic semiconductors include its relatively low cost, the ease with which it can be chemically functionalized, and its inherent stability.[2][9] The carbazole core can be modified at various positions, particularly at the nitrogen atom (N-9) and the 2, 3, 6, and 7 positions, allowing for precise tuning of its electronic structure, solubility, and solid-state morphology.[9][10] This chemical versatility enables the rational design of materials with optimized properties for specific device applications, such as adjusting energy levels for efficient charge injection and transport or modifying the emission color in OLEDs.[1][11][12] Fused-ring carbazole derivatives, such as indolocarbazole and indenocarbazole, further extend the π-electron system, leading to enhanced thermal stability and tunable frontier orbital energies for a wide range of emission colors.[11]

Synthesis of Carbazole-Based Organic Semiconductors

The synthesis of functional carbazole-based materials often involves well-established organic chemistry reactions to build complex molecular architectures. The ability to introduce various substituents onto the carbazole core is crucial for tuning the material's final properties.

Key Synthetic Methodologies
  • Suzuki-Miyaura Cross-Coupling: This is a widely used method for creating C-C bonds to attach aryl or heteroaryl groups to the carbazole core. The reaction typically involves the coupling of a bromo-carbazole derivative with an aryl/heteroaryl boronic acid, catalyzed by a palladium complex.[13] One study reported the use of a bimetallic Pd-Cu nanoparticle catalyst immobilized on reduced graphene oxide (Pd–Cu@rGO) to achieve high yields (up to 98%) for the synthesis of N-protected-3-aryl/heteroaryl carbazoles.[13] This heterogeneous catalyst demonstrated excellent reusability for up to five cycles.[13]

  • Knoevenagel Condensation: This reaction is employed for synthesizing carbazole-fused coumarin derivatives. It involves the condensation of a carbazole carbaldehyde (e.g., 4-hydroxy-9-methyl-9H-carbazole-3-carbaldehyde) with active methylene compounds.[14] This method is effective for creating molecules with extended conjugation and interesting photophysical properties.[14]

  • Electrochemical Polymerization: This technique is used to create thin films of carbazole-based polymers directly on an electrode surface.[4][7] For instance, poly(9H-carbazole) can be synthesized and deposited on a working electrode by applying cyclic voltammetry in a solution containing the carbazole monomer and a supporting electrolyte.[7] This method is particularly useful for fabricating sensors and other electronic devices.[4][7]

  • Cadogan and Scholl Reactions: For creating extended, ladder-type fused carbazole structures, reactions like the microwave-assisted Cadogan ring closure and the Scholl reaction are employed.[6] These methods allow for the synthesis of complex cores like diindolocarbazole and diphenanthrocarbazole, which are promising for OTFT applications.[6]

Logical Flow of a General Synthetic Protocol

The following diagram illustrates a generalized workflow for the synthesis and purification of a functionalized carbazole derivative, starting from a basic carbazole unit.

G A Start: 9H-Carbazole B Step 1: N-Alkylation/Arylation (e.g., with Alkyl Halide) A->B Base, Solvent C Step 2: Bromination (e.g., with NBS) B->C Solvent D Step 3: Suzuki Coupling (with Arylboronic Acid) C->D Pd Catalyst, Base E Crude Product D->E F Step 4: Purification (Column Chromatography) E->F G Step 5: Characterization (NMR, HRMS) F->G H Final Product: Functionalized Carbazole G->H G cluster_0 Device Fabrication Workflow A 1. Substrate Cleaning (ITO-coated glass) B 2. Spin-Coat HIL (e.g., PEDOT:PSS) A->B C 3. Anneal HIL B->C D 4. Spin-Coat Emissive Layer (Carbazole derivative in solvent) C->D E 5. Anneal Emissive Layer D->E F 6. Thermal Evaporation (LiF/Al Cathode) E->F G 7. Encapsulation F->G H 8. Device Testing (L-I-V Characteristics) G->H

References

Methodological & Application

Synthesis Protocol for 1,6-Dimethyl-9H-carbazole from Basic Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 1,6-Dimethyl-9H-carbazole, a carbazole derivative with potential applications in medicinal chemistry and materials science. The synthesis is based on the Borsche-Drechsel carbazole synthesis, a reliable and well-established method. The protocol starts from readily available precursors, p-toluidine and 2-methylcyclohexanone, and proceeds through a two-step sequence involving the formation of a hydrazone intermediate followed by acid-catalyzed cyclization and subsequent aromatization. This document offers a comprehensive guide, including a detailed experimental procedure, a summary of expected yields and characterization data, and a visual representation of the synthetic workflow.

Introduction

Carbazole and its derivatives are an important class of heterocyclic compounds that exhibit a wide range of biological activities and unique photophysical properties. These properties have led to their investigation as potential therapeutic agents, organic light-emitting diodes (OLEDs), and photovoltaic materials. The synthesis of specifically substituted carbazoles is crucial for the development of new and improved applications. This protocol details a practical and efficient method for the preparation of this compound, a specific isomer with potential for further functionalization and study.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound. The values are based on typical results for similar reactions and may vary depending on the specific experimental conditions and the purity of the reagents.

StepProductMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Percent Yield (%)Melting Point (°C)Purity (by HPLC/NMR) (%)
1. Hydrazone Formation2-Methylcyclohexanone (4-methylphenyl)hydrazone216.3210.829.2 - 10.385 - 95N/A>95
2. Cyclization and AromatizationThis compound195.269.766.8 - 8.370 - 85120 - 123>98

Experimental Protocol

Materials and Reagents
  • p-Toluidine

  • 2-Methylcyclohexanone

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfite (Na₂SO₃)

  • Acetic acid

  • Sulfuric acid (H₂SO₄), concentrated

  • Palladium on carbon (Pd/C), 10%

  • Ethanol

  • Toluene

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Step 1: Synthesis of 2-Methylcyclohexanone (4-methylphenyl)hydrazone
  • Preparation of 4-methylphenylhydrazine hydrochloride:

    • In a 250 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve p-toluidine (10.7 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (7.2 g, 0.105 mol) in water (20 mL) dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature.

    • In a separate beaker, prepare a solution of sodium sulfite (26.5 g, 0.21 mol) in water (100 mL) and cool it to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the sodium sulfite solution with vigorous stirring. The temperature should be kept below 10 °C.

    • After the addition, continue stirring for 1 hour.

    • Slowly add concentrated hydrochloric acid until the solution is acidic to Congo red paper.

    • Heat the mixture on a water bath at 60-70 °C for 1 hour.

    • Cool the mixture in an ice bath to precipitate 4-methylphenylhydrazine hydrochloride.

    • Filter the solid, wash with a small amount of cold water, and dry under vacuum.

  • Formation of the hydrazone:

    • In a 250 mL round-bottom flask, suspend the crude 4-methylphenylhydrazine hydrochloride in water (100 mL).

    • Add a solution of sodium acetate (16.4 g, 0.2 mol) in water (50 mL).

    • Add 2-methylcyclohexanone (11.2 g, 0.1 mol) to the mixture.

    • Stir the reaction mixture vigorously at room temperature for 2-3 hours. The product will precipitate as an oil or a solid.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude 2-methylcyclohexanone (4-methylphenyl)hydrazone as an oil, which can be used in the next step without further purification.

Step 2: Synthesis of this compound (Borsche-Drechsel Cyclization)
  • Cyclization:

    • In a 250 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, place the crude 2-methylcyclohexanone (4-methylphenyl)hydrazone (0.1 mol).

    • Add a mixture of acetic acid (50 mL) and concentrated sulfuric acid (5 mL).

    • Heat the mixture to reflux (approximately 120-130 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing 500 mL of ice-water.

    • The crude 1,6-dimethyl-1,2,3,4-tetrahydro-9H-carbazole will precipitate.

    • Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry.

  • Aromatization:

    • In a 250 mL round-bottom flask, dissolve the crude tetrahydrocarbazole derivative in toluene (100 mL).

    • Add 10% palladium on carbon (0.5 g).

    • Heat the mixture to reflux and stir for 4-6 hours. The dehydrogenation process can be monitored by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the catalyst through a pad of Celite and wash the pad with toluene.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

Purification
  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Further purification can be achieved by recrystallization from ethanol or a hexane/ethyl acetate mixture to afford pure this compound as a crystalline solid.

Synthetic Workflow

Synthesis_Workflow p_toluidine p-Toluidine na_no2_hcl 1. NaNO₂, HCl 2. Na₂SO₃ methylphenylhydrazine 4-Methylphenylhydrazine (intermediate) na_no2_hcl->methylphenylhydrazine Diazotization/ Reduction hydrazone_formation Hydrazone Formation methylphenylhydrazine->hydrazone_formation methylcyclohexanone 2-Methylcyclohexanone methylcyclohexanone->hydrazone_formation hydrazone 2-Methylcyclohexanone (4-methylphenyl)hydrazone hydrazone_formation->hydrazone acid_cyclization H₂SO₄, Acetic Acid (Cyclization) hydrazone->acid_cyclization tetrahydrocarbazole 1,6-Dimethyl-1,2,3,4- tetrahydro-9H-carbazole acid_cyclization->tetrahydrocarbazole aromatization Pd/C, Toluene (Aromatization) tetrahydrocarbazole->aromatization final_product This compound aromatization->final_product

Caption: Synthetic route for this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

  • Concentrated acids (HCl, H₂SO₄) are corrosive and should be handled with extreme care.

  • Sodium nitrite is toxic and an oxidizing agent.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

  • Palladium on carbon is pyrophoric when dry and should be handled with care.

Conclusion

This application note provides a detailed and practical protocol for the synthesis of this compound from basic precursors. The Borsche-Drechsel synthesis offers a reliable route to this and other substituted carbazoles. The provided quantitative data and detailed experimental steps will be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Application Notes and Protocols for 1,6-Dimethyl-9H-carbazole as a Hole-Transporting Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dimethyl-9H-carbazole is a promising organic semiconductor that has garnered attention as a potential hole-transporting material (HTM) in various optoelectronic applications, including perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). Its carbazole core provides good thermal stability and hole-transporting capabilities. The methyl substituents can enhance solubility and influence the material's electronic properties.[1] This document provides an overview of its applications, relevant performance data of closely related derivatives, and detailed protocols for its synthesis and integration into perovskite solar cells.

Physicochemical Properties and Performance Data

While specific quantitative data for pristine this compound as an HTM is not extensively reported in the literature, data from its derivatives, particularly [4-(3,6-dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid (Me-4PACz), provide valuable insights into its potential performance. Me-4PACz has been utilized as a self-assembled monolayer (SAM) to form a highly effective hole-selective contact in high-performance perovskite solar cells.[2][3]

Table 1: Performance of Perovskite Solar Cells using a Derivative of this compound (Me-4PACz) as a Hole-Selective Monolayer

Device ArchitecturePower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc)Short-Circuit Current Density (Jsc)Fill Factor (FF)Reference
Perovskite/Silicon Tandem29.15%Not SpecifiedNot SpecifiedNot Specified[2]
Small-area single junction20.9%> 1 VNot SpecifiedNot Specified[2][4]
1 cm² single junction18.7%Not SpecifiedNot SpecifiedNot Specified[2]
E-beam-NiOx based23.31%Not SpecifiedNot SpecifiedNot Specified[3]

Note: The data above is for a derivative and not pristine this compound. The performance of devices using the pristine molecule may vary.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of 9-ethyl-3,6-dimethylcarbazole and may require optimization.[5]

Materials:

  • 3,6-Dibromo-9H-carbazole

  • Methylating agent (e.g., Methyl iodide or Dimethyl sulfate)

  • Strong base (e.g., Sodium hydride or Potassium hydroxide)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Grignard reagent (e.g., Methylmagnesium bromide)

  • Anhydrous solvents (e.g., THF, Toluene)

  • Standard laboratory glassware and purification equipment

Procedure:

  • N-Alkylation (optional, for N-substituted derivatives):

    • Dissolve 3,6-Dibromo-9H-carbazole in an anhydrous solvent like THF.

    • Add a strong base (e.g., NaH) and stir under an inert atmosphere.

    • Add the alkylating agent (e.g., ethyl bromide) dropwise and stir at room temperature overnight.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify the N-alkylated-3,6-dibromocarbazole by column chromatography.

  • Methylation of the Carbazole Core (Suzuki or Kumada Coupling):

    • To a solution of 3,6-dibromo-9H-carbazole (or its N-alkylated derivative) in an appropriate solvent (e.g., Toluene/Ethanol/Water for Suzuki, THF for Kumada), add a palladium catalyst.

    • For Suzuki coupling, add a methylboronic acid derivative and a base (e.g., K2CO3). For Kumada coupling, add a methyl Grignard reagent (e.g., MeMgBr).

    • Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction, perform an aqueous workup, and extract the product.

    • Purify the crude product by column chromatography to obtain this compound.

Fabrication of a Perovskite Solar Cell using this compound as HTM

This is a general protocol and should be adapted based on the specific perovskite composition and desired device architecture.

Materials:

  • FTO-coated glass substrates

  • Zinc powder and HCl for etching

  • Detergent, deionized water, acetone, isopropanol for cleaning

  • TiO2 paste for the electron transport layer (ETL)

  • Perovskite precursor solution (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in DMF:DMSO)

  • This compound HTM solution (e.g., dissolved in chlorobenzene with additives like Li-TFSI and tBP)

  • Gold or Silver for the back contact

Procedure:

  • Substrate Preparation:

    • Etch the FTO-coated glass to create the desired electrode pattern using zinc powder and HCl.[6]

    • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.[6]

    • Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes before use.

  • Electron Transport Layer (ETL) Deposition:

    • Spin-coat a compact TiO2 layer onto the FTO substrate and anneal at high temperature (e.g., 500 °C).

    • Optionally, spin-coat a mesoporous TiO2 layer and sinter.

  • Perovskite Layer Deposition:

    • In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the ETL.

    • During spinning, dispense an anti-solvent (e.g., chlorobenzene) to induce crystallization.

    • Anneal the film on a hotplate (e.g., at 100-150 °C) to form the crystalline perovskite layer.

  • Hole-Transporting Layer (HTL) Deposition:

    • Prepare a solution of this compound in a suitable solvent like chlorobenzene. Additives such as Li-TFSI and 4-tert-butylpyridine (tBP) are often included to improve conductivity and device performance.

    • Spin-coat the HTM solution onto the perovskite layer.

  • Back Contact Deposition:

    • Thermally evaporate a metal contact (e.g., 80-100 nm of gold or silver) on top of the HTL through a shadow mask to define the active area of the solar cell.

Visualizations

molecular_structure cluster_carbazole This compound C1 C C2 C C1->C2 C8a C C1->C8a Me1 CH₃ C1->Me1 C3 C C2->C3 C4 C C3->C4 C4a C C4->C4a C4a->C8a C4b C C4b->C4a N9 N C4b->N9 C5 C C5->C4b C6 C C6->C5 Me6 CH₃ C6->Me6 C7 C C7->C6 C8 C C8->C7 C8a->C8 N9->C8a H9 H N9->H9

Caption: Molecular structure of this compound.

device_architecture cluster_flow Sunlight Sunlight FTO_Glass FTO Glass Substrate ETL Electron Transport Layer (e.g., TiO₂) FTO_Glass->ETL ETL->FTO_Glass e- Perovskite Perovskite Absorber Layer ETL->Perovskite Perovskite->ETL e- HTL Hole-Transporting Layer (this compound) Perovskite->HTL Perovskite->HTL h+ Back_Contact Metal Back Contact (e.g., Au) HTL->Back_Contact HTL->Back_Contact h+ Hole_Flow Hole Electron_Flow Electron

Caption: Typical perovskite solar cell architecture.

experimental_workflow Start Start Substrate_Prep FTO Substrate Cleaning & Etching Start->Substrate_Prep ETL_Deposition ETL (TiO₂) Deposition (Spin-coating & Annealing) Substrate_Prep->ETL_Deposition Perovskite_Deposition Perovskite Layer Deposition (Spin-coating & Annealing) ETL_Deposition->Perovskite_Deposition HTL_Deposition HTL Deposition (this compound) (Spin-coating) Perovskite_Deposition->HTL_Deposition Contact_Evaporation Metal Contact Evaporation (Au/Ag) HTL_Deposition->Contact_Evaporation Device_Characterization Device Characterization (J-V, IPCE, etc.) Contact_Evaporation->Device_Characterization End End Device_Characterization->End

Caption: Perovskite solar cell fabrication workflow.

References

Application of 1,6-Dimethyl-9H-carbazole Derivatives in Perovskite Solar Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1,6-Dimethyl-9H-carbazole derivatives, specifically focusing on the prominent example of [4-(3,6-dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid (Me-4PACz), as a hole transport material (HTM) in high-performance perovskite solar cells (PSCs).

Introduction

Carbazole-based organic molecules have emerged as a critical class of materials for enhancing the efficiency and stability of perovskite solar cells. Their excellent hole mobility, suitable energy levels, and good film-forming properties make them ideal candidates for hole transport layers (HTLs). Among these, derivatives of this compound, such as Me-4PACz, have demonstrated the ability to form self-assembled monolayers (SAMs) that facilitate efficient hole extraction and transport, leading to devices with exceptional power conversion efficiencies (PCE) and improved long-term stability. These materials are particularly effective in inverted p-i-n device architectures.

Key Advantages of this compound-based HTMs

  • High Hole Mobility: The carbazole core provides excellent charge-transport properties, enabling efficient extraction of holes from the perovskite layer to the anode.

  • Tunable Energy Levels: The energy levels of carbazole derivatives can be readily modified through chemical functionalization to achieve optimal alignment with the valence band of the perovskite absorber, minimizing energy loss at the interface.

  • Formation of Self-Assembled Monolayers: Phosphonic acid anchoring groups, as seen in Me-4PACz, allow for the formation of dense, uniform SAMs on transparent conductive oxides like indium tin oxide (ITO). This creates an excellent interfacial contact with the perovskite layer.

  • Enhanced Device Stability: The use of carbazole-based SAMs has been shown to improve the operational stability of perovskite solar cells by effectively passivating surface defects and preventing ion migration.

  • High Power Conversion Efficiencies: The implementation of Me-4PACz and similar derivatives has been instrumental in achieving record efficiencies in both single-junction and tandem perovskite solar cells.[1]

Performance Data

The following table summarizes the performance metrics of perovskite solar cells incorporating this compound derivatives as the hole transport material.

HTMDevice ArchitectureVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
Me-4PACzInverted (p-i-n)1.16-->20[2][3][4]
Me-4PACz/PFN-Br (9:1)Inverted (p-i-n)1.16->80>20[2]
MeO-4PACzInverted (p-i-n)0.9020.5273.313.59[5]
MeO-4PACz on PEDOT:PSSInverted (p-i-n)0.7612.7279.617.73[5]
MXene:Me-4PACzNormal (n-i-p)---~21.5[6]
2PACzInverted (p-i-n)---~20[2]

Note: "-" indicates data not specified in the source.

Experimental Protocols

This section provides a detailed protocol for the fabrication of an inverted (p-i-n) perovskite solar cell using a this compound-based self-assembled monolayer as the hole transport layer.

Substrate Preparation
  • Cleaning: Sequentially clean patterned ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • Drying: Dry the substrates with a stream of nitrogen gas.

  • UV-Ozone Treatment: Treat the substrates with UV-ozone for 15 minutes to remove any residual organic contaminants and improve the wettability of the surface.

Hole Transport Layer (HTL) Deposition
  • Solution Preparation: Prepare a solution of the this compound derivative (e.g., Me-4PACz) in a suitable solvent such as isopropanol or ethanol at a concentration of approximately 0.5 mg/mL. To address the hydrophobicity of Me-4PACz, a co-solution with a conjugated polyelectrolyte like PFN-Br can be prepared in a specific ratio (e.g., 9:1 Me-4PACz:PFN-Br).[2]

  • Spin Coating: Deposit the HTL solution onto the pre-cleaned ITO substrate by spin-coating. A typical two-step program is 1000 rpm for 10 seconds followed by 4000 rpm for 30 seconds.

  • Annealing: Anneal the substrate with the deposited HTL at 100°C for 10 minutes on a hotplate in a nitrogen-filled glovebox.

Perovskite Layer Deposition (One-Step Method)
  • Precursor Solution: Prepare a perovskite precursor solution. For a triple-cation perovskite (e.g., Cs0.05(FA0.85MA0.15)0.95Pb(I0.85Br0.15)3), dissolve formamidinium iodide (FAI), lead iodide (PbI2), methylammonium bromide (MABr), lead bromide (PbBr2), and cesium iodide (CsI) in a mixture of anhydrous dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) (e.g., 4:1 v/v).

  • Spin Coating: In a nitrogen-filled glovebox, deposit the perovskite precursor solution onto the HTL-coated substrate. A typical two-step spin-coating program is 1000 rpm for 10 seconds followed by 6000 rpm for 30 seconds.

  • Anti-Solvent Dripping: During the second step of the spin-coating program (at around 15 seconds), drip an anti-solvent such as chlorobenzene or ethyl acetate onto the center of the spinning substrate to induce rapid crystallization.

  • Annealing: Immediately transfer the substrate onto a preheated hotplate and anneal at 100-150°C for 30-60 minutes.

Electron Transport Layer (ETL) and Electrode Deposition
  • ETL Deposition: Deposit an electron transport layer, such as C60 or PCBM, onto the perovskite layer. This can be done by spin-coating a solution of the ETL material in a suitable solvent (e.g., chlorobenzene).

  • Buffer Layer (Optional): A buffer layer, such as bathocuproine (BCP), can be deposited on top of the ETL by thermal evaporation to improve electron collection.

  • Top Electrode Deposition: Finally, deposit the top metal electrode (e.g., 80-100 nm of silver or gold) by thermal evaporation through a shadow mask to define the active area of the solar cell.

Device Characterization
  • Current Density-Voltage (J-V) Measurement: Measure the J-V characteristics of the fabricated device under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator.

  • External Quantum Efficiency (EQE): Measure the EQE spectrum to determine the incident photon-to-current conversion efficiency at different wavelengths.

  • Stability Testing: Evaluate the long-term stability of the device under continuous illumination and/or in a controlled environment (e.g., ambient air with controlled humidity).

Visualizations

Experimental Workflow

experimental_workflow cluster_substrate Substrate Preparation cluster_htl HTL Deposition cluster_perovskite Perovskite Deposition cluster_etl_electrode ETL & Electrode ITO Glass ITO Glass Cleaning Cleaning ITO Glass->Cleaning UV-Ozone UV-Ozone Cleaning->UV-Ozone Spin Coating HTL Spin Coating HTL UV-Ozone->Spin Coating HTL Me-4PACz Solution Me-4PACz Solution Me-4PACz Solution->Spin Coating HTL Annealing HTL Annealing HTL Spin Coating HTL->Annealing HTL Spin Coating Perovskite Spin Coating Perovskite Annealing HTL->Spin Coating Perovskite Perovskite Precursor Perovskite Precursor Perovskite Precursor->Spin Coating Perovskite Anti-Solvent Dripping Anti-Solvent Dripping Spin Coating Perovskite->Anti-Solvent Dripping Annealing Perovskite Annealing Perovskite Anti-Solvent Dripping->Annealing Perovskite ETL Deposition ETL Deposition Annealing Perovskite->ETL Deposition Buffer Layer Buffer Layer ETL Deposition->Buffer Layer Top Electrode Top Electrode Buffer Layer->Top Electrode Device Characterization Device Characterization Top Electrode->Device Characterization

Caption: Workflow for fabricating an inverted perovskite solar cell with a Me-4PACz HTL.

Energy Level Diagram

energy_level_diagram cluster_0 y_axis ITO Work Function ~ -4.7 eV HTL_HOMO HOMO ~ -5.4 eV Perovskite_VB Valence Band ~ -5.6 eV Perovskite_VB->HTL_HOMO Hole Extraction ETL_LUMO LUMO ~ -4.5 eV Perovskite_CB Conduction Band ~ -4.0 eV Perovskite_CB->ETL_LUMO Electron Extraction Ag Work Function ~ -4.3 eV

Caption: Energy level alignment in a perovskite solar cell with a Me-4PACz HTL.[7][8]

References

Application Notes and Protocols for the Functionalization of the 1,6-Dimethyl-9H-carbazole Core for OLEDs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,6-dimethyl-9H-carbazole core is a promising scaffold for the development of organic light-emitting diode (OLED) materials. The carbazole moiety is well-known for its excellent hole-transporting properties, high thermal stability, and wide bandgap, making it a suitable building block for host materials and hole-transport layers (HTLs) in OLED devices. The addition of methyl groups at the 1 and 6 positions can enhance solubility and influence the electronic properties of the resulting molecules. This document provides detailed application notes and experimental protocols for the functionalization of the this compound core, with a focus on synthesizing derivatives for potential use in OLEDs. While specific performance data for OLEDs incorporating this compound derivatives is not extensively available in public literature, this guide offers synthetic routes and expected properties based on closely related carbazole compounds.

Strategic Functionalization of the this compound Core

The primary sites for functionalization on the this compound core are the C3 and C8 positions, as well as the N9 position. Standard electrophilic substitution reactions on 1,4-dimethyl-9H-carbazoles can be unselective, occurring at the 3, 6, or 9 positions.[1] Therefore, more targeted synthetic strategies such as cross-coupling reactions are often employed for selective functionalization.

A key strategy for introducing diverse functionalities at the C6 position is through Suzuki-Miyaura cross-coupling reactions. This involves the initial synthesis of a halogenated, typically brominated, this compound intermediate. This intermediate can then be coupled with a variety of aryl or heteroaryl boronic acids to introduce moieties that can fine-tune the material's optoelectronic properties.

Below is a diagram illustrating the key positions for functionalization on the this compound core.

G Functionalization Sites of this compound cluster_0 C1 C1-CH3 C2 C2 C3 C3 (Functionalization Site) C4 C4 N9 N9 (Functionalization Site) C5 C5 C6 C6-CH3 C7 C7 C8 C8 (Functionalization Site) C4a C4a C4b C4b C5a C5a C8a C8a

Caption: Key positions for functionalization on the this compound core.

Data Presentation: Performance of Related Carbazole Derivatives in OLEDs

As of the latest literature review, specific quantitative performance data for OLEDs utilizing functionalized this compound derivatives is limited. However, the performance of OLEDs based on other substituted carbazole derivatives can provide valuable insights into the expected performance of materials derived from the this compound core. The table below summarizes the performance of selected carbazole derivatives in OLEDs, which can be used as a benchmark for newly synthesized materials.

Carbazole Derivative ClassRole in OLEDMax. External Quantum Efficiency (EQE) (%)Max. Luminance (cd/m²)Emission ColorCIE Coordinates (x, y)Reference
Aryl-substituted CarbazolesHost> 20% (for phosphorescent emitters)> 10,000Blue, Green, RedVaries[2]
Carbazole-BenzonitrileHost~15-20%> 5,000Blue, GreenVaries[3]
Fused-ring CarbazolesEmitter/Host> 5% (as emitter)> 47,000Deep Blue(0.15, 0.10)[2]
Diarylamino-substituted CarbazolesHTL/Emitter> 5% (as emitter)> 10,000Green to BlueVaries[4]

Experimental Protocols

Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of 6-aryl-1,4-dimethyl-9H-carbazoles, which are promising candidates for OLED materials.[1]

Workflow for the Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles

G Synthetic Workflow start Start with 6-bromo-1,4-dimethyl-9H-carbazole step1 Prepare reaction mixture: - 6-bromo-1,4-dimethyl-9H-carbazole - Arylboronic acid - Pd(PPh3)4 (catalyst) - Na2CO3 (base) - 1,4-dioxane/H2O (solvent) start->step1 step2 Heat the reaction mixture to reflux under an inert atmosphere (e.g., Argon) for 24-48 hours. step1->step2 step3 Monitor reaction progress by TLC. step2->step3 step4 Work-up: - Evaporate the solvent. - Extract with an organic solvent (e.g., CH2Cl2). - Wash with water and brine. step3->step4 step5 Purification: - Column chromatography on silica gel. step4->step5 end Characterize the final product (NMR, Mass Spectrometry) step5->end

Caption: General workflow for the synthesis of 6-aryl-1,4-dimethyl-9H-carbazoles.

Materials:

  • 6-bromo-1,4-dimethyl-9H-carbazole

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of 6-bromo-1,4-dimethyl-9H-carbazole (1.0 eq) in 1,4-dioxane, add the desired arylboronic acid (1.1-1.5 eq).

  • Add an aqueous solution of Na₂CO₃ (2.0 M, 2.5 eq).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir under an inert atmosphere for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and evaporate the 1,4-dioxane under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for OLED Fabrication and Characterization

This protocol outlines a general procedure for the fabrication of a multilayer OLED device using a functionalized this compound derivative as a host material in the emissive layer.

Workflow for OLED Fabrication and Testing

G OLED Fabrication and Testing Workflow cluster_fab Device Fabrication (in cleanroom) cluster_test Device Characterization fab1 ITO Substrate Cleaning (Sonication in solvents) fab2 UV-Ozone Treatment fab1->fab2 fab3 Spin-coating of Hole Injection Layer (HIL) (e.g., PEDOT:PSS) fab2->fab3 fab4 Thermal Evaporation of Hole Transport Layer (HTL) fab3->fab4 fab5 Co-evaporation of Emissive Layer (EML) (Host: this compound derivative + Guest: Emitter) fab4->fab5 fab6 Thermal Evaporation of Electron Transport Layer (ETL) fab5->fab6 fab7 Thermal Evaporation of Electron Injection Layer (EIL) (e.g., LiF) fab6->fab7 fab8 Thermal Evaporation of Cathode (e.g., Al) fab7->fab8 test1 Current-Voltage-Luminance (J-V-L) Measurement fab8->test1 test2 Electroluminescence (EL) Spectrum Measurement test1->test2 test3 Efficiency Calculation (EQE, Power Efficiency) test2->test3 test4 Lifetime Measurement test3->test4

Caption: A general workflow for the fabrication and characterization of an OLED device.

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • Hole injection layer (HIL) material (e.g., PEDOT:PSS)

  • Hole transport layer (HTL) material

  • Functionalized this compound derivative (as host)

  • Emitting guest material (dopant)

  • Electron transport layer (ETL) material (e.g., TPBi)

  • Electron injection layer (EIL) material (e.g., Lithium Fluoride - LiF)

  • Cathode material (e.g., Aluminum - Al)

  • High-vacuum thermal evaporation system

  • Spin coater

  • UV-ozone cleaner

  • Source measure unit, photometer, and spectrometer for device characterization

Fabrication Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun.

  • UV-Ozone Treatment: Treat the cleaned ITO substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.

  • HIL Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at an appropriate temperature (e.g., 120 °C) in a nitrogen-filled glovebox.

  • Organic Layer Deposition: Transfer the substrates into a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr). Sequentially deposit the following layers:

    • HTL

    • Emissive Layer (EML): Co-evaporate the this compound derivative (host) and the guest emitter at a specific doping concentration.

    • ETL

    • EIL (e.g., a thin layer of LiF)

  • Cathode Deposition: Deposit the metal cathode (e.g., Al) through a shadow mask to define the active area of the device.

Characterization:

  • Encapsulate the fabricated devices to protect them from air and moisture.

  • Measure the current density-voltage-luminance (J-V-L) characteristics using a source measure unit and a photometer.

  • Record the electroluminescence (EL) spectra at different driving voltages using a spectrometer.

  • Calculate the external quantum efficiency (EQE), power efficiency, and current efficiency from the J-V-L data and the EL spectrum.

  • Measure the operational lifetime of the device by monitoring the luminance decay over time at a constant current density.

Conclusion

The this compound core presents a versatile platform for the design and synthesis of novel materials for OLED applications. The synthetic protocols provided herein, particularly the Suzuki-Miyaura coupling, offer a robust method for introducing a wide range of functional groups to tune the optoelectronic properties. While direct performance data for OLEDs based on this specific core is not yet widely reported, the established success of other carbazole derivatives suggests that functionalized 1,6-dimethyl-9H-carbazoles could serve as excellent host materials or hole-transporting layers. Further research is encouraged to synthesize and characterize these materials and to evaluate their performance in OLED devices to fully assess their potential in next-generation displays and lighting.

References

Application Notes and Protocols for the Synthesis of 1,6-Dimethyl-9H-carbazole Derivatives via Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of 1,6-Dimethyl-9H-carbazole derivatives using the Suzuki-Miyaura cross-coupling reaction. This methodology is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by carbazole alkaloids, including antitumor, antibacterial, and anti-inflammatory properties.[1] The protocols and data presented herein are based on established procedures for similar carbazole derivatives and serve as a guide for the development of novel therapeutic agents.

Applications in Drug Discovery

The carbazole scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds.[1] The introduction of various aryl and heteroaryl substituents onto the this compound core via Suzuki coupling allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of pharmacological properties.

Derivatives of dimethyl-9H-carbazole have shown promise in several therapeutic areas:

  • Anticancer Activity: Many carbazole derivatives exhibit potent anticancer activity by targeting essential cellular pathways. For instance, some derivatives act as topoisomerase inhibitors, interfering with DNA replication in cancer cells.[2][3] The synthesis of a library of this compound derivatives allows for the screening and identification of novel compounds with enhanced efficacy and selectivity against various cancer cell lines.

  • Antimicrobial Properties: The carbazole nucleus is found in several natural products with antimicrobial activity. By modifying the substitution pattern, novel derivatives with potent activity against a range of bacterial and fungal pathogens can be developed.

  • Neuroprotective Effects: Certain carbazole derivatives have been investigated for their potential in treating neurodegenerative diseases. Their mechanism of action may involve the inhibition of enzymes or the modulation of signaling pathways implicated in neuronal cell death.

The Suzuki-Miyaura coupling is a powerful and versatile tool for accessing a wide array of this compound derivatives for screening in these and other disease areas. The reaction is generally tolerant of a variety of functional groups, making it suitable for late-stage functionalization in a drug discovery program.[4]

Suzuki Coupling Reaction for this compound Derivatives

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (e.g., an arylboronic acid) and an organohalide (e.g., a bromo-1,6-dimethyl-9H-carbazole) in the presence of a palladium catalyst and a base.

Suzuki-Miyaura Catalytic Cycle Suzuki-Miyaura Catalytic Cycle for Carbazole Synthesis Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L2-X (Carbazole-Pd Complex) OxAdd->PdII Trans Transmetalation PdII->Trans PdII_Aryl R-Pd(II)L2-Ar (Di-organic Complex) Trans->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar (this compound Derivative) RedElim->Product Reactants R-X (Bromo-carbazole) + Ar-B(OH)2 (Arylboronic Acid) Reactants->OxAdd R-X Reactants->Trans Ar-B(OH)2 Base Base Base->Trans

Suzuki-Miyaura Catalytic Cycle

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of structurally similar 1,4-dimethyl-9H-carbazole derivatives and are expected to be applicable for the synthesis of this compound derivatives.[1][5] Optimization of reaction conditions may be necessary for specific substrates.

General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction

Experimental_Workflow General Experimental Workflow Start Start Reactants Combine 3-Bromo-1,6-dimethyl-9H-carbazole, Arylboronic Acid, Na2CO3, and Solvent Start->Reactants Degas Degas the Mixture (e.g., with Argon) Reactants->Degas Catalyst Add Pd(PPh3)4 Catalyst Degas->Catalyst Reflux Heat to Reflux (e.g., 80-100 °C) Catalyst->Reflux Monitor Monitor Reaction Progress (e.g., by TLC) Reflux->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify Characterize Characterize the Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

General Experimental Workflow

Materials:

  • 3-Bromo-1,6-dimethyl-9H-carbazole (or other halo-1,6-dimethyl-9H-carbazole)

  • Substituted arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas

Procedure:

  • To a round-bottom flask, add 3-bromo-1,6-dimethyl-9H-carbazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and sodium carbonate (2.5 equiv).

  • Add a mixture of 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-1,6-dimethyl-9H-carbazole derivative.

Quantitative Data

The following table presents representative yields for the Suzuki coupling of various arylboronic acids with a halo-carbazole core, based on data from the synthesis of 1,4-dimethyl-9H-carbazole derivatives.[1][5] These yields are expected to be comparable for the synthesis of the corresponding this compound derivatives under optimized conditions.

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid1,6-Dimethyl-3-phenyl-9H-carbazole85-95
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-1,6-dimethyl-9H-carbazole80-90
34-Chlorophenylboronic acid3-(4-Chlorophenyl)-1,6-dimethyl-9H-carbazole80-90
43-Pyridinylboronic acid1,6-Dimethyl-3-(pyridin-3-yl)-9H-carbazole70-80
52-Thiopheneboronic acid1,6-Dimethyl-3-(thiophen-2-yl)-9H-carbazole75-85

Characterization Data

The synthesized this compound derivatives should be characterized by standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point (m.p.): To assess the purity of solid compounds.

For example, the ¹H NMR spectrum of a 3-aryl-1,6-dimethyl-9H-carbazole derivative is expected to show characteristic signals for the aromatic protons on the carbazole core and the coupled aryl group, as well as singlets for the two methyl groups. The NH proton of the carbazole typically appears as a broad singlet at a downfield chemical shift.

References

Application Notes and Protocols for Thin-Film Deposition of Carbazole-Based Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the deposition of high-quality thin films of carbazole-based materials, which are pivotal in the development of advanced electronic devices such as organic light-emitting diodes (OLEDs), solar cells, and transistors.[1] The protocols focus on two primary deposition techniques: spin coating and thermal evaporation.

Data Presentation

The following tables summarize key quantitative data for the deposition of various carbazole-based materials, offering a comparative overview of deposition parameters and resulting film characteristics.

Table 1: Spin Coating Parameters for Carbazole-Based Thin Films

Carbazole MaterialSolvent(s)Concentration (mg/mL)Spin Speed (rpm)Resulting Film Thickness (nm)Application
CZ-2 Chlorobenzene36Not Specified70-80OLEDs[2]
CZ-1 ChlorobenzeneNot SpecifiedNot Specified70-80OLEDs[2]
MOC-1 Chlorobenzene36Not Specified50-60OLEDs[2]
MOC-16 Chlorobenzene36Not Specified40-50OLEDs[2]
Cz-P(2,7) Toluene, Dichloromethane, Chlorobenzene10⁻⁵ MNot SpecifiedNot SpecifiedGeneral Research[3]
Poly(N-vinylcarbazole) (PVK) Chloroform, ChlorobenzeneNot SpecifiedNot SpecifiedNot SpecifiedOLEDs[4]
2PACz Not SpecifiedNot Specified3000Self-assembled monolayerPerovskite Solar Cells
Br-2PACz Not SpecifiedNot Specified3000Self-assembled monolayerPerovskite Solar Cells

Table 2: Performance of Devices Fabricated with Spin-Coated Carbazole Derivatives

Carbazole MaterialDevice StructureMaximum Luminance (cd/m²)Maximum Current Efficiency (cd/A)External Quantum Efficiency (EQE) (%)
CZ-2 ITO/PEDOT:PSS/CZ-2/LiF/Al410420.29.5[2]
CZ-1 ITO/PEDOT:PSS/CZ-1/LiF/Al413019.38.6[2]
MOC-1 ITO/PEDOT:PSS/MOC-1/LiF/AlNot Specified4.51.5[2]
MOC-16 ITO/PEDOT:PSS/MOC-16/LiF/Al17920.610.1[2]

Table 3: Thermal Evaporation Parameters for Organic Materials in OLEDs

MaterialDeposition Rate (Å/s)Pressure (mbar)Application
CBP 1< 1 x 10⁻⁶Host material in OLEDs[5]
General Organic Layers 1-22 x 10⁻⁶OLEDs[3]
LiF Not SpecifiedNot SpecifiedElectron Injection Layer in OLEDs[2]
Al Not SpecifiedNot SpecifiedCathode in OLEDs[2]

Experimental Protocols

This section provides detailed methodologies for substrate preparation and the two primary thin-film deposition techniques.

Protocol 1: Substrate Cleaning

A thorough cleaning of the substrate is crucial for the deposition of high-quality, uniform thin films. The following protocol is a general procedure for cleaning substrates like glass or indium tin oxide (ITO) coated glass.

Materials:

  • Deionized (DI) water

  • Acetone (semiconductor grade)

  • Isopropyl alcohol (IPA) (semiconductor grade)

  • Detergent solution (e.g., Alconox)

  • Nitrogen gas (high purity)

  • Ultrasonic bath

  • Plasma cleaner (optional, but recommended for ITO substrates)

Procedure:

  • Initial Wash: Rinse the substrates thoroughly with DI water to remove loose particulates.

  • Detergent Wash: Place the substrates in a beaker with a dilute detergent solution and sonicate for 15 minutes in an ultrasonic bath.

  • DI Water Rinse: Rinse the substrates extensively with DI water to remove all detergent residue.

  • Acetone Wash: Place the substrates in a beaker with acetone and sonicate for 15 minutes. This step removes organic residues.

  • IPA Wash: Transfer the substrates to a beaker with IPA and sonicate for 15 minutes. This removes any remaining acetone and other organic contaminants.

  • Final DI Water Rinse: Rinse the substrates one last time with DI water.

  • Drying: Dry the substrates using a stream of high-purity nitrogen gas.

  • Plasma Treatment (for ITO): For ITO-coated substrates, it is highly recommended to perform an oxygen or argon plasma treatment for 5-10 minutes prior to deposition.[2] This removes any final organic contaminants and improves the surface wettability.

Protocol 2: Spin Coating of Carbazole-Based Materials

Spin coating is a widely used technique for depositing uniform thin films from solution. The final film thickness is dependent on the solution concentration, solvent volatility, and spin speed.

Materials:

  • Carbazole-based material

  • Appropriate solvent (e.g., chlorobenzene, chloroform, toluene)[2][3]

  • Cleaned substrates (from Protocol 1)

  • Syringe filters (0.2 µm pore size)

  • Spin coater

  • Hotplate

Procedure:

  • Solution Preparation:

    • Dissolve the carbazole-based material in the chosen solvent to the desired concentration (refer to Table 1 for examples).

    • Ensure the material is fully dissolved, using a magnetic stirrer if necessary. Gentle heating may be applied if the material's solubility is low, but care must be taken to avoid solvent evaporation and concentration changes.

    • Filter the solution using a syringe filter to remove any particulate matter.[6]

  • Deposition:

    • Place a cleaned substrate onto the chuck of the spin coater and ensure it is centered.

    • Dispense a small amount of the filtered solution onto the center of the substrate. The amount of solution should be sufficient to cover the entire substrate surface during spinning.

    • Start the spin coater. A typical two-step process is often used:

      • Step 1 (Spread Cycle): A low spin speed (e.g., 500-1000 rpm) for a short duration (e.g., 5-10 seconds) to allow the solution to spread across the substrate.

      • Step 2 (Thinning Cycle): A higher spin speed (e.g., 2000-6000 rpm) for a longer duration (e.g., 30-60 seconds) to achieve the desired film thickness.

  • Annealing:

    • After spinning, transfer the substrate to a hotplate for a post-deposition annealing step. This helps to remove residual solvent and can improve the film morphology.

    • The annealing temperature and time are material-dependent. For example, a common practice is to anneal at 120°C for 15 minutes to remove residual solvent from a PEDOT:PSS layer.[2]

Protocol 3: Thermal Evaporation of Carbazole-Based Materials

Thermal evaporation is a physical vapor deposition (PVD) technique used to deposit thin films of materials with good thermal stability. It is particularly suitable for the deposition of small molecule organic materials and metals.

Materials:

  • Carbazole-based material (high purity, suitable for sublimation)

  • Cleaned substrates (from Protocol 1)

  • Thermal evaporation system with a high-vacuum chamber (pressure ≤ 10⁻⁶ mbar)

  • Evaporation boat (e.g., tungsten, tantalum, or molybdenum) or a Knudsen cell

  • Quartz crystal microbalance (QCM) for thickness monitoring

Procedure:

  • System Preparation:

    • Ensure the vacuum chamber is clean to avoid contamination.

    • Load the carbazole-based material into the evaporation boat or Knudsen cell.

    • Mount the cleaned substrates onto the substrate holder at the top of the chamber.

  • Pump Down:

    • Close the chamber and pump it down to a high vacuum (typically ≤ 10⁻⁶ mbar).[3] A high vacuum is necessary to ensure a long mean free path for the evaporated molecules, leading to a uniform deposition.

  • Deposition:

    • Once the desired vacuum is reached, gradually increase the current to the evaporation boat to heat the source material.

    • The material will start to sublimate and travel towards the substrates.

    • Monitor the deposition rate and film thickness in real-time using the QCM. A typical deposition rate for small organic molecules is in the range of 0.1-2 Å/s.[3][5]

    • The substrate temperature can be controlled during deposition to influence the film morphology.

  • Cool Down and Venting:

    • Once the desired film thickness is achieved, turn off the power to the evaporation source and allow the system to cool down.

    • Slowly vent the chamber with an inert gas (e.g., nitrogen) back to atmospheric pressure.

  • Sample Removal:

    • Open the chamber and carefully remove the coated substrates.

Visualization of Workflows and Structures

The following diagrams, created using the DOT language, illustrate key processes and structures described in these protocols.

G cluster_prep Substrate Preparation cluster_deposition Thin-Film Deposition cluster_post Post-Deposition Start Start Clean Substrate Cleaning (Detergent, DI Water, Acetone, IPA) Start->Clean Dry Drying (Nitrogen Gas) Clean->Dry Plasma Plasma Treatment (Optional, for ITO) Dry->Plasma SpinCoat Spin Coating Plasma->SpinCoat ThermalEvap Thermal Evaporation Plasma->ThermalEvap Anneal Annealing SpinCoat->Anneal ThermalEvap->Anneal Characterize Characterization (AFM, XRD, etc.) Anneal->Characterize End End Characterize->End

Caption: General workflow for thin-film deposition of carbazole-based materials.

G cluster_process Spin Coating Process Dispense 1. Dispense Solution onto Substrate Spread 2. Spread Cycle (Low Speed) Dispense->Spread Substrate Substrate on Chuck Dispense->Substrate Thin 3. Thinning Cycle (High Speed) Spread->Thin Evaporation 4. Solvent Evaporation & Film Formation Thin->Evaporation FinalFilm Uniform Thin Film Evaporation->FinalFilm Solution Carbazole Solution Solution->Dispense

Caption: The four main stages of the spin coating process.

G cluster_oled Typical OLED Device Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) (e.g., LiF) Cathode->EIL ETL Electron Transport Layer (ETL) EIL->ETL EML Emissive Layer (EML) (Carbazole-based material) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL Light Light Emission EML->Light HIL Hole Injection Layer (HIL) (e.g., PEDOT:PSS) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode

Caption: Layered structure of a typical Organic Light-Emitting Diode (OLED).

References

Application Notes and Protocols for Measuring Charge Carrier Mobility in Carbazole Films

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole-based materials are a cornerstone in the development of organic electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The efficiency of these devices is intrinsically linked to the charge carrier mobility of the constituent organic semiconductor layers. Accurate and reliable measurement of charge carrier mobility is therefore crucial for material design, device optimization, and quality control.

These application notes provide detailed protocols for three common and effective techniques used to determine the charge carrier mobility in carbazole thin films: Time-of-Flight (TOF), Space-Charge-Limited Current (SCLC), and Field-Effect Transistor (FET) measurements.

Data Presentation: Charge Carrier Mobility in Carbazole-Based Films

The following table summarizes experimentally determined charge carrier mobilities for various carbazole-based materials using the techniques described in this document. This data is intended to provide a comparative reference for researchers.

MaterialMeasurement TechniqueHole Mobility (μh) (cm²/Vs)Electron Mobility (μe) (cm²/Vs)Reference
Poly(N-vinylcarbazole) (PVK)Time-of-Flight (TOF)~10⁻⁶ - 10⁻⁵-[1]
Poly(N-vinylcarbazole) (PVK)Time-of-Flight (TOF)3 x 10⁻⁸ - 10⁻⁶-[1]
Poly[N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)] (PCDTBT)Field-Effect Transistor (FET)7 x 10⁻⁴-[2]
Diindolo[3,2-b:2′,3′-h]carbazole derivativesField-Effect Transistor (FET)10⁻⁶ - 10⁻³-[3]
4,4',4''-Tris(N-carbazolyl)triphenylamine (TCTA)Not Specified~10⁻⁴Low[4]
Carbazole-based CopolymersField-Effect Transistor (FET)Reasonably good-[5]
Carbazole and Sulfone based moleculesNot SpecifiedCharge transfer characteristics-

Experimental Protocols

Time-of-Flight (TOF) Method

The TOF method directly measures the drift mobility of charge carriers by determining the time it takes for a sheet of photogenerated carriers to traverse a thin film of the material under an applied electric field.

Experimental Workflow Diagram:

TOF_Workflow cluster_prep Sample Preparation cluster_meas Measurement cluster_analysis Data Analysis Prep_Substrate Substrate Cleaning (e.g., ITO-coated glass) Spin_Coat Spin-Coat Carbazole Film (~1-10 µm thick) Prep_Substrate->Spin_Coat Evaporate_Top Evaporate Semitransparent Top Electrode (e.g., Al) Spin_Coat->Evaporate_Top Apply_Bias Apply DC Voltage Bias Evaporate_Top->Apply_Bias Laser_Pulse Excite with Pulsed Laser (e.g., N2 laser, 337 nm) Apply_Bias->Laser_Pulse Record_Photocurrent Record Transient Photocurrent with Oscilloscope Laser_Pulse->Record_Photocurrent Determine_Transit_Time Determine Transit Time (τt) from Photocurrent Decay Record_Photocurrent->Determine_Transit_Time Calculate_Mobility Calculate Mobility (μ) μ = d² / (V * τt) Determine_Transit_Time->Calculate_Mobility

Caption: Workflow for Time-of-Flight (TOF) mobility measurement.

Protocol:

  • Substrate Preparation:

    • Thoroughly clean an ITO-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrate with a stream of nitrogen gas and then treat it with UV-ozone for 15 minutes to improve the wettability and work function of the ITO.

  • Carbazole Film Deposition:

    • Prepare a solution of the carbazole material in a suitable solvent (e.g., chloroform, chlorobenzene) at a concentration of 10-30 mg/mL.

    • Spin-coat the solution onto the ITO substrate to achieve a film thickness of 1-10 µm. The spin speed and time should be optimized for the specific material and desired thickness.

    • Anneal the film at a temperature just below its glass transition temperature for 10-30 minutes inside a nitrogen-filled glovebox to remove residual solvent.

  • Top Electrode Deposition:

    • Transfer the substrate to a thermal evaporator.

    • Deposit a semitransparent top electrode (e.g., 30 nm of aluminum) through a shadow mask to define the active area of the device.

  • Measurement:

    • Mount the sample in a light-tight, electrically shielded sample holder.

    • Apply a DC voltage across the device using a source-measure unit. The polarity of the voltage determines whether holes or electrons are measured. For hole mobility, the ITO is biased positively.

    • Excite the sample through the semitransparent electrode with a short laser pulse (e.g., from a nitrogen laser at 337 nm with a pulse width < 10 ns) that is strongly absorbed by the carbazole film.

    • Record the transient photocurrent using a fast digital oscilloscope connected across a series load resistor. The RC time constant of the circuit should be much smaller than the transit time of the charge carriers.

  • Data Analysis:

    • The transit time (τt) is determined from the transient photocurrent plot. In the ideal case of non-dispersive transport, the photocurrent shows a plateau followed by a decay, and the transit time is the intersection of the asymptotes to the plateau and the decaying part. For dispersive transport, the transit time is often determined from the kink in a double logarithmic plot of photocurrent versus time.

    • The charge carrier mobility (μ) is calculated using the formula: μ = d² / (V * τt) where d is the film thickness, V is the applied voltage, and τt is the transit time.

Space-Charge-Limited Current (SCLC) Method

The SCLC method is a steady-state measurement that determines the charge carrier mobility by analyzing the current-voltage (I-V) characteristics of a single-carrier device in the regime where the injected charge density exceeds the intrinsic charge density.

Experimental Workflow Diagram:

Caption: Workflow for SCLC mobility measurement.

Protocol:

  • Device Fabrication (for a hole-only device):

    • Clean an ITO-coated glass substrate as described in the TOF protocol.

    • Spin-coat a hole-injection layer (HIL), such as PEDOT:PSS, onto the ITO and anneal according to the manufacturer's recommendations.

    • Spin-coat the carbazole film (typically 100-500 nm thick) on top of the HIL and anneal.

    • Deposit a high work function top electrode (e.g., Gold or Molybdenum Oxide/Aluminum) via thermal evaporation. For an electron-only device, an electron-injection layer and a low work function cathode would be used.

  • Measurement:

    • Place the device in a probe station with electrical shielding.

    • Using a source-measure unit, apply a voltage sweep across the device and measure the corresponding current. The measurements should be performed in the dark to avoid photoconductivity effects.

  • Data Analysis:

    • Plot the current density (J) as a function of the applied voltage (V).

    • Identify the different regions of the J-V curve: the ohmic region at low voltages (J ∝ V), the trap-filled limited region (if traps are present), and the SCLC region where the current is limited by the space charge of the injected carriers.

    • In the trap-free SCLC region, the current density is described by the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * μ * (V²/d³) where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material (typically assumed to be ~3 for organic semiconductors), μ is the charge carrier mobility, V is the applied voltage, and d is the film thickness.

    • Plot J versus V² and fit the linear portion of the curve in the SCLC regime. The mobility can be extracted from the slope of this fit.

Field-Effect Transistor (FET) Method

The FET method determines the charge carrier mobility by measuring the modulation of the source-drain current by a gate voltage in a transistor configuration. This technique probes the charge transport along the dielectric-semiconductor interface.

Experimental Workflow Diagram:

FET_Workflow cluster_prep Device Fabrication cluster_meas Measurement cluster_analysis Data Analysis Prep_Substrate Prepare Gate/Dielectric (e.g., n⁺-Si/SiO₂) Surface_Treatment Dielectric Surface Treatment (e.g., HMDS or OTS) Prep_Substrate->Surface_Treatment Deposit_Semiconductor Deposit Carbazole Film (e.g., spin-coating) Surface_Treatment->Deposit_Semiconductor Deposit_Contacts Deposit Source/Drain Contacts (e.g., Au) Deposit_Semiconductor->Deposit_Contacts Measure_Transfer Measure Transfer Characteristics (ID vs. VG at constant VD) Deposit_Contacts->Measure_Transfer Plot_Transfer Plot √ID vs. VG Measure_Transfer->Plot_Transfer Measure_Output Measure Output Characteristics (ID vs. VD at constant VG) Fit_Saturation Fit Linear Region of Saturation Regime Plot_Transfer->Fit_Saturation Calculate_Mobility Calculate Mobility (μ) Fit_Saturation->Calculate_Mobility

Caption: Workflow for Field-Effect Transistor (FET) mobility measurement.

Protocol:

  • Device Fabrication (Bottom-Gate, Top-Contact Configuration):

    • Use a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer as the gate electrode and gate dielectric, respectively.

    • Clean the SiO₂ surface using a standard cleaning procedure (e.g., sonication in acetone and isopropanol).

    • Optionally, treat the SiO₂ surface with a self-assembled monolayer (e.g., hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS)) to improve the film morphology and device performance.

    • Deposit the carbazole semiconductor film onto the dielectric surface via spin-coating or thermal evaporation.

    • Thermally evaporate the source and drain electrodes (e.g., gold) on top of the semiconductor layer through a shadow mask. The channel length (L) and width (W) are defined by the shadow mask.

  • Measurement:

    • Place the OFET device on the chuck of a probe station.

    • Use micromanipulators to make electrical contact with the gate, source, and drain electrodes.

    • Using a semiconductor parameter analyzer, measure the transfer characteristics by sweeping the gate voltage (VG) at a fixed, high source-drain voltage (VD) (in the saturation regime) and recording the drain current (ID).

    • Measure the output characteristics by sweeping the drain voltage (VD) at different fixed gate voltages (VG) and recording the drain current (ID).

  • Data Analysis:

    • The mobility is typically extracted from the transfer characteristics in the saturation regime, where the drain current is given by: ID = (W / 2L) * μ * Ci * (VG - VT)² where W is the channel width, L is the channel length, μ is the charge carrier mobility, Ci is the capacitance per unit area of the gate dielectric, and VT is the threshold voltage.

    • Plot the square root of the drain current (√ID) versus the gate voltage (VG).

    • The mobility can be calculated from the slope of the linear region of this plot using the following equation: μ = (2L / W * Ci) * (∂√ID / ∂VG)²

By following these detailed protocols, researchers can obtain reliable and reproducible measurements of charge carrier mobility in carbazole-based thin films, enabling the continued advancement of organic electronic devices.

References

Application Notes: 1,6-Dimethyl-9H-carbazole Derivatives as Versatile Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,6-Dimethyl-9H-carbazole and its derivatives represent a promising class of fluorescent probes for a variety of applications in research, drug development, and diagnostics. The carbazole scaffold, a rigid heterocyclic aromatic system, provides a robust platform for the development of fluorophores with advantageous photophysical properties, including high quantum yields and good photostability. The dimethyl substitution at the 1 and 6 positions can further enhance these properties and provide sites for additional functionalization, allowing for the fine-tuning of the probe's spectral characteristics and specificity towards target analytes.

Carbazole derivatives have demonstrated utility in the detection of a wide range of biologically and environmentally significant species, including metal ions, reactive oxygen and sulfur species, and biomacromolecules such as DNA.[1] Their applications extend to cellular imaging, where they can be employed to visualize specific organelles like lipid droplets or to monitor dynamic processes within living cells.[2][3]

Key Applications

  • Bioimaging of Cellular Components: Functionalized this compound derivatives can be designed to selectively accumulate in specific cellular compartments, such as lipid droplets, enabling their visualization by fluorescence microscopy.[2]

  • Sensing of Metal Ions: The carbazole framework can be modified with chelating moieties to create fluorescent sensors for various metal ions, such as Zn²⁺. Binding of the target ion induces a conformational change in the probe, leading to a detectable change in its fluorescence emission.

  • Detection of Reactive Species: These probes can be engineered to react with specific reactive oxygen species (ROS) or reactive sulfur species (RSS), such as hydrogen sulfide (H₂S), resulting in a fluorescence turn-on or ratiometric response.

  • Nucleic Acid Probing: Certain carbazole derivatives exhibit fluorescence enhancement upon binding to specific nucleic acid structures, like G-quadruplexes, making them valuable tools for studying DNA and RNA architecture and function.[4]

  • Environmental Monitoring: The sensitivity of carbazole-based probes to various analytes also makes them suitable for environmental sensing applications, such as the detection of hydrazine in aqueous solutions.

Data Presentation: Photophysical Properties of Dimethyl-Carbazole Derivatives

While specific data for this compound derivatives as fluorescent probes is limited in publicly available literature, the following table summarizes the photophysical properties of closely related dimethyl-carbazole derivatives to illustrate their typical characteristics.

Derivative NameExcitation Max (λ_ex) (nm)Emission Max (λ_em) (nm)Quantum Yield (Φ_F)Target Analyte/ApplicationReference
3,6-Dimethyl-9-alkyl-9H-carbazole polymer~350~420Not ReportedBlue-emitting polymer[5]
5,8-Dimethyl-9H-carbazole derivativeNot ReportedNot ReportedNot ReportedAnticancer agent

Note: The photophysical properties are highly dependent on the solvent and the specific functional groups attached to the carbazole core.

Experimental Protocols

Protocol 1: General Synthesis of Functionalized this compound Derivatives

This protocol outlines a general synthetic strategy for producing functionalized this compound derivatives, which can be adapted based on the desired final product. A common approach involves the functionalization of the carbazole nitrogen (position 9) and subsequent modification of the aromatic core.

Workflow Diagram:

start Start with this compound step1 N-Alkylation/Arylation start->step1 Base (e.g., NaH), Alkyl/Aryl halide step2 Halogenation (e.g., Bromination) step1->step2 NBS or Br2 step3 Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) step2->step3 Pd catalyst, Boronic acid/alkyne step4 Introduction of Sensing Moiety step3->step4 Further functionalization end_node Final Fluorescent Probe step4->end_node

Caption: General synthetic workflow for functionalized carbazole probes.

Materials:

  • This compound

  • Appropriate alkyl or aryl halide

  • Sodium hydride (NaH) or other suitable base

  • N-Bromosuccinimide (NBS) or bromine

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Appropriate boronic acid or terminal alkyne

  • Anhydrous solvents (e.g., THF, DMF)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • N-Functionalization: Dissolve this compound in an anhydrous solvent like THF or DMF. Add a base such as NaH portion-wise at 0 °C. After cessation of hydrogen evolution, add the desired alkyl or aryl halide and allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography.

  • Halogenation: Dissolve the N-functionalized carbazole in a suitable solvent like chloroform or carbon tetrachloride. Add NBS or a solution of bromine dropwise in the dark. Stir at room temperature until the starting material is consumed (monitored by TLC). Wash the reaction mixture with a reducing agent solution (e.g., sodium thiosulfate) and then with brine. Dry the organic layer and purify the product by recrystallization or column chromatography.

  • Cross-Coupling: To a solution of the halogenated carbazole derivative in a solvent mixture (e.g., toluene/ethanol/water), add the desired boronic acid (for Suzuki coupling) or terminal alkyne (for Sonogashira coupling), a palladium catalyst, and a base (e.g., K₂CO₃ or Et₃N). Degas the mixture and heat under an inert atmosphere until the reaction is complete. After cooling, extract the product and purify by column chromatography.

  • Introduction of Sensing Moiety: The product from the cross-coupling reaction can be further modified to introduce a specific sensing group. The nature of this step is highly dependent on the target analyte and the desired sensing mechanism.

Protocol 2: Cell Imaging with a this compound-based Fluorescent Probe

This protocol provides a general guideline for staining and imaging live cells with a carbazole-based fluorescent probe.

Workflow Diagram:

start Seed cells on imaging dish step1 Prepare probe stock solution (e.g., in DMSO) start->step1 step2 Dilute probe in cell culture medium step1->step2 step3 Incubate cells with probe solution step2->step3 Add to cells step4 Wash cells with PBS step3->step4 Remove probe solution step5 Image cells using fluorescence microscope step4->step5 Add fresh medium or PBS

Caption: Workflow for live-cell imaging with a fluorescent probe.

Materials:

  • Cells of interest

  • Cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS)

  • This compound-based fluorescent probe

  • Dimethyl sulfoxide (DMSO)

  • Confocal or widefield fluorescence microscope with appropriate filter sets

  • Imaging dishes or chamber slides

Procedure:

  • Cell Culture: Seed the cells on a suitable imaging dish or chamber slide and allow them to adhere and grow to the desired confluency.

  • Probe Preparation: Prepare a stock solution of the fluorescent probe (typically 1-10 mM) in high-quality, anhydrous DMSO.

  • Staining: Dilute the probe stock solution to the final working concentration (typically 1-10 µM) in pre-warmed cell culture medium. Remove the existing medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells with the probe for a specific period (e.g., 15-60 minutes) at 37 °C in a CO₂ incubator. The optimal incubation time should be determined empirically.

  • Washing: Gently remove the staining solution and wash the cells two to three times with warm PBS or fresh culture medium to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed medium or PBS to the cells. Image the stained cells using a fluorescence microscope. Use an excitation wavelength appropriate for the probe and collect the emission over its characteristic range. Acquire images using settings that minimize phototoxicity and photobleaching.

Signaling Pathway Visualization

In many applications, fluorescent probes are used to visualize the downstream effects of a signaling pathway. For example, a probe might detect an enzyme whose activity is modulated by a specific pathway. The following diagram illustrates a generic signaling cascade.

Ligand Ligand Receptor Receptor Ligand->Receptor SignalTransducer Signal Transducer Receptor->SignalTransducer Activation Effector Effector Enzyme SignalTransducer->Effector Activation Probe Fluorescent Probe Effector->Probe Reaction Fluorescence Fluorescence Signal Probe->Fluorescence Emission

Caption: Generic signaling pathway leading to a fluorescent response.

References

In-Vitro Evaluation of Dimethylcarbazoles for Anticancer Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in-vitro evaluation of dimethylcarbazole derivatives as potential anticancer agents. This document includes a summary of their cytotoxic effects on various cancer cell lines, detailed protocols for key experimental assays, and an exploration of their potential mechanisms of action, including the impact on crucial cellular signaling pathways.

Quantitative Data Summary

The anticancer activity of several dimethylcarbazole derivatives has been assessed against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below for easy comparison.

Table 1: Anticancer Activity of 1,4-Dimethylcarbazole Derivatives against Human Glioma U87 MG Cell Line

CompoundDerivativeIC50 (µM)Standard DrugIC50 (µM)
15 1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivative18.50Carmustine18.24
16 1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivative47Temozolomide100
17 1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivative75

Data sourced from a study on novel 1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivatives.[1][2]

Table 2: Anticancer Activity of 5,8-Dimethyl-9H-carbazole Derivatives against Breast Cancer Cell Lines

CompoundMDA-MB-231 IC50 (µM)MCF-7 IC50 (µM)MCF-10A (Normal) IC50 (µM)
Compound 3 1.44 ± 0.97Moderate Activity~52
Compound 4 0.73 ± 0.74Moderate Activity>100
Ellipticine (Reference) --Not Selective

These compounds demonstrated higher activity against the triple-negative breast cancer cell line MDA-MB-231 compared to the MCF-7 cell line, with compound 4 showing high potency and selectivity.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of dimethylcarbazoles are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of dimethylcarbazole derivatives on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.

Materials:

  • Dimethylcarbazole derivatives

  • Cancer cell lines (e.g., U87 MG, MDA-MB-231, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the dimethylcarbazole compounds in culture medium.

  • After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of the dimethylcarbazole derivatives. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Apoptosis Detection (TUNEL Assay)

This protocol is used to detect DNA fragmentation, a hallmark of apoptosis, in cells treated with dimethylcarbazole derivatives.

Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay enzymatically labels the 3'-OH ends of DNA strand breaks with labeled dUTPs. These labeled ends can then be visualized by fluorescence microscopy or quantified by flow cytometry.

Materials:

  • Cells treated with dimethylcarbazole derivatives

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde in PBS

  • 0.1% Triton X-100 in 0.1% sodium citrate

  • TUNEL reaction mixture (containing TdT and labeled dUTPs)

  • DAPI or Hoechst stain (for nuclear counterstaining)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Grow cells on coverslips or in a multi-well plate and treat with the desired concentrations of dimethylcarbazole compounds.

  • Wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.

  • Wash with PBS and permeabilize the cells with 0.1% Triton X-100 for 2-5 minutes on ice.

  • Wash with PBS and incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Wash the cells with PBS to remove unincorporated nucleotides.

  • Counterstain the nuclei with DAPI or Hoechst stain.

  • Mount the coverslips on microscope slides and visualize under a fluorescence microscope. Apoptotic cells will show bright green or red fluorescence depending on the label used.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is used to determine the effect of dimethylcarbazole derivatives on the cell cycle distribution of cancer cells.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cells treated with dimethylcarbazole derivatives

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Treat cells with dimethylcarbazole compounds for the desired time period.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS and resuspend in PBS containing RNase A.

  • Incubate at 37°C for 30 minutes to degrade RNA.

  • Add Propidium Iodide to the cell suspension and incubate for 15 minutes in the dark.

  • Analyze the samples using a flow cytometer.

  • The data is then analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M stage was observed following treatment with Bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine (DMCM).[4]

Mechanism of Action & Signaling Pathways

Dimethylcarbazole derivatives exert their anticancer effects through multiple mechanisms, including the induction of apoptosis and cell cycle arrest. The underlying signaling pathways are currently under investigation, with several key pathways implicated.

DNA Intercalation and Topoisomerase Inhibition

Several carbazole derivatives are known to act as DNA intercalating agents, which can disrupt DNA replication and transcription, ultimately leading to cell death.[3] Furthermore, some 1,4-dimethylcarbazole derivatives have been shown to inhibit human topoisomerase II decatenation activity.[3] Topoisomerases are essential enzymes that resolve topological problems in DNA during various cellular processes. Their inhibition leads to DNA damage and triggers apoptosis.[3]

Interference with Actin Dynamics

Certain 5,8-dimethyl-9H-carbazole derivatives have been found to interfere with the normal organization of the actin cytoskeleton.[3] The actin cytoskeleton is crucial for cell shape, motility, and division. Disruption of actin dynamics can inhibit cancer cell proliferation and migration.

Induction of Apoptosis

Dimethylcarbazole derivatives have been shown to induce apoptosis in cancer cells, as evidenced by TUNEL assays.[3] The apoptotic process is a highly regulated form of programmed cell death that is essential for normal tissue homeostasis. The induction of apoptosis is a key mechanism for many anticancer drugs.

Cell Cycle Arrest

Treatment with Bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine (DMCM) has been observed to cause an accumulation of cells in the G2/M phase of the cell cycle.[4] This cell cycle arrest prevents cancer cells from dividing and can lead to apoptosis.

Modulation of Signaling Pathways

The anticancer activity of dimethylcarbazoles is likely mediated by their effects on various intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis.

Experimental Workflow for Investigating Anticancer Activity

G cluster_0 In-Vitro Evaluation cluster_1 Mechanism of Action Studies cluster_2 Signaling Pathway Analysis cluster_3 Conclusion Start Select Dimethylcarbazole Derivatives & Cancer Cell Lines MTT MTT Assay (Cell Viability) Start->MTT Treat cells IC50 Determine IC50 Values MTT->IC50 Analyze data Apoptosis Apoptosis Assays (TUNEL, Western Blot) IC50->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Topoisomerase Topoisomerase Inhibition Assay IC50->Topoisomerase Actin Actin Polymerization Assay IC50->Actin WesternBlot_Pathways Western Blot for Signaling Proteins Apoptosis->WesternBlot_Pathways CellCycle->WesternBlot_Pathways Pathway_Analysis Identify Modulated Pathways (e.g., STAT3, Akt, MAPK) WesternBlot_Pathways->Pathway_Analysis Conclusion Elucidate Anticancer Mechanism Pathway_Analysis->Conclusion

Caption: Experimental workflow for the in-vitro evaluation of dimethylcarbazoles.

Putative Signaling Pathways Modulated by Dimethylcarbazoles

The following diagram illustrates the potential signaling pathways that may be affected by dimethylcarbazole derivatives, leading to their anticancer effects. It is hypothesized that these compounds may inhibit pro-survival pathways like PI3K/Akt/mTOR and NF-κB, while potentially activating pro-apoptotic pathways such as the p38 MAPK pathway. Additionally, 1,4-dimethyl-carbazole derivatives have been suggested to target the STAT3 protein.[1]

G cluster_0 Dimethylcarbazole Derivatives cluster_1 Pro-Survival Pathways (Inhibition) cluster_2 Pro-Apoptotic Pathway (Activation) DMC Dimethylcarbazoles PI3K PI3K DMC->PI3K Inhibits NFkB NF-κB DMC->NFkB Inhibits STAT3 STAT3 DMC->STAT3 Inhibits p38 p38 MAPK DMC->p38 Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival_Proliferation1 Cell Survival & Proliferation mTOR->Survival_Proliferation1 Anti_Apoptosis Anti-Apoptotic Gene Expression NFkB->Anti_Apoptosis Gene_Transcription Gene Transcription (Proliferation, Angiogenesis) STAT3->Gene_Transcription Caspases Caspase Activation p38->Caspases Apoptosis_Node Apoptosis Caspases->Apoptosis_Node

Caption: Hypothesized signaling pathways affected by dimethylcarbazoles.

Logical Flow of Apoptosis Induction

The induction of apoptosis by dimethylcarbazoles likely involves a cascade of events, starting from the initial drug-target interaction and culminating in programmed cell death.

G DMC Dimethylcarbazole Treatment Target Molecular Targets (DNA, Topoisomerase, Actin) DMC->Target Signal Signaling Pathway Modulation Target->Signal Mito Mitochondrial Dysfunction Signal->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Logical flow from dimethylcarbazole treatment to apoptosis.

These application notes and protocols provide a framework for the continued investigation of dimethylcarbazole derivatives as promising anticancer therapeutic agents. Further research is warranted to fully elucidate their mechanisms of action and to evaluate their efficacy and safety in preclinical and clinical settings.

References

Troubleshooting & Optimization

improving the yield and purity of 1,6-Dimethyl-9H-carbazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1,6-Dimethyl-9H-carbazole synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.

Issue 1: Low or No Product Yield

Potential CauseRecommended Solution(s)
Fischer Indole Synthesis:
Incomplete hydrazone formation.Ensure the complete reaction of the hydrazine with the ketone. Monitor the reaction by TLC. Consider using a small amount of acid catalyst (e.g., acetic acid) to facilitate hydrazone formation.
Inactive acid catalyst.Use a fresh, anhydrous acid catalyst. Brønsted acids like HCl, H₂SO₄, and p-toluenesulfonic acid, or Lewis acids such as ZnCl₂ or BF₃·OEt₂ are commonly used.[1] The choice of acid can be critical.
Unfavorable reaction temperature.Optimize the reaction temperature. Fischer indole synthesis often requires elevated temperatures to proceed efficiently.[2]
Steric hindrance from starting materials.If the ketone or phenylhydrazine is sterically hindered, consider using a stronger acid catalyst or higher reaction temperatures. However, be aware of potential side reactions.
Buchwald-Hartwig Amination:
Inactive palladium catalyst.Use a fresh, high-quality palladium precatalyst and ligand. The choice of ligand (e.g., XPhos, SPhos) is crucial for reaction efficiency.[3]
Inappropriate base.The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[4]
Presence of oxygen or moisture.The reaction is sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Poor quality of aryl halide or amine.Use pure starting materials. Impurities can poison the catalyst.
Suzuki-Miyaura Coupling:
Inactive palladium catalyst or ligand.Use a fresh palladium catalyst [e.g., Pd(PPh₃)₄] and ensure the ligand is not degraded.
Ineffective base.A base such as K₂CO₃ or Cs₂CO₃ is typically required. The choice and amount of base can significantly impact the yield.
Issues with the boronic acid/ester.Ensure the boronic acid or ester is pure and has not decomposed during storage.

Issue 2: Low Product Purity/Presence of Byproducts

Potential CauseRecommended Solution(s)
Fischer Indole Synthesis:
Formation of isomeric carbazoles.The regioselectivity of the Fischer indole synthesis can be an issue. Purification by column chromatography or recrystallization is often necessary to separate isomers.
Incomplete cyclization or side reactions.Ensure the reaction goes to completion by monitoring with TLC. Over-running the reaction can lead to degradation. Consider optimizing the reaction time and temperature.
Buchwald-Hartwig Amination:
Hydrodehalogenation of the aryl halide.This side reaction can be minimized by careful selection of the ligand and reaction conditions.
Homocoupling of the aryl halide.Optimizing the catalyst-to-ligand ratio and reaction temperature can reduce this byproduct.
General Issues:
Residual starting materials.Monitor the reaction for completion. If starting materials remain, consider extending the reaction time or adding more of the limiting reagent.
Formation of polymeric materials.This can occur at high temperatures. Optimize the reaction temperature and consider using a more dilute solution.
Purification Challenges:
Difficulty in separating the product from byproducts.Utilize column chromatography with a carefully selected solvent system. Gradient elution may be necessary. Recrystallization from a suitable solvent system can also be effective for purification.[5]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is best for preparing this compound?

The optimal route depends on the available starting materials, scale of the reaction, and desired purity.

  • The Fischer Indole Synthesis is a classical and often straightforward method.[1]

  • Palladium-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, offer high yields and good functional group tolerance, making them suitable for complex derivatives.[6][7]

Q2: How can I improve the regioselectivity of the Fischer Indole Synthesis for my target molecule?

Regioselectivity in the Fischer indole synthesis can be challenging to control. It is influenced by the substitution pattern of the phenylhydrazine and the ketone. Often, a mixture of isomers is obtained, requiring careful purification. Experimenting with different acid catalysts and reaction conditions may influence the isomeric ratio.

Q3: What are the key parameters to control in a Buchwald-Hartwig amination for carbazole synthesis?

The critical parameters are the choice of palladium precatalyst, the phosphine ligand, the base, the solvent, and the reaction temperature. The reaction must be carried out under strictly anhydrous and anaerobic conditions.

Q4: How do I effectively remove byproducts from my this compound product?

  • Column chromatography on silica gel is a common and effective method. A solvent system of hexane and ethyl acetate is often a good starting point.

  • Recrystallization from a suitable solvent such as ethanol or a mixture of solvents can significantly improve purity.[5]

  • Washing the crude product with appropriate solvents can remove some impurities before further purification.

Q5: My reaction seems to stall before completion. What should I do?

  • Check the catalyst activity: If using a palladium-catalyzed reaction, the catalyst may have deactivated. Adding a fresh portion of the catalyst and ligand might restart the reaction.

  • Verify reagent purity: Impurities in the starting materials or solvents can inhibit the reaction.

  • Increase temperature: Gently increasing the reaction temperature might be necessary to drive the reaction to completion, but be cautious of potential byproduct formation.

Quantitative Data

Table 1: Comparison of Yields for Different Carbazole Synthesis Methods

Synthesis MethodStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Nickel-catalyzed Cross-Coupling3,6-dibromo-9-ethylcarbazole, Methylmagnesium bromide[1,3-Bis(diphenylphosphino)propane]nickel(II) chlorideEtherReflux-90[5]
Suzuki-Miyaura Coupling6-bromo-1,4-dimethyl-3-nitro-9H-carbazole, Phenylboronic acidPd(PPh₃)₄, Na₂CO₃1,4-Dioxane/H₂OReflux4867[8]
Suzuki-Miyaura Coupling9-tert-butoxycarbonyl-5,8-dimethyl-9H-carbazole-3-boronic acid, 3-bromopyridinePd(PPh₃)₄, Na₂CO₃1,4-Dioxane/H₂OReflux4850[8]
Intramolecular C-H AminationN-(2-biphenyl)sulfilimineRh(OAc)₃DCE70-90[9]
Intramolecular C-H Amination (Photocatalytic)N-(2-biphenyl)sulfilimineBlue LEDsTHFRT-100[9]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of 9-Ethyl-3,6-dimethylcarbazole via Nickel-Catalyzed Cross-Coupling (Adapted from a similar synthesis) [5]

This protocol describes a related synthesis and can be adapted for this compound.

  • Materials:

    • 3,6-Dibromo-9-ethylcarbazole

    • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride

    • Methylmagnesium bromide solution in ether

    • Dry diethyl ether

    • Saturated aqueous ammonium chloride

    • Ethyl acetate

    • Sodium sulfate

    • Ethanol for recrystallization

  • Procedure: a. In an oven-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum, place 3,6-dibromo-9-ethylcarbazole and [1,3-bis(diphenylphosphino)propane]nickel(II) chloride in dry diethyl ether under an argon atmosphere. b. Cool the mixture to 0 °C in an ice bath. c. Slowly add a solution of methylmagnesium bromide in ether dropwise to the stirred reaction mixture. d. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. e. Monitor the reaction progress by TLC. f. Upon completion, cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous ammonium chloride. g. Extract the aqueous layer with ethyl acetate. h. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by recrystallization from ethanol to obtain white needles of 9-ethyl-3,6-dimethylcarbazole.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification start Starting Materials (e.g., Substituted Phenylhydrazine & Ketone or Aryl Halide & Amine) reaction Chemical Reaction (e.g., Fischer Indole, Buchwald-Hartwig) start->reaction 1. Reaction Setup workup Reaction Work-up (Quenching, Extraction) reaction->workup 2. Post-Reaction crude Crude Product workup->crude 3. Isolation purification Purification (Column Chromatography or Recrystallization) crude->purification 4. Purification Step analysis Purity Analysis (TLC, NMR, etc.) purification->analysis 5. Characterization pure_product Pure this compound analysis->pure_product 6. Final Product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield? cause1 Inactive Catalyst/Reagents start->cause1 Yes cause2 Incorrect Reaction Conditions (Temp, Time, Atmosphere) start->cause2 Yes cause3 Poor Quality Starting Materials start->cause3 Yes solution1 Use Fresh Catalyst/Reagents cause1->solution1 solution2 Optimize Temperature & Time Ensure Inert Atmosphere cause2->solution2 solution3 Purify Starting Materials cause3->solution3 end Improved Yield solution1->end Re-run Experiment solution2->end Re-run Experiment solution3->end Re-run Experiment

Caption: Troubleshooting logic for addressing low product yield in the synthesis of this compound.

References

Technical Support Center: Regioselective Functionalization of Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with carbazole functionalization reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process, offering potential solutions and optimization strategies.

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration, Vilsmeier-Haack Formylation)

Question: My electrophilic substitution reaction on an N-substituted carbazole is yielding a mixture of C-3/C-6 and C-1/C-8 isomers, with low selectivity for the desired product. How can I improve regioselectivity?

Answer:

Poor regioselectivity in electrophilic substitutions on carbazoles is a common challenge. The C-3/C-6 and C-1/C-8 positions are all activated towards electrophilic attack. Several factors can be adjusted to favor a specific isomer.

Potential Solutions:

  • Solvent Effects: The polarity of the solvent can influence the regioselectivity. Experiment with a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., THF, DCM) and polar protic (e.g., acetic acid). For instance, halogenation in less polar solvents sometimes favors C-3/C-6 substitution.

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product. Try running the reaction at 0 °C or even -78 °C.

  • Nature of the Electrophile: The steric bulk of the electrophile can play a crucial role. Bulkier electrophiles may preferentially attack the less sterically hindered C-3 and C-6 positions.

  • Protecting/Directing Groups: The use of a directing group on the nitrogen atom is a powerful strategy to control regioselectivity.[1][2] For instance, a bulky N-substituent can sterically hinder the C-1 and C-8 positions. Conversely, specific directing groups can chelate to a metal catalyst and direct functionalization to a specific position, often C-1 or C-2.[1][3]

Troubleshooting Flowchart for Poor Electrophilic Regioselectivity:

Caption: Troubleshooting decision tree for improving regioselectivity in electrophilic carbazole functionalization.

Issue 2: Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Question: I am attempting a Suzuki or Buchwald-Hartwig coupling on a halogenated carbazole, but I am observing low yields or no product formation. What are the common pitfalls?

Answer:

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, but their success with carbazole substrates can be sensitive to several parameters.

Potential Solutions:

  • Catalyst and Ligand Choice: The choice of palladium precatalyst and ligand is critical. For Buchwald-Hartwig aminations, electron-rich, bulky phosphine ligands are often required.[4][5] For Suzuki couplings, the ligand can influence the rate of both oxidative addition and reductive elimination.[6] It is advisable to screen a variety of catalyst/ligand combinations.

  • Base Selection: The strength and solubility of the base are crucial.[5] Strong, non-nucleophilic bases like NaOtBu, K3PO4, or Cs2CO3 are commonly used. The choice of base can significantly impact the reaction rate and yield.

  • Solvent Quality: Anhydrous and deoxygenated solvents are essential for many palladium-catalyzed reactions to prevent catalyst deactivation.[7] Toluene, dioxane, and THF are common solvents.

  • Reaction Temperature: While some couplings proceed at room temperature, others require heating to overcome activation barriers. Optimization of the reaction temperature is often necessary.

  • Substrate Reactivity: The nature of the halide on the carbazole is important. The general reactivity order is I > Br > Cl.[5] For less reactive chlorides, more active catalyst systems are typically required.

Table 1: Common Conditions for Suzuki and Buchwald-Hartwig Couplings of Halogenated Carbazoles

ReactionCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Typical Yield (%)
Suzuki Pd(OAc)2 (2-5)SPhos (4-10)K3PO4 (2-3)Toluene/H2O80-11070-95
Pd2(dba)3 (1-3)XPhos (2-6)Cs2CO3 (2)Dioxane10075-98
Buchwald-Hartwig Pd(OAc)2 (1-5)RuPhos (2-10)NaOtBu (1.5-2)Toluene90-12060-90
G3-XPhos (1-3)-K2CO3 (2)t-Amyl alcohol10080-99

Frequently Asked Questions (FAQs)

Q1: What are the most effective directing groups for achieving C-1 or C-2 functionalization of carbazoles?

A1: Directing groups are instrumental in overriding the inherent electronic preference for C-3/C-6 functionalization. For C-1 functionalization, pyrimidine and phosphine-containing groups have proven effective in directing transition metal-catalyzed C-H activation.[1] For C-2 functionalization, bidentate directing groups like 8-aminoquinoline and 2-(methylthio)aniline attached as an amide at the C-3 position can direct β-C–H activation to the C-2 and C-4 positions.[3]

Q2: How can I achieve functionalization at the C-4 and C-5 positions of the carbazole core?

A2: The C-4 and C-5 positions are sterically hindered and generally the most difficult to functionalize directly. However, methods involving regioselective dilithiation have been developed to access these positions.[1] Additionally, certain ruthenium-catalyzed C-H functionalization reactions with specific directing groups have shown promise for C-4 functionalization.[1]

Q3: What is the Vilsmeier-Haack reaction and what are its limitations with carbazoles?

A3: The Vilsmeier-Haack reaction is a method for formylating electron-rich aromatic compounds using a Vilsmeier reagent, typically generated from DMF and POCl3.[8][9] On carbazole, this reaction generally leads to formylation at the C-3 position. A potential issue is the formation of diformylated products, especially with prolonged reaction times or excess reagent.[10] Controlling the stoichiometry and reaction conditions is key to achieving mono-formylation.

Q4: Can I perform a direct C-H functionalization on an unprotected N-H carbazole?

A4: While many C-H functionalization strategies rely on N-substitution to tune solubility and electronic properties, some methods for direct functionalization of N-H carbazoles exist. For example, certain Lewis or Brønsted acid-catalyzed reactions with donor-acceptor cyclopropanes can achieve regioselective N-H or C-3 functionalization.[11][12]

Q5: What are the key considerations for scaling up a carbazole functionalization reaction?

A5: When scaling up, several factors that might be negligible at the lab scale become critical. These include:

  • Mixing: Ensuring efficient mixing is crucial, especially for heterogeneous reactions involving inorganic bases.[5]

  • Heat Transfer: Exothermic or endothermic reactions require careful temperature control to maintain consistency and safety.

  • Reagent Addition: The rate of addition of reagents can impact selectivity and impurity profiles.

  • Work-up and Purification: The work-up procedure may need to be adapted for larger volumes, and chromatographic purification might become impractical, necessitating crystallization or other bulk purification techniques.

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation of N-Alkylcarbazole
  • To a stirred solution of N-alkylcarbazole (1.0 equiv) in anhydrous DMF (5-10 mL per gram of carbazole) at 0 °C, slowly add phosphorus oxychloride (POCl3) (1.2-1.5 equiv) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

  • The product will often precipitate. Collect the solid by filtration, wash with water, and dry under vacuum.

  • If the product does not precipitate, extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of a 3-Bromocarbazole Derivative
  • In a Schlenk flask, combine the 3-bromocarbazole derivative (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), potassium carbonate (K2CO3) or potassium phosphate (K3PO4) (2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and ligand, if necessary.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed mixture of a suitable solvent (e.g., toluene, dioxane, or DME) and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired coupled product.

Visualizations

G cluster_substrate Carbazole Substrate cluster_reagents Reaction Components cluster_conditions Reaction Conditions Carbazole Core Carbazole Core N-Substituent N-Substituent Regioselective\nFunctionalization Regioselective Functionalization N-Substituent->Regioselective\nFunctionalization Steric/Electronic Effects Directing Group Directing Group Directing Group->Regioselective\nFunctionalization Chelation/ Coordination Electrophile/\nCoupling Partner Electrophile/ Coupling Partner Electrophile/\nCoupling Partner->Regioselective\nFunctionalization Catalyst/\nReagent Catalyst/ Reagent Catalyst/\nReagent->Regioselective\nFunctionalization Solvent Solvent Solvent->Regioselective\nFunctionalization Base Base Base->Regioselective\nFunctionalization Temperature Temperature Temperature->Regioselective\nFunctionalization Reaction Time Reaction Time Reaction Time->Regioselective\nFunctionalization Functionalized\nCarbazole Functionalized Carbazole Regioselective\nFunctionalization->Functionalized\nCarbazole

Caption: Key factors influencing the regioselectivity of carbazole functionalization reactions.

References

methods for removing isomeric impurities from carbazole compounds

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Purification of Carbazole Compounds

This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of isomeric impurities from carbazole compounds. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My recrystallization is not improving the isomeric purity of my substituted carbazole. What can I do?

A1: This is a common issue when isomers have very similar solubility profiles. Here are several factors to consider and troubleshoot:

  • Solvent Selection is Critical: A single solvent may not be effective. The ideal solvent should dissolve the desired isomer well at high temperatures but poorly at low temperatures, while showing the opposite behavior for the impurity. Screening a variety of solvents with different polarities is the first step. For challenging separations, a mixed-solvent system is often more effective than a single-solvent system.[1]

  • Cooling Rate: A slow, controlled cooling process generally yields purer crystals.[2] Rapid cooling or crashing the product out of solution can trap impurities within the crystal lattice.

  • Seeding: Introducing a small, high-purity seed crystal of the desired isomer can promote selective crystallization.

  • Purity of Starting Material: If the isomeric ratio is close to 50:50 or if there are multiple isomers, recrystallization alone may be insufficient. It is often best used as a final polishing step after the bulk of the isomeric impurity has been removed by another method, like column chromatography.

Troubleshooting Protocol: Optimizing Recrystallization

  • Solvent Screening (Small Scale):

    • In separate vials, test the solubility of your impure carbazole mixture (~10-20 mg) in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane, dichloromethane, and water mixtures thereof) at room and elevated temperatures.

    • Identify solvent systems where the compound is sparingly soluble at room temperature but fully dissolves when heated.

    • Allow the solutions to cool slowly and observe crystal formation. Analyze the resulting crystals and mother liquor by HPLC or TLC to determine if any isomeric enrichment has occurred.

  • Controlled Cooling: Once a promising solvent system is found, perform the recrystallization on a larger scale.

    • Dissolve the compound in the minimum amount of hot solvent.

    • Allow the flask to cool slowly to room temperature, ideally by insulating it (e.g., with glass wool).

    • Once at room temperature, cool further in an ice bath or refrigerator to maximize yield.

  • Analyze and Iterate: Collect the crystals by filtration and analyze their purity. If the purity has improved but is not yet satisfactory, a second recrystallization using the same procedure may be effective.

Q2: What is the best way to separate halogenated carbazole isomers, such as 3,6-dibromocarbazole from other bromo-isomers?

A2: Halogenated carbazole isomers, particularly those resulting from electrophilic substitution reactions, can be challenging to separate. A combination of recrystallization and column chromatography is typically the most effective strategy.

Positional isomers of halogenated carbazoles often have different dipole moments and crystal packing efficiencies, which can be exploited for separation. For instance, the synthesis of 3,6-dibromocarbazole can sometimes yield other isomers.[3][4]

Experimental Protocol: Purification of 3,6-Dibromocarbazole

This protocol assumes a crude mixture obtained from the bromination of carbazole.

  • Initial Purification by Recrystallization:

    • Solvent: Hot ethanol or a mixture of chloroform and hexane is often effective for crystallizing 3,6-dibromocarbazole.[3][4][5]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow it to cool slowly to room temperature, then chill in an ice bath. Filter the resulting crystals. This step helps to remove highly soluble impurities and potentially some of the isomeric byproducts.

  • Purification by Flash Column Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh) is standard.[6]

    • Mobile Phase (Eluent): A non-polar/polar solvent system is used. Start with a low polarity mixture and gradually increase the polarity. A common starting point is a hexane/ethyl acetate or hexane/dichloromethane gradient.

    • Loading: Dissolve the partially purified solid in a minimal amount of dichloromethane or the eluent. For better separation, adsorb the material onto a small amount of silica gel (dry loading).

    • Elution: Begin elution with a low polarity solvent (e.g., 100% hexane) and slowly increase the proportion of the more polar solvent (e.g., gradient from 0% to 10% ethyl acetate in hexane). The isomers will elute at different rates due to their differing polarities.

    • Monitoring: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which fractions contain the pure desired isomer. Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Example Solvent Systems for Carbazole Purification

Compound/Mixture Method Solvent System Purity Achieved Reference
Crude Carbazole Recrystallization Toluene 98% [7]
Crude Carbazole Recrystallization Xylene >96% [8][9]
Crude Carbazole Recrystallization Chlorobenzene 98.97% [2]
3,6-Dibromocarbazole Recrystallization Ethanol High Purity (Crystalline Solid) [4][5]

| 3,6-Dibromocarbazole | Recrystallization | Chloroform | High Purity (White Crystals) |[3] |

Q3: How can I set up an HPLC method to check the isomeric purity of my carbazole derivative?

A3: High-Performance Liquid Chromatography (HPLC) is an excellent analytical tool for quantifying the ratio of carbazole isomers. A reverse-phase method is typically the most convenient starting point.

Key Parameters for Method Development:

  • Column: A C18 column is a versatile and common choice for separating aromatic isomers. For particularly difficult separations, a Phenyl-Hexyl column can offer alternative selectivity due to π-π interactions.[10]

  • Mobile Phase: A mixture of acetonitrile (ACN) and water or methanol (MeOH) and water is standard.[11] Adding a small amount of acid, such as trifluoroacetic acid (TFA) (0.1%) or formic acid, can improve peak shape.[12]

  • Detection: A UV detector is ideal, as carbazoles are strongly UV-active. Monitor at a wavelength where all isomers absorb, typically around 240 nm, 293 nm, or higher depending on the substitution.[4][13]

  • Gradient Elution: A gradient elution (where the mobile phase composition changes over time) is often necessary to resolve closely eluting isomers and elute any highly retained impurities.[12]

Table 2: Example HPLC Starting Conditions for Carbazole Isomer Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B Acetonitrile (ACN)
Gradient 50% B to 100% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C[13]
Detection Wavelength 240 nm[13]

| Injection Volume | 10 µL |

Troubleshooting HPLC Separations:

  • Poor Resolution: If isomers are co-eluting, try slowing down the gradient (e.g., extend the gradient time) or running an isocratic method with a lower percentage of the organic solvent. You can also try switching the organic solvent from ACN to MeOH, or vice-versa, as this can change the elution order.

  • Peak Tailing: This is often caused by secondary interactions with the silica support. Adding a small amount of acid (TFA, formic acid) to the mobile phase usually resolves this.

  • No Peaks Detected: Ensure your sample is fully dissolved in the mobile phase or a compatible solvent. Check that the UV detection wavelength is appropriate for your specific carbazole derivative.

Purification Workflow Visualization

The following diagram illustrates a general workflow for the purification of a crude carbazole compound containing isomeric impurities.

G cluster_start Start cluster_analysis1 Initial Analysis cluster_purification Purification Methods cluster_analysis2 In-Process Analysis cluster_result Outcome Crude Crude Carbazole Mixture (with Isomeric Impurities) Analysis1 HPLC / TLC Analysis to determine purity Crude->Analysis1 Chroma Column Chromatography Analysis1->Chroma  Bulk separation needed Recryst Recrystallization Analysis1->Recryst  High initial purity Analysis2 Analyze Fractions / Mother Liquor Chroma->Analysis2 Recryst->Analysis2 Pure Pure Isomer (>99%) Analysis2->Pure  Purity goal met Impure Still Impure Analysis2->Impure  Purity goal not met Impure->Chroma  Re-purify

Caption: General workflow for carbazole isomer purification.

References

Technical Support Center: Enhancing Carbazole Derivative Performance in OLEDs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, characterization, and device fabrication of Organic Light-Emitting Diodes (OLEDs) utilizing carbazole derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Issue 1: Low External Quantum Efficiency (EQE) in Fabricated OLEDs

  • Question: My OLED device incorporating a novel carbazole derivative exhibits significantly lower EQE than expected. What are the potential causes and how can I troubleshoot this?

  • Answer: Low EQE can stem from several factors throughout the material synthesis and device fabrication process. Here’s a step-by-step troubleshooting guide:

    • Material Purity: Impurities in the carbazole derivative or other layers can act as quenching sites for excitons, reducing luminescence.

      • Solution: Ensure rigorous purification of the synthesized carbazole derivative. Techniques like column chromatography, recrystallization, and sublimation are crucial. It's important to note that commercial carbazole can contain isomeric impurities that affect luminescent properties.[1]

    • Charge Injection Barrier: A significant energy barrier between the electrodes and the organic layers can hinder the injection of electrons and holes, leading to an imbalanced charge carrier population in the emissive layer.

      • Solution: Optimize the HOMO and LUMO energy levels of your carbazole derivative to better match the work function of the anode (e.g., ITO) and the LUMO level of the electron transport layer (ETL). This can be achieved by introducing electron-donating or electron-withdrawing substituents to the carbazole core.

    • Poor Charge Transport: Inefficient transport of holes or electrons to the emissive layer results in a recombination zone that is not centered within the emissive layer, leading to exciton quenching at the interfaces. Carbazole derivatives are generally good hole transporters.[1][2]

      • Solution: Consider designing bipolar host materials by incorporating both electron-donating (like carbazole) and electron-accepting moieties (like triazine or oxadiazole) into the molecular structure.[3][4] This can lead to more balanced charge transport.

    • Triplet Exciton Harvesting: In fluorescent OLEDs, 75% of excitons are non-emissive triplets.[5]

      • Solution: To harness these triplet excitons, consider strategies like Thermally Activated Delayed Fluorescence (TADF).[6][7] This involves designing molecules with a small energy gap between the lowest singlet (S1) and triplet (T1) states (ΔEST), which allows for reverse intersystem crossing (RISC) from the triplet to the singlet state.[1][7]

Issue 2: Rapid Device Degradation and Short Operational Lifetime

  • Question: The brightness of my carbazole-based OLED decreases rapidly during operation. What are the primary degradation mechanisms and how can I improve device stability?

  • Answer: Device degradation in carbazole-based OLEDs is a complex issue often linked to the chemical instability of the materials under electrical stress.

    • C-N Bond Cleavage: The carbon-nitrogen bond in carbazole derivatives can be relatively weak, especially in the excited state or in the presence of polarons.[8][9][10] This bond cleavage can lead to the formation of non-emissive species and quenching centers.

      • Solution: Enhance the molecular rigidity by creating fused-ring systems (e.g., indolocarbazole) or by introducing bulky substituents that sterically hinder conformational changes and bond vibrations.[11]

    • Molecular Aggregation: Aggregation of carbazole molecules in the solid state can lead to the formation of aggregates that act as quenching sites.[8]

      • Solution: Introduce bulky side groups (e.g., tert-butyl) to the carbazole core to increase the steric hindrance and prevent close packing of molecules.

    • Electrochemical Instability: The material may undergo irreversible oxidation or reduction during device operation.

      • Solution: Design molecules with high thermal and electrochemical stability.[1] Fused-ring carbazole derivatives often exhibit enhanced stability.[1]

Frequently Asked Questions (FAQs)

Molecular Design & Synthesis

  • Question: How can I tune the emission color of my carbazole derivatives?

  • Answer: The emission color can be tuned by modifying the extent of π-conjugation and by introducing different electron-donating or electron-withdrawing groups. Extending the π-conjugation, for example by creating fused carbazole systems, generally leads to a red-shift in the emission.[11]

  • Question: What is the importance of a high triplet energy (T1) for a host material?

  • Answer: A host material should have a higher triplet energy than the phosphorescent or TADF emitter (guest) doped into it. This prevents the back-transfer of energy from the guest to the host, ensuring that all excitons on the guest can contribute to light emission.[3] Carbazole and its derivatives are known for their high T1 energy.[3]

  • Question: What are the key considerations for designing efficient TADF emitters based on carbazole?

  • Answer: For efficient TADF, two main factors are crucial:

    • Small ΔEST: The energy difference between the lowest singlet and triplet excited states should be minimized (typically < 0.2 eV) to facilitate efficient reverse intersystem crossing (RISC).[1][6] This is often achieved by designing molecules with a significant spatial separation between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[6]

    • High Photoluminescence Quantum Yield (PLQY): The material should exhibit high fluorescence efficiency to maximize light output once the triplet excitons are converted to singlets.

Device Fabrication & Characterization

  • Question: What are common issues during the thin-film deposition of carbazole derivatives?

  • Answer: Carbazole derivatives can sometimes exhibit poor film morphology, leading to short circuits or inefficient devices. This can be due to crystallization or aggregation. Using materials with a high glass transition temperature (Tg) can help in forming stable amorphous films.[12] Solution-processing techniques like spin-coating can also face challenges with molecular aggregation.[13]

  • Question: How does the choice of electron transport layer (ETL) affect the performance of a carbazole-based OLED?

  • Answer: The ETL plays a crucial role in balancing charge transport and can also influence device stability.[8] The LUMO level of the ETL should be well-aligned with that of the emissive layer to ensure efficient electron injection. Some studies have shown that the choice of ETL material can impact the degradation rate of the device.[8]

Data Presentation

Table 1: Performance of Bipolar Host Materials in Green Phosphorescent OLEDs

Host MaterialDopantMax. EQE (%)Max. Current Efficiency (cd/A)
p-CbzBizIr(ppy)2(acac)21.8-
CBPIr(ppy)2(acac)--
Sy-hosted4CzIPN (green TADF)24.0-
Asy-hosted4CzIPN (green TADF)22.5-

Data sourced from multiple studies for comparison.[14][15]

Table 2: Properties of Carbazole-Based TADF Emitters

CompoundΔEST (eV)PLQY (%)Max. EQE (%)
CzPN0.3293.35.3
tMCzPN0.1070.526.0

Data highlights the impact of molecular design on TADF properties.[5]

Experimental Protocols

Protocol 1: Synthesis of a Carbazole-Benzonitrile Derivative

This protocol describes a general one-step synthesis of a carbazole-benzonitrile compound, which can exhibit bipolar carrier transport properties.[16]

Materials:

  • Carbazole

  • Fluorobenzonitrile

  • Potassium carbonate (or another suitable base)

  • Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

  • Ethanol (for recrystallization)

  • Silica gel (for column chromatography)

Procedure:

  • In a round-bottom flask, combine carbazole, fluorobenzonitrile, and potassium carbonate in an organic solvent like DMSO.

  • Purge the flask with nitrogen gas and heat the reaction mixture to reflux for 5-12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into water to precipitate the crude product.

  • Filter the solid, wash it with water, and dry it.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Fabrication of a Solution-Processed OLED

This protocol outlines the general steps for fabricating a solution-processed OLED using a carbazole derivative as the emissive layer.[13]

Materials:

  • ITO-coated glass substrate

  • PEDOT:PSS (for hole injection layer)

  • Carbazole derivative dissolved in a suitable organic solvent (e.g., chlorobenzene)

  • LiF (for electron injection layer)

  • Aluminum (for cathode)

Procedure:

  • Clean the ITO-coated glass substrate sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.

  • Treat the substrate with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal it.

  • Spin-coat the emissive layer consisting of the carbazole derivative from its solution. Anneal the film to remove residual solvent.

  • Transfer the substrate to a high-vacuum thermal evaporator.

  • Deposit a thin layer of LiF followed by a thicker layer of aluminum to form the cathode.

Visualizations

experimental_workflow cluster_synthesis Material Synthesis & Purification cluster_fabrication OLED Device Fabrication cluster_characterization Device Characterization s1 Reactants: Carbazole & Acceptor s2 Reaction (e.g., Suzuki Coupling) s1->s2 s3 Crude Product s2->s3 s4 Purification (Column Chromatography, Sublimation) s3->s4 s5 Pure Carbazole Derivative s4->s5 d3 Emissive Layer (Carbazole Derivative) s5->d3 Material Input d1 Substrate Cleaning (ITO Glass) d2 Hole Injection Layer (e.g., PEDOT:PSS) d1->d2 d2->d3 d4 Electron Transport & Injection Layers d3->d4 d5 Cathode Deposition (e.g., Al) d4->d5 c2 Current-Voltage-Luminance (J-V-L) Characteristics d5->c2 Device Testing c1 Electroluminescence Spectra c2->c1 c3 External Quantum Efficiency (EQE) c2->c3 c4 Device Lifetime Measurement c2->c4 tadf_mechanism S0 S0 (Ground State) S1 S1 (Singlet Excited State) S0->S1 Electrical Excitation (25%) T1 T1 (Triplet Excited State) S0->T1 Electrical Excitation (75%) S1->S0 Fluorescence (Prompt) S1->S0 Fluorescence (Delayed) T1->S0 Phosphorescence (Slow, Non-radiative in TADF) T1->S1 Reverse Intersystem Crossing (RISC) (Requires small ΔEST)

References

managing side reactions in palladium-catalyzed carbazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed carbazole synthesis. Our aim is to help you manage and overcome common side reactions and experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My reaction is suffering from low yield and I observe significant amounts of homocoupled byproducts. What are the likely causes and how can I mitigate this?

Homocoupling of aryl halides or boronic acids is a common side reaction in palladium-catalyzed cross-coupling reactions.[1][2] This is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate this undesired pathway.[2][3]

Troubleshooting Steps:

  • Rigorous Exclusion of Oxygen: Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). Subsurface sparging of the solvent with an inert gas prior to adding the catalyst can be particularly effective.[2][3]

  • Choice of Palladium Precatalyst: Using a Pd(0) source or a precatalyst that readily forms the active Pd(0) species can be beneficial. Pd(OAc)2 can sometimes be less reliable.[4]

  • Addition of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture without interfering with the main catalytic cycle.[2][3]

  • Ligand Selection: The choice of ligand can influence the relative rates of the desired cross-coupling and undesired homocoupling. Screening different phosphine ligands may be necessary.

2. I am observing significant dehalogenation of my aryl halide starting material. How can I prevent this?

Dehalogenation is a side reaction where the halogen atom on the aryl halide is replaced by a hydrogen atom. This can be a significant issue, particularly with more reactive aryl halides like iodides and bromides.[4][5]

Troubleshooting Steps:

  • Solvent Choice: The choice of solvent can have a significant impact on the extent of dehalogenation. In some cases, switching from solvents like dioxane or DMF to toluene has been shown to reduce this side reaction.[5]

  • Ligand Modification: Employing bulkier phosphine ligands can sometimes suppress dehalogenation by disfavoring the pathways that lead to this side product.[5]

  • Reaction Temperature: Lowering the reaction temperature may help to reduce the rate of dehalogenation relative to the desired coupling reaction.

  • Microwave Irradiation: For certain reactions, using a microwave reactor can sometimes improve reaction kinetics sufficiently to outcompete the dehalogenation pathway.[5]

3. My carbazole synthesis is not proceeding to completion, and I suspect steric hindrance is the issue, particularly with ortho-substituted substrates. What strategies can I employ?

Steric hindrance can significantly slow down or even prevent the desired C-N bond formation in carbazole synthesis.[6]

Troubleshooting Steps:

  • Ligand Selection: The use of specialized, bulky phosphine ligands has been shown to be effective in overcoming steric hindrance. For example, carbazolyl-derived P,N-ligands have been successfully used for the amination of sterically hindered aryl chlorides.[6]

  • Reaction Conditions Optimization: A systematic optimization of the base, solvent, and temperature is crucial. For sterically demanding couplings, a mixed solvent system (e.g., toluene/hexane) and a strong, non-nucleophilic base like NaOt-Bu may provide better results.[6]

  • Catalyst Loading: In some challenging cases, increasing the catalyst loading might be necessary to achieve a reasonable reaction rate and yield.[6]

4. I am attempting a one-pot synthesis of carbazoles from anilines and 1,2-dihaloarenes and the reaction is not working well. What are the key parameters to consider?

One-pot tandem reactions involving an initial amination followed by an intramolecular C-H activation or direct arylation are elegant but can be sensitive to reaction conditions.[7][8]

Troubleshooting Steps:

  • Catalyst System: The choice of palladium source and ligand is critical. While some protocols are ligand-free, others require specific phosphine ligands for high efficiency.[7]

  • Microwave Irradiation: The use of microwave irradiation can dramatically reduce reaction times and improve yields in these tandem processes.[7]

  • Substrate Scope: Be aware of the limitations of the chosen protocol. Some methods may be limited to activated anilines.[7]

  • Base and Solvent: The combination of base and solvent must be compatible with both steps of the tandem reaction.

Quantitative Data Summary

The following tables summarize key quantitative data from various palladium-catalyzed carbazole synthesis protocols.

Table 1: Effect of Ligand on N-Arylated Carbazole Synthesis

EntryLigandSolventTemperature (°C)Yield (%)Reference
1Xantphosp-xylene12546[9]
2t-Bu-Xantphosp-xylene125<10[9]
3dppfp-xylene12525[9]
4DPEPhosp-xylene12533[9]

Reaction conditions: cyclic diaryliodonium salt (0.35 mmol), aniline (1.2 equiv), Cs2CO3 (2.7 equiv), Pd(OAc)2 (5 mol %), ligand (10 mol %).[9]

Table 2: Influence of Solvent on Carbazole Synthesis via C-H Functionalization

EntrySolventCo-oxidantTemperature (°C)Yield (%)Reference
1DichloroethaneCu(OAc)280low[10]
2DMSOO210078[10]
3DMFO2100poor[10]

Reaction conditions: N-acetyl-2-aminobiphenyl substrate, Pd(OAc)2 catalyst.[10]

Experimental Protocols

Protocol 1: Microwave-Assisted One-Pot Synthesis of Carbazoles

This protocol is adapted from a method utilizing a palladium nanocatalyst for the synthesis of carbazoles from anilines and 1,2-dihaloarenes.[7]

  • Materials:

    • Aniline derivative (1.0 mmol)

    • 1,2-dihaloarene (1.2 mmol)

    • Palladium nanocatalyst on biochar (specify loading)

    • Base (e.g., K2CO3, 2.0 mmol)

    • Solvent (e.g., DMF, 3 mL)

  • Procedure:

    • In a microwave reactor vial, combine the aniline derivative, 1,2-dihaloarene, palladium nanocatalyst, and base.

    • Add the solvent and seal the vial.

    • Place the vial in the microwave reactor and irradiate at the specified temperature and time (e.g., 150 °C for 30 minutes).

    • After the reaction is complete, cool the vial to room temperature.

    • Work-up the reaction mixture by diluting with an appropriate organic solvent and filtering to remove the catalyst.

    • Purify the product by column chromatography.

Protocol 2: Carbazole Synthesis from Cyclic Diaryliodonium Salts

This protocol describes the synthesis of N-arylated carbazoles from cyclic diaryliodonium salts and anilines.[9][11]

  • Materials:

    • Cyclic diaryliodonium salt (0.35 mmol)

    • Aniline derivative (1.2 equiv)

    • Pd(OAc)2 (5 mol %)

    • Xantphos (10 mol %)

    • Cs2CO3 (2.7 equiv)

    • p-xylene (5-8 mL)

  • Procedure:

    • To a reaction tube, add the cyclic diaryliodonium salt, aniline derivative, Pd(OAc)2, Xantphos, and Cs2CO3.

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

    • Add the degassed p-xylene via syringe.

    • Seal the tube and heat the reaction mixture at 125 °C for 2-4 hours.

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield or Side Product Formation check_homocoupling Observe Homocoupling? start->check_homocoupling check_dehalogenation Observe Dehalogenation? check_homocoupling->check_dehalogenation No solution_homocoupling Degas Thoroughly Add Mild Reducing Agent Screen Ligands check_homocoupling->solution_homocoupling Yes check_sterics Steric Hindrance Suspected? check_dehalogenation->check_sterics No solution_dehalogenation Change Solvent (e.g., to Toluene) Use Bulkier Ligand Lower Temperature check_dehalogenation->solution_dehalogenation Yes solution_sterics Use Bulky/Specialized Ligand Optimize Base and Solvent Increase Catalyst Loading check_sterics->solution_sterics Yes end Improved Reaction Outcome check_sterics->end No/Other Issue solution_homocoupling->end solution_dehalogenation->end solution_sterics->end

Caption: Troubleshooting workflow for common side reactions.

Buchwald_Hartwig_Cycle cluster_main_cycle Catalytic Cycle cluster_side_reactions Side Reactions Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Ar-Pd(II)(L)-X Pd(0)L->Oxidative_Addition Ar-X Amine_Coordination [Ar-Pd(II)(L)(HNR'R'')]X Oxidative_Addition->Amine_Coordination HNR'R'', Base Homocoupling Ar-Ar (Homocoupling) Oxidative_Addition->Homocoupling [O2] Dehalogenation Ar-H (Dehalogenation) Oxidative_Addition->Dehalogenation H-source Reductive_Elimination Ar-NR'R'' Product Amine_Coordination->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L Regeneration

Caption: Simplified Buchwald-Hartwig amination cycle and key side reactions.

References

scale-up challenges for the production of 1,6-Dimethyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of 1,6-Dimethyl-9H-carbazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most prevalent methods for synthesizing the carbazole core, including this compound, are transition-metal-catalyzed cross-coupling reactions. The two most common approaches are the Buchwald-Hartwig amination and the Ullmann condensation. Both reactions are effective for forming the key carbon-nitrogen bond in the carbazole ring system.

Q2: What are the primary scale-up challenges associated with the Buchwald-Hartwig amination for this synthesis?

A2: Scaling up the Buchwald-Hartwig amination presents several challenges. The palladium catalysts used are often sensitive to air and moisture, necessitating the use of inert atmospheres and anhydrous solvents.[1] Catalyst deactivation can also occur at larger scales. Furthermore, the use of strong, poorly soluble inorganic bases like sodium tert-butoxide can lead to thick slurries that are difficult to stir effectively, impacting reaction kinetics and heat transfer.[2][3]

Q3: What are the key considerations when scaling up an Ullmann condensation for this compound production?

A3: Traditional Ullmann condensations often require high reaction temperatures (frequently over 210°C) and stoichiometric amounts of copper, which can be problematic at an industrial scale.[4] While modern catalytic systems with ligands can lower the required temperature, challenges related to catalyst removal, product purification, and the use of high-boiling polar solvents remain.[4][5]

Q4: How can I improve the purity of my crude this compound?

A4: Purification of crude carbazole products is typically achieved through recrystallization or solvent crystallization.[6][7] The choice of solvent is critical for effective purification. Solvents such as ethanol, acetonitrile, chlorobenzene, and mixtures including N,N-dimethylformamide (DMF) have been used for purifying carbazole derivatives.[6][7][8][9] The purity of the final product can be significantly improved by carefully selecting a solvent system where the solubility of the desired product and impurities differ significantly with temperature.[8][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield Inactive catalystEnsure the palladium or copper catalyst has been stored properly under inert conditions. For Buchwald-Hartwig reactions, use a pre-catalyst to ensure the formation of the active catalytic species.[11]
Poor quality reagents or solventsUse dry, high-purity reagents and anhydrous solvents.[1] Consider using newly opened bottles of anhydrous solvents.
Insufficiently inert atmospherePurge the reaction vessel thoroughly with an inert gas (e.g., argon or nitrogen) before adding reagents and maintain a positive pressure of the inert gas throughout the reaction.[1]
Incorrect reaction temperatureOptimize the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and byproduct formation.
Incomplete reaction Poor stirring of heterogeneous mixtureIn reactions involving solid bases, vigorous stirring is crucial. On a larger scale, mechanical stirring is preferred over magnetic stirring. Adding a co-solvent to improve the solubility of the base may also help.
Catalyst deactivationCatalyst deactivation can be caused by impurities in the starting materials or by side reactions. Ensure high-purity starting materials and consider using a higher catalyst loading if deactivation is suspected.
Formation of significant byproducts Side reactions due to high temperatureLower the reaction temperature and monitor the reaction progress more frequently to avoid prolonged heating after the reaction is complete.
Homolytic or heterolytic decomposition of starting materialsThis can be a particular issue with certain starting materials like diaryliodonium salts.[12] If possible, consider alternative starting materials.
Cross-coupling with the carbazole N-HIn some cases, the newly formed carbazole can react further. Protecting the carbazole nitrogen with a suitable protecting group (e.g., Boc) can prevent this side reaction.
Difficulty in product isolation and purification Product is an oil or difficult to crystallizeTry different solvent systems for crystallization. If direct crystallization is not effective, consider purification by column chromatography on silica gel.
Persistent impuritiesIf recrystallization is ineffective, consider a solvent wash to remove specific impurities. The choice of wash solvent will depend on the nature of the impurities.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of Dimethylcarbazole Derivatives

ProductStarting MaterialsCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
9-Ethyl-3,6-dimethylcarbazole3,6-Dibromo-9-ethylcarbazole, Methylmagnesium bromide[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride-EtherReflux890[6]
1,4-Dimethyl-3-nitro-6-phenyl-9H-carbazole6-Bromo-1,4-dimethyl-3-nitro-9H-carbazole, Phenylboronic acidPd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂OReflux4867[9]
6-(4'-Methoxyphenyl)-1,4-dimethyl-9H-carbazoleN-Boc-5,8-dimethyl-9H-carbazol-3-boronic acid, 4-IodoanisolePd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂OReflux2495[9]

Table 2: Purity and Yield Data for Carbazole Purification

Purification MethodStarting MaterialSolvent(s)Purity AchievedYield (%)Reference
RecrystallizationCrude 9-ethyl-3,6-dimethylcarbazoleEthanolNot specified81[6]
Solvent CrystallizationCrude CarbazoleChlorobenzene>98%67.89[8][10]
Solvent CrystallizationCrude CarbazoleXylene/DMF>96%67[7]

Experimental Protocols

Adapted Protocol for the Synthesis of this compound via a Suzuki-Miyaura Coupling Approach:

This protocol is adapted from the synthesis of 6-aryl-1,4-dimethyl-9H-carbazoles.[9][13]

  • N-Protection of the Starting Carbazole: To a solution of 6-bromo-1-methyl-9H-carbazole in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc)₂O and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC). After completion, concentrate the reaction mixture and purify the crude product to obtain N-Boc-6-bromo-1-methyl-9H-carbazole.

  • Boronic Acid Formation: In an oven-dried flask under an inert atmosphere, dissolve the N-Boc-6-bromo-1-methyl-9H-carbazole in anhydrous THF and cool to -78°C. Add n-butyllithium dropwise and stir for 1 hour. Then, add triisopropyl borate and allow the reaction to slowly warm to room temperature overnight. Quench the reaction with aqueous HCl and extract the product with an organic solvent. Purify the crude product to obtain N-Boc-1-methyl-9H-carbazole-6-boronic acid.

  • Suzuki-Miyaura Coupling: To a degassed mixture of 1,4-dioxane and water, add the N-Boc-1-methyl-9H-carbazole-6-boronic acid, an appropriate methyl halide (e.g., methyl iodide), a palladium catalyst such as Pd(PPh₃)₄, and a base like sodium carbonate.[9] Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring the progress by TLC.

  • Work-up and Deprotection: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer and concentrate to obtain the crude N-Boc-1,6-dimethyl-9H-carbazole. Deprotect the carbazole nitrogen by treating the crude product with a solution of HCl in 1,4-dioxane.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to obtain the final product.[9]

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification start Starting Materials (e.g., 6-bromo-1-methyl-9H-carbazole) buchwald Buchwald-Hartwig Amination (Pd-catalyzed) start->buchwald ullmann Ullmann Condensation (Cu-catalyzed) start->ullmann crude_product Crude this compound buchwald->crude_product ullmann->crude_product recrystallization Recrystallization crude_product->recrystallization chromatography Column Chromatography crude_product->chromatography final_product Pure this compound recrystallization->final_product chromatography->final_product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide start Low Yield or Incomplete Reaction check_inert Check Inert Atmosphere and Reagent Quality start->check_inert check_catalyst Evaluate Catalyst Activity check_inert->check_catalyst [ If issue persists ] solution Improved Yield check_inert->solution [ Implemented ] optimize_temp Optimize Reaction Temperature and Time check_catalyst->optimize_temp [ If issue persists ] check_catalyst->solution [ Implemented ] improve_stirring Improve Stirring/ Solubilize Base optimize_temp->improve_stirring [ If issue persists ] optimize_temp->solution [ Implemented ] improve_stirring->solution [ Implemented ]

Caption: Troubleshooting decision tree for low yield or incomplete reaction in the synthesis of this compound.

References

refining purification techniques for high-purity carbazole intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the refining and purification of high-purity carbazole intermediates. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures. Here you will find troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols, and comparative data to assist in your purification endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the purification of carbazole and its derivatives.

Q1: My purified carbazole still shows the presence of anthracene and phenanthrene. How can I effectively remove these impurities?

A1: Anthracene and phenanthrene are common impurities in crude carbazole. A highly effective method for their removal is selective solvent crystallization. The principle is to use a solvent in which anthracene and phenanthrene are significantly more soluble than carbazole, especially at elevated temperatures.

  • Recommended Method: Treat the impure carbazole with warm carbon tetrachloride (around 50°C). At this temperature, carbon tetrachloride will dissolve a significant portion of the anthracene and phenanthrene, while only dissolving a minor amount of carbazole.[1]

  • Procedure:

    • Add a sufficient amount of warm carbon tetrachloride to your crude carbazole to dissolve the impurities.

    • Filter the hot solution to separate the undissolved, purified carbazole.

    • Wash the filtered carbazole with a small amount of fresh, warm solvent to remove any remaining dissolved impurities.

    • This process can be repeated if necessary to achieve higher purity. A purity of 99.6% has been reported using this method.[1]

  • Alternative Solvents: Toluene and benzene can also be used as alternative solvents for this process.[1]

Q2: I am observing poor crystal formation during the recrystallization of my carbazole derivative. What factors could be affecting this?

A2: Poor crystal formation can be attributed to several factors, including the choice of solvent, cooling rate, and the presence of persistent impurities.

  • Solvent System: The choice of solvent is critical. For many carbazole derivatives, solvents like ethanol, acetone, or isopropyl alcohol are effective for recrystallization.[2] It may be necessary to use a mixed solvent system to achieve optimal solubility and crystallization.

  • Cooling Rate: A slow cooling rate generally promotes the formation of larger, more uniform crystals. Shock cooling or rapid cooling can lead to the formation of fine, less pure crystals.[3] A gradual cooling mode (FCC-1) has been shown to produce uniform flake-like carbazole crystals when using xylene or chlorobenzene as solvents.[3]

  • Impurity Interference: Certain impurities can inhibit crystal growth or co-crystallize with the product. If you suspect this, consider an alternative purification step, such as column chromatography, before recrystallization.

Q3: My final product has a yellowish tint, but I expect a white solid. What could be the cause and how can I fix it?

A3: A yellowish tint in the final carbazole product often indicates the presence of residual impurities or degradation products.

  • Troubleshooting Steps:

    • Multiple Recrystallizations: A single recrystallization may not be sufficient. A second or even third recrystallization from a suitable solvent, such as acetone followed by ethanol, can help remove colored impurities.[2]

    • Activated Carbon Treatment: During the recrystallization process, you can add a small amount of activated carbon to the hot solution. The activated carbon will adsorb colored impurities, which can then be removed by hot filtration before allowing the solution to cool and crystallize.

    • Check for Degradation: Ensure that the purification process, especially any heating steps, is not causing the carbazole intermediate to decompose. Running the reaction and purification under an inert atmosphere (e.g., nitrogen) can prevent oxidation.

Q4: How can I confirm the purity of my carbazole intermediate?

A4: A combination of analytical techniques should be used to accurately assess the purity of your carbazole intermediate.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for detecting trace impurities.[4]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify any residual solvents or impurities with distinct signals.[5]

    • Mass Spectrometry (MS): Provides information about the molecular weight of your compound and can help identify impurities with different masses.[5]

    • Infrared (IR) Spectroscopy: Can be used to confirm the presence of key functional groups and compare the spectrum of your product to a known standard.[5][6]

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) can be used to determine the melting point of your compound, which is a good indicator of purity.[5] A sharp melting point close to the literature value suggests high purity.

Quantitative Data on Purification Techniques

The following tables summarize quantitative data from various purification methods for carbazole and its derivatives.

Table 1: Solvent Crystallization for Carbazole Purification

Solvent SystemPurity AchievedYieldKey Process ConditionsReference
Carbon Tetrachloride99.6%Not specifiedTreatment at 50°C[1]
Chlorobenzene98.97%67.89% (total)Forced circulation cooling (gradual rate)[3]
DMF + NMP (3:1)>96%~68%Dissolution at 90°C, crystallization at 25°C[7]
Glacial Acetic Acid>99.90%Not specifiedPhase separation at 50-70°C[8]

Table 2: Recrystallization of Carbazole Derivatives

DerivativeSolvent(s)Recovery/YieldMelting PointReference
N-(1,3,4,9-tetrahydro-2H-carbazol-2-yl)acetamideEthanolNot specified215-216°C[2]
Unspecified carbazole derivativeAcetone, then Ethanol86% (from Ethanol)208-209°C[2]
N-(3,6-bis(3,6-di-tert-pentyl-carbazol-9-yl)carbazole)ethanone derivativeHexane:Ethylacetate (1:1)95%Not specified[9]

Experimental Protocols

Protocol 1: Purification of Crude Carbazole by Selective Solvent Crystallization

This protocol is designed to remove common impurities like anthracene and phenanthrene from crude carbazole.

  • Materials:

    • Crude carbazole

    • Carbon tetrachloride (or Toluene/Benzene)

    • Heating mantle with stirrer

    • Filtration apparatus (e.g., Büchner funnel)

    • Flasks and beakers

  • Procedure:

    • Place the crude carbazole in a flask.

    • Add carbon tetrachloride in a sufficient quantity to dissolve the expected impurities but not the bulk of the carbazole. A solid-to-liquid ratio of approximately 1:1.8 (g/ml) can be a starting point.[7]

    • Heat the mixture to approximately 50°C with continuous stirring.[1]

    • Maintain this temperature for a period to ensure all soluble impurities have dissolved.

    • Filter the hot mixture to separate the undissolved carbazole.

    • Wash the filtered carbazole cake with a small amount of warm carbon tetrachloride.

    • Dry the purified carbazole in a vacuum oven.

    • For higher purity, this process can be repeated.

Protocol 2: General Recrystallization Procedure for Carbazole Derivatives

This protocol provides a general guideline for the recrystallization of carbazole intermediates. The choice of solvent will depend on the specific derivative.

  • Materials:

    • Crude carbazole derivative

    • High-purity solvent (e.g., ethanol, acetone, isopropanol)

    • Heating mantle with stirrer

    • Condenser

    • Filtration apparatus

    • Crystallization dish

  • Procedure:

    • Place the crude carbazole derivative in a flask.

    • Add a minimal amount of the chosen solvent.

    • Gently heat the mixture to reflux with stirring until the solid is completely dissolved. Add more solvent dropwise if necessary to achieve complete dissolution.

    • If the solution is colored, you may add a small amount of activated carbon and continue to heat for a few minutes.

    • If activated carbon was added, perform a hot filtration to remove it.

    • Allow the hot, clear solution to cool slowly to room temperature.

    • For maximum crystal recovery, you can further cool the solution in an ice bath.

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

Visualized Workflows

The following diagrams illustrate common workflows in the purification of carbazole intermediates.

experimental_workflow cluster_start Starting Material cluster_purification Purification Steps cluster_analysis Purity Analysis cluster_end Final Product Crude Carbazole Intermediate Crude Carbazole Intermediate Solvent Crystallization Solvent Crystallization Crude Carbazole Intermediate->Solvent Crystallization Initial Cleanup Recrystallization Recrystallization Solvent Crystallization->Recrystallization Further Purification Column Chromatography Column Chromatography Recrystallization->Column Chromatography For Difficult Separations HPLC HPLC Recrystallization->HPLC Purity Check NMR NMR Recrystallization->NMR Structure Verification MS MS Recrystallization->MS Molecular Weight Confirmation Column Chromatography->Recrystallization Post-Column Cleanup High-Purity Carbazole Intermediate High-Purity Carbazole Intermediate MS->High-Purity Carbazole Intermediate Meets Purity Specs

Caption: General experimental workflow for carbazole purification.

troubleshooting_guide Start Start Impure Product Impure Product Start->Impure Product Recrystallize Recrystallize Impure Product->Recrystallize Initial Attempt Check Purity Check Purity Recrystallize->Check Purity High Purity High Purity Check Purity->High Purity Yes Low Purity Low Purity Check Purity->Low Purity No Change Solvent Change Solvent Low Purity->Change Solvent Crystals formed? Column Chromatography Column Chromatography Low Purity->Column Chromatography Oily/No Crystals Change Solvent->Recrystallize Column Chromatography->Recrystallize

Caption: Troubleshooting decision tree for carbazole purification.

References

mitigating degradation pathways of carbazole materials in electronic devices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working with carbazole-based materials in electronic devices such as OLEDs and perovskite solar cells.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues encountered during the fabrication, testing, and operation of devices containing carbazole materials.

Q1: My device's electroluminescence (EL) spectrum is showing a new, lower-energy (red-shifted) peak after a period of operation. What is the likely cause?

A1: This is a common degradation signature in carbazole-based devices. The appearance of a new, longer-wavelength emission band is typically attributed to one of two primary mechanisms:

  • Molecular Aggregation: Under electrical or optical stress, carbazole molecules, particularly in the host material, can form molecular aggregates.[1][2] These aggregates act as new emission sites with a lower energy gap, leading to a red-shifted emission. This phenomenon is sometimes referred to as exciton-polaron-induced aggregation (EPIA).[2]

  • Chemical Decomposition: Exciton-induced C-N bond cleavage in the carbazole molecule can lead to the formation of new chemical species that act as emissive traps or quenching centers.[3]

Troubleshooting Steps:

  • Photoluminescence (PL) Spectroscopy: Compare the PL spectra of a pristine (un-stressed) film with the degraded device area. Exciton-induced aggregation or new chemical species may also be visible under optical excitation.

  • Atomic Force Microscopy (AFM): Examine the surface morphology of the active layer before and after electrical stress. Increased surface roughness can be direct evidence of exciton-induced molecular aggregation.

  • Material Modification: If aggregation is suspected, consider modifying the carbazole structure with bulkier side groups to sterically hinder intermolecular interactions.

Q2: The operational lifetime of my device is significantly shorter than expected, with a rapid decline in luminance or efficiency. Why is this happening?

A2: Short operational lifetimes are a critical issue often linked to the electrochemical instability of the carbazole materials. Key factors include:

  • Radical Cation Instability: Carbazole derivatives are hole-transporting materials, meaning they readily form radical cations. These radical cations can be unstable and undergo irreversible chemical reactions, such as dimerization.[1] This is particularly problematic at the 3 and 6 positions of the carbazole ring.

  • Formation of Quenchers: Degradation byproducts or molecular aggregates can act as exciton quenchers or non-radiative recombination centers, reducing the overall quantum efficiency and luminance of the device.[4][5]

  • Poor Thermal Stability: While many carbazoles are thermally robust, insufficient thermal stability can lead to morphological changes (e.g., crystallization) in the thin film when the device heats up during operation, creating pathways for current leakage or quenching.[2][4][5]

Troubleshooting Steps:

  • Cyclic Voltammetry (CV): Assess the electrochemical stability of your carbazole material. An irreversible oxidation wave in the CV scan indicates the formation of an unstable radical cation, which is a strong predictor of poor operational stability.

  • Accelerated Aging Tests: Perform accelerated aging by operating the device at a higher constant current density or elevated temperature to quickly identify failure modes. Monitor the luminance decay and changes in voltage over time.

  • Review Material Choice: Select carbazole derivatives with bulky substituents at the 3, 6, and N-positions, as this can block dimerization and improve the stability of the radical cation.[6]

Q3: My perovskite solar cell (PSC) with a carbazole-based Hole Transport Layer (HTL) shows high initial efficiency but degrades quickly, especially under humid conditions.

A3: While many carbazole derivatives offer excellent hole mobility for PSCs, stability issues can arise from:

  • Moisture Ingress: Carbazole-based HTLs can be hydrophobic, which helps to repel moisture. However, if the film has pinholes or poor morphology, moisture can still penetrate to the underlying perovskite layer, causing its rapid degradation. Incorporating certain carbazole derivatives has been shown to significantly enhance moisture stability compared to standard materials like MAPI.[7]

  • Interfacial Degradation: The interface between the carbazole HTL and the perovskite is critical. Poor energy level alignment or chemical reactions at this interface can impede hole extraction and create recombination sites, leading to efficiency loss over time.

  • Thermal Stress: Perovskite solar cells can heat up significantly under illumination. The carbazole HTM must have a high glass transition temperature (Tg) to maintain its amorphous and uniform film morphology at operating temperatures.[8]

Troubleshooting Steps:

  • Environmental Stability Testing: Test unencapsulated devices in a controlled humidity chamber to assess the HTL's effectiveness as a moisture barrier.

  • Device Lifetime Measurement: Measure the device's power conversion efficiency (PCE) over time under continuous illumination (e.g., using a solar simulator) at a controlled temperature to determine the operational stability.

  • Material Characterization: Ensure your chosen carbazole HTM has a high glass transition temperature (Tg > 120 °C is desirable) and appropriate HOMO energy level alignment with the valence band of the perovskite.[8]

Data Presentation: Properties of Carbazole Derivatives

The stability and performance of carbazole materials are highly dependent on their molecular structure. The following tables summarize key thermal and electrochemical properties for various carbazole derivatives used as host materials in OLEDs.

Table 1: Thermal and Electrochemical Properties of 9-Arylcarbazole Host Materials

Compound IDTd (°C, 5% loss)Tg (°C)HOMO (eV)LUMO (eV)Triplet Energy (eV)
CBP 388110-5.90-2.402.56
mCP 310105-5.90-2.402.90
A1 27149-5.78-2.252.89
A15 405141-5.67-2.262.88
A28 509187-5.87-2.572.75

Data sourced from a review by Grazulevicius et al. and may be compiled from multiple original sources.

Table 2: Performance of Green Phosphorescent OLEDs with Different Carbazole-Based Hosts

Host MaterialEmitterMax EQE (%)Lifetime (LT50 @ 1000 cd/m²) (hours)
mCBP Ir(ppy)₃~19~8,500
m1BTCBP Ir(ppy)₃>20~23,000
B8 4CzIPN21.7Not Reported
B15 Not Specified (Blue)31.8Not Reported

Data compiled from various sources.[3][9] Note that device architecture and testing conditions significantly affect performance metrics.

Experimental Protocols

Below are detailed methodologies for key experiments to diagnose degradation in carbazole-based materials.

Protocol 1: Cyclic Voltammetry (CV) for Electrochemical Stability Assessment

Objective: To determine the oxidation and reduction potentials of a carbazole material and assess the stability of its radical ions. Irreversible oxidation is a key indicator of electrochemical instability that can lead to rapid device degradation.

Methodology:

  • Solution Preparation:

    • Dissolve the carbazole material in a suitable anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile) to a concentration of ~1 mM.

    • Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to the solution. The electrolyte increases conductivity.

    • Purge the solution with an inert gas (e.g., Argon or Nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Electrochemical Cell Setup:

    • Use a standard three-electrode setup: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

    • Ensure the electrodes are clean and polished before use.

    • Immerse the three electrodes into the prepared solution.

  • Data Acquisition:

    • Connect the electrodes to a potentiostat.

    • Set the scan parameters:

      • Potential Range: Start at a potential where no reaction occurs (e.g., 0 V), scan to a potential sufficient to oxidize the material (e.g., +1.5 V), and then reverse the scan back past the starting potential (e.g., to -1.5 V) before returning to the start.

      • Scan Rate: A typical scan rate is 50-100 mV/s.

    • Run the cyclic scan for at least two cycles. The first scan may show transient behavior; the second and subsequent scans are typically more stable.

  • Data Analysis:

    • Plot the measured current (Y-axis) versus the applied potential (X-axis).

    • Identify Oxidation/Reduction Peaks: Look for peaks in the current corresponding to the oxidation and reduction of your material.

    • Assess Reversibility: A reversible redox process will show both a forward (oxidation) and a reverse (reduction) peak of similar height. If the reduction peak is absent or significantly smaller than the oxidation peak on the reverse scan, the oxidation is considered irreversible. This implies the carbazole radical cation is unstable and has undergone a chemical reaction.

    • Determine HOMO/LUMO Levels: The onset potentials of oxidation (E_ox) and reduction (E_red) can be used to estimate the HOMO and LUMO energy levels, respectively, relative to a reference standard (e.g., Fc/Fc⁺).

Protocol 2: UV-Visible (UV-Vis) Absorption Spectroscopy for Thin Film Degradation

Objective: To monitor changes in the electronic structure of a carbazole thin film as a result of electrical, thermal, or environmental stress.

Methodology:

  • Sample Preparation:

    • Deposit the carbazole-based thin film onto a transparent substrate (e.g., quartz or glass).

    • Measure a baseline UV-Vis absorption spectrum of the pristine film. This will serve as the reference (T=0).

  • Stressing the Sample:

    • Subject the film to a controlled stress condition. This could be:

      • Electrical Stress: Fabricate a simple diode structure and apply a constant voltage or current for a set duration.

      • Thermal Stress: Anneal the film at an elevated temperature (e.g., 100 °C) in an inert atmosphere.

      • Photo-oxidative Stress: Expose the film to UV light in the presence of air.

  • Data Acquisition:

    • Use a UV-Vis spectrophotometer equipped with a thin-film sample holder.

    • Record a reference or baseline spectrum using a blank substrate identical to the one used for the sample.

    • Place the sample in the light path and record the absorption spectrum over the desired wavelength range (e.g., 250-800 nm).

    • Repeat the measurement at various intervals during the stressing process to create a time-dependent dataset.

  • Data Analysis:

    • Monitor Peak Intensity: A decrease in the intensity of the main absorption peaks indicates the decomposition of the carbazole material.

    • Look for Spectral Shifts: The appearance of new absorption bands, particularly at longer wavelengths, can indicate the formation of degradation byproducts or molecular aggregates.

    • Analyze the Absorption Edge: A shift in the absorption edge can provide information about changes in the material's optical bandgap.

Visualizations

Degradation Pathways of Carbazole Materials

Fig. 1: Key Degradation Pathways for Carbazole Materials Carbazole Pristine Carbazole Material RadicalCation Unstable Radical Cation (Cz•+) Carbazole->RadicalCation Oxidation Aggregation Molecular Aggregation (Excimer/EPIA) Carbazole->Aggregation Exciton Interaction Stress Stress Factors (Excitons, E-Field, UV, Heat) Stress->Carbazole induces BondCleavage C-N Bond Cleavage RadicalCation->BondCleavage Dimerization Irreversible Dimerization RadicalCation->Dimerization Quenching Quenching Sites & Non-Radiative Centers Aggregation->Quenching Byproducts Decomposition Byproducts BondCleavage->Byproducts Dimerization->Quenching Byproducts->Quenching DeviceFailure Device Failure (Reduced Efficiency & Lifetime) Quenching->DeviceFailure leads to

Caption: Key Degradation Pathways for Carbazole Materials

Experimental Workflow for Troubleshooting Device Instability

Fig. 2: Workflow for Diagnosing Carbazole Device Instability Start Device Shows Rapid Degradation Question1 Is the EL Spectrum Red-Shifting? Start->Question1 PL_AFM Perform PL & AFM Analysis Question1->PL_AFM Yes CV_Analysis Perform Cyclic Voltammetry (CV) Question1->CV_Analysis No Aggregation Diagnosis: Molecular Aggregation PL_AFM->Aggregation Solution Action: Redesign Material (e.g., add bulky groups) Aggregation->Solution Question2 Is Oxidation Irreversible? CV_Analysis->Question2 Electrochem Diagnosis: Electrochemical Instability Question2->Electrochem Yes Thermal_Analysis Perform TGA/DSC Analysis Question2->Thermal_Analysis No Electrochem->Solution Question3 Is Tg too low? Thermal_Analysis->Question3 Thermal Diagnosis: Thermal Instability Question3->Thermal Yes Question3->Solution No (Re-evaluate other factors) Thermal->Solution

Caption: Workflow for Diagnosing Carbazole Device Instability

References

Validation & Comparative

A Comparative Analysis of 1,6- vs. 3,6-Dimethyl-9H-carbazole Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the physicochemical and electronic properties of 1,6- and 3,6-dimethyl-9H-carbazole, supported by available experimental data, to guide researchers in materials science and drug development.

The strategic placement of methyl groups on the carbazole scaffold significantly influences the electronic and photophysical properties of the resulting isomers. This guide provides a comparative analysis of 1,6-dimethyl-9H-carbazole and 3,6-dimethyl-9H-carbazole, offering insights into their synthesis, properties, and potential applications. While extensive data is available for the symmetrically substituted 3,6-isomer, information on the asymmetrical 1,6-isomer is notably scarce in the current literature. This comparison, therefore, combines established experimental data for the 3,6-isomer with theoretically inferred properties for the 1,6-isomer, based on structure-property relationships in carbazole chemistry.

Physicochemical and Electronic Properties

The substitution pattern of the methyl groups has a profound impact on the molecular symmetry, crystal packing, and electronic characteristics of the dimethylcarbazole isomers.

PropertyThis compound3,6-Dimethyl-9H-carbazole
Molecular Formula C₁₄H₁₃NC₁₄H₁₃N
Molecular Weight 195.26 g/mol 195.26 g/mol [1]
Melting Point Data not available198-200 °C[2]
Boiling Point Data not available383.0±11.0 °C (Predicted)[3]
Solubility Expected to be soluble in common organic solvents.Soluble in common organic solvents.
Symmetry Asymmetric (Cₛ)Symmetric (C₂ᵥ)
UV-Vis Abs. (λmax) Data not available346 nm (in EtOH)[3]
Fluorescence Emission Data not availableData available, used in fluorescent probes.[4]
Ionization Potential Expected to be slightly higher than the 3,6-isomer.Lowered due to electron-donating methyl groups.
Hole Mobility Potentially lower than the 3,6-isomer due to asymmetry.Enhanced charge-carrier mobility.[4]

Note: The properties for this compound are largely predictive due to a lack of available experimental data.

The symmetrical substitution in 3,6-dimethyl-9H-carbazole leads to a more ordered molecular packing in the solid state, which is beneficial for charge transport.[4] This enhanced hole mobility makes it a valuable material in organic electronics.[4] The electron-donating nature of the two methyl groups at the 3 and 6 positions increases the electron density of the carbazole core, lowering its ionization potential and making it an effective hole transport material.[4]

For the 1,6-isomer, the asymmetry is expected to disrupt crystal packing, potentially leading to lower charge carrier mobility. The electronic effects of the methyl groups are still present, but their influence on the overall molecular properties might be different compared to the highly symmetric 3,6-isomer.

Experimental Protocols

Synthesis of 3,6-Dimethyl-9H-carbazole

A common and effective method for the synthesis of 3,6-dimethyl-9H-carbazole is through a Suzuki coupling reaction, followed by cyclization. A detailed procedure for a related N-alkylated derivative, 9-ethyl-3,6-dimethylcarbazole, provides a clear synthetic pathway.[5]

Protocol: Synthesis of 9-Ethyl-3,6-dimethylcarbazole [5]

  • N-Ethylation of 3,6-Dibromocarbazole:

    • To a solution of 3,6-dibromocarbazole in a suitable solvent (e.g., acetone), add a base such as sodium hydroxide.

    • Add diethyl sulfate dropwise and stir the reaction mixture at room temperature for several hours.

    • After the reaction is complete, filter the mixture and remove the solvent under reduced pressure.

    • Purify the resulting crude product by recrystallization to obtain 3,6-dibromo-9-ethylcarbazole.

  • Nickel-Catalyzed Methylation:

    • In a reaction vessel under an inert atmosphere, combine 3,6-dibromo-9-ethylcarbazole and a nickel catalyst, such as [1,3-bis(diphenylphosphino)propane]nickel(II) chloride, in a dry ether solvent.

    • Cool the mixture and add a Grignard reagent, for example, methylmagnesium bromide, dropwise.

    • Allow the reaction to proceed at room temperature, followed by refluxing for several hours.

    • Quench the reaction with a dilute acid and extract the product with an organic solvent.

    • Dry the organic layer, remove the solvent, and purify the crude product by recrystallization to yield 9-ethyl-3,6-dimethylcarbazole.

Proposed Synthesis of this compound

Applications in Materials Science and Drug Development

The distinct properties of these isomers dictate their potential applications.

3,6-Dimethyl-9H-carbazole is a well-established building block in the field of organic electronics . Its high hole mobility and electron-donating characteristics make it an excellent choice for:

  • Hole Transport Layers (HTLs) in Organic Light-Emitting Diodes (OLEDs): It facilitates the efficient injection and transport of holes from the anode to the emissive layer, improving device performance and stability.[4]

  • Perovskite Solar Cells: Used as a component in hole-transporting materials to enhance the efficiency of these next-generation solar cells.[6]

  • Fluorescent Probes: Its inherent fluorescence can be utilized for sensing and imaging applications.[4]

The applications of This compound are less explored due to its limited availability. However, its asymmetric nature could be advantageous in specific contexts:

  • Drug Development: Asymmetry is a key feature in many biologically active molecules. The unique electronic distribution of the 1,6-isomer could lead to novel interactions with biological targets.

  • Dopants in Organic Semiconductors: The introduction of an asymmetric dopant can influence the morphology and electronic properties of the host material in unique ways.

Visualizing Synthetic Pathways and Device Architecture

To better understand the synthesis and application of these materials, the following diagrams illustrate a general synthetic pathway and the role of 3,6-dimethyl-9H-carbazole in an OLED device.

G A Substituted Aminobiphenyl B Diazotization A->B NaNO2, HCl C Intramolecular Cyclization B->C Heat D Dimethyl-9H-carbazole C->D

Caption: A generalized synthetic pathway to dimethyl-9H-carbazole.

OLED cluster_0 OLED Structure Cathode Cathode (-) ETL Electron Transport Layer (ETL) Cathode->ETL Electrons Power Power Source EML Emissive Layer (EML) ETL->EML HTL Hole Transport Layer (HTL) (e.g., 3,6-Dimethyl-9H-carbazole derivative) EML->HTL Light Light EML->Light Light Emission Anode Anode (+) HTL->Anode Holes

Caption: Role of 3,6-dimethyl-9H-carbazole as an HTL in an OLED.

References

validating 1,6-Dimethyl-9H-carbazole performance against spiro-OMeTAD

Author: BenchChem Technical Support Team. Date: November 2025

Eminent researchers, scientists, and professionals in drug development are continually seeking superior alternatives to the widely used hole transport material (HTM), spiro-OMeTAD, for perovskite solar cells (PSCs). While the specific compound 1,6-Dimethyl-9H-carbazole has not been extensively benchmarked against spiro-OMeTAD in publicly available research, this guide presents a comparative analysis of a representative carbazole-based HTM, SFXDAnCBZ, against the industry-standard spiro-OMeTAD. This comparison is based on experimental data from a study by Lee et al. (2020), which highlights the potential of carbazole derivatives as high-performance, cost-effective alternatives.

Performance Comparison: SFXDAnCBZ vs. spiro-OMeTAD

The performance of a hole transport material is paramount in achieving high-efficiency and stable perovskite solar cells. Key metrics for evaluation include power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). Below is a summary of the comparative performance of SFXDAnCBZ and spiro-OMeTAD under similar experimental conditions.

Performance MetricSFXDAnCBZspiro-OMeTAD
Power Conversion Efficiency (PCE)20.87%21.30%
Open-Circuit Voltage (Voc)1.09 VNot Specified
Short-Circuit Current Density (Jsc)23.1 mA cm-2Not Specified
Fill Factor (FF)83%Not Specified

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. The following protocols outline the fabrication and characterization of the perovskite solar cells used in the comparative study.

Device Fabrication
  • Substrate Preparation : Fluorine-doped tin oxide (FTO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with a nitrogen stream and treated with UV-ozone for 20 minutes.

  • Electron Transport Layer (ETL) Deposition : A compact TiO2 layer is deposited by spin-coating a precursor solution onto the FTO substrate, followed by annealing. Subsequently, a mesoporous TiO2 layer is deposited by spin-coating a TiO2 paste and sintering at a high temperature.

  • Perovskite Layer Deposition : The perovskite precursor solution (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in DMF:DMSO) is spin-coated onto the TiO2 layer in a nitrogen-filled glovebox. An antisolvent is dripped onto the spinning substrate to induce crystallization, followed by annealing.

  • Hole Transport Layer (HTL) Deposition :

    • spiro-OMeTAD solution : Prepared by dissolving spiro-OMeTAD powder in chlorobenzene, with the addition of additives such as Li-TFSI and tBP.

    • SFXDAnCBZ solution : Prepared by dissolving SFXDAnCBZ powder in chlorobenzene. The respective HTL solution is then spin-coated atop the perovskite layer.

  • Electrode Deposition : Finally, a gold (Au) or silver (Ag) back contact is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

Characterization Methods
  • Current Density-Voltage (J-V) Measurement : The photovoltaic performance of the fabricated devices is measured using a solar simulator under standard AM 1.5G illumination (100 mW cm-2). The J-V curves are recorded to determine the PCE, Voc, Jsc, and FF.

  • Photoluminescence (PL) Spectroscopy : Steady-state and time-resolved PL measurements are conducted to investigate the charge carrier extraction and recombination dynamics at the perovskite/HTM interface.

  • Stability Testing : The long-term stability of the unencapsulated devices is evaluated by storing them under controlled conditions (e.g., ambient air with specific humidity) and periodically measuring their J-V characteristics.

Visualizing the Experimental Workflow and Charge Transport

To better understand the experimental process and the underlying charge transport mechanism, the following diagrams are provided.

G cluster_0 Device Fabrication cluster_1 Characterization Substrate Cleaning Substrate Cleaning ETL Deposition ETL Deposition Substrate Cleaning->ETL Deposition Perovskite Deposition Perovskite Deposition ETL Deposition->Perovskite Deposition HTL Deposition HTL Deposition Perovskite Deposition->HTL Deposition Electrode Deposition Electrode Deposition HTL Deposition->Electrode Deposition J-V Measurement J-V Measurement Electrode Deposition->J-V Measurement PL Spectroscopy PL Spectroscopy J-V Measurement->PL Spectroscopy Stability Testing Stability Testing PL Spectroscopy->Stability Testing

Experimental workflow for perovskite solar cell fabrication and characterization.

G cluster_0 Energy Levels FTO FTO TiO2 TiO2 (ETL) Perovskite Perovskite HTM HTM (spiro-OMeTAD or SFXDAnCBZ) Au Au (Electrode) LUMO_TiO2 LUMO CB_Perovskite CB LUMO_TiO2->CB_Perovskite LUMO_HTM LUMO CB_Perovskite->LUMO_HTM HOMO_TiO2 HOMO VB_Perovskite VB HOMO_TiO2->VB_Perovskite HOMO_HTM HOMO VB_Perovskite->HOMO_HTM WorkFunction_Au Work Function HOMO_HTM->WorkFunction_Au electron electron->LUMO_TiO2 e- hole hole->HOMO_HTM h+

Charge transport pathway in a perovskite solar cell.

Conclusion

The data indicates that carbazole-based HTMs, such as SFXDAnCBZ, demonstrate comparable performance to the well-established spiro-OMeTAD.[1] While spiro-OMeTAD currently holds a slight edge in terms of maximum achieved power conversion efficiency in some studies, the development of novel carbazole derivatives presents a promising avenue for cost-effective and highly efficient perovskite solar cells. Further research focusing on optimizing the molecular structure of carbazole-based HTMs and their interface with the perovskite layer could lead to even greater performance and stability, paving the way for the next generation of photovoltaic technologies.

References

The Influence of Methyl Substitution on Carbazole Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the structure-property relationships in methyl-substituted carbazole derivatives, providing key data for researchers, scientists, and drug development professionals.

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science. The position of substituents on the carbazole core profoundly influences its photophysical, electrochemical, and biological properties. This guide provides a comparative overview of the effects of methyl substitution at various positions on the carbazole scaffold, offering a valuable resource for the rational design of novel carbazole-based compounds.

General Structure of Methyl-Substituted Carbazoles

The fundamental structure consists of a carbazole core with a methyl group substituted at one of the available positions on the benzene rings (1, 2, 3, or 4) or on the nitrogen atom (9-position, commonly referred to as N-position). The location of this single methyl group can significantly alter the electronic and steric characteristics of the molecule, thereby tuning its properties for specific applications.

Caption: Methyl substitution on the carbazole ring impacts its key properties.

Comparative Photophysical and Electrochemical Data

The position of the methyl group on the carbazole ring system has a discernible effect on the photophysical and electrochemical properties of the resulting isomer. These properties are crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs), and for the development of fluorescent probes.

CompoundAbsorption Max (λabs, nm)Emission Max (λem, nm)Fluorescence Quantum Yield (ΦF)Oxidation Potential (Eox, V)
1-Methylcarbazole 328, 342348, 3620.40Data not available
2-Methylcarbazole 296, 328, 341349, 3630.38Data not available
3-Methylcarbazole 298, 331, 344352, 3660.42Data not available
4-Methylcarbazole 327, 341347, 3610.35Data not available
N-Methylcarbazole 294, 326, 339346, 3600.431.15

Note: Data is compiled from various sources and solvent conditions may vary. Direct comparison should be made with caution.

Structure-Property Relationship Insights

The substitution of a methyl group, an electron-donating group, generally leads to slight red-shifts (bathochromic shifts) in the absorption and emission spectra compared to the parent carbazole molecule. This is attributed to the destabilization of the highest occupied molecular orbital (HOMO). The position of the methyl group influences the extent of this shift and the overall electronic distribution within the molecule.

Substitution on the nitrogen atom (N-methylcarbazole) often results in a higher fluorescence quantum yield compared to substitution on the benzene rings. This can be attributed to the mitigation of intermolecular hydrogen bonding that can occur through the N-H group in C-substituted carbazoles, which can lead to aggregation-caused quenching.

From an electrochemical perspective, the electron-donating nature of the methyl group is expected to lower the oxidation potential, making the molecule easier to oxidize. This is a critical parameter for the design of hole-transporting materials in organic electronic devices.

Comparative Biological Activity

While data on the biological activity of simple methyl-substituted carbazoles is limited, the carbazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. The introduction of a methyl group can influence the lipophilicity and steric profile of the molecule, which in turn can affect its interaction with biological targets.

CompoundCell LineActivityIC50 (µM)
3-Methylcarbazole HT-1080 (Fibrosarcoma)Growth inhibition25

Note: This table represents the limited publicly available data for simple methyl-substituted carbazoles.

The moderate cytotoxic activity of 3-methylcarbazole suggests that even simple modifications to the carbazole core can impart biological effects. Further investigation into the biological properties of other methylcarbazole isomers is warranted to establish a clearer structure-activity relationship.

Experimental Protocols

The following are generalized experimental protocols for the characterization of methyl-substituted carbazole derivatives. Specific parameters may vary depending on the instrumentation and the specific properties of the compound being tested.

UV-Visible Absorption Spectroscopy
  • Preparation of Solutions: Prepare a stock solution of the carbazole derivative in a suitable spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, or acetonitrile) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions to a final concentration in the range of 1-10 µM.

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Measurement: Record the absorption spectrum of the sample solution in a 1 cm path length quartz cuvette from 200 to 600 nm. Use the pure solvent as a reference.

  • Data Analysis: Identify the wavelength of maximum absorption (λabs).

Fluorescence Spectroscopy
  • Preparation of Solutions: Use the same solutions prepared for UV-Visible spectroscopy, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with a xenon lamp source and a photomultiplier tube detector.

  • Measurement: Excite the sample at its absorption maximum (λabs). Record the emission spectrum over a wavelength range starting from the excitation wavelength to approximately 600 nm.

  • Quantum Yield Determination: Determine the fluorescence quantum yield (ΦF) relative to a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54). The quantum yield is calculated using the following equation: ΦF,sample = ΦF,ref × (Isample / Iref) × (Aref / Asample) × (nsample2 / nref2) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Cyclic Voltammetry
  • Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6) in a dry, deoxygenated solvent (e.g., acetonitrile or dichloromethane).

  • Analyte Solution: Dissolve the carbazole derivative in the electrolyte solution to a concentration of approximately 1 mM.

  • Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

  • Measurement: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back at a specific scan rate (e.g., 100 mV/s).

  • Data Analysis: Determine the oxidation potential (Eox) and reduction potential (Ered) from the positions of the anodic and cathodic peaks, respectively. The potentials are often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple.

Experimental Workflow

The characterization of novel methyl-substituted carbazole derivatives typically follows a systematic workflow to determine their key properties.

Typical Experimental Workflow cluster_synthesis Synthesis and Purification cluster_characterization Structural and Physicochemical Characterization cluster_evaluation Biological Evaluation (Optional) Synthesis Synthesis of Methyl-Substituted Carbazole Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy NMR->UV_Vis MS->UV_Vis Fluorescence Fluorescence Spectroscopy UV_Vis->Fluorescence CV Cyclic Voltammetry Fluorescence->CV Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) CV->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC Determination) CV->Antimicrobial

Caption: A standard workflow for the synthesis and characterization of carbazole derivatives.

Conclusion

The strategic placement of a methyl group on the carbazole framework provides a subtle yet powerful tool for tuning the molecule's electronic and biological properties. This guide highlights the importance of understanding these structure-property relationships for the targeted design of novel carbazole derivatives. While a comprehensive dataset for all simple methyl-substituted isomers remains to be fully established in the literature, the available information clearly demonstrates the significant impact of methyl substitution. Further systematic studies are encouraged to fill the existing data gaps and to fully exploit the potential of this versatile class of compounds in drug discovery and materials science.

Bridging Theory and Experiment: A Comparative Guide to Carbazole Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the correlation between theoretical calculations and experimental results for carbazole-based compounds, providing researchers, scientists, and drug development professionals with a comprehensive guide to this promising class of molecules.

Carbazole and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3] The development of new carbazole-based therapeutic agents is increasingly driven by a synergistic approach that combines theoretical calculations with experimental validation. This guide provides a detailed comparison of in silico predictions and experimental outcomes for various carbazole derivatives, highlighting the strengths and limitations of current computational models in predicting biological activity and spectroscopic properties.

Workflow for Correlating Theoretical and Experimental Data

The process of developing and validating new carbazole derivatives typically follows a structured workflow. This involves the initial design and synthesis of the compounds, followed by both theoretical and experimental characterization. The correlation between the predicted and measured properties is then analyzed to refine future designs.

Theoretical_Experimental_Correlation_Workflow Workflow for Correlating Theoretical and Experimental Data of Carbazole Derivatives cluster_design Design & Synthesis cluster_theoretical Theoretical Evaluation cluster_experimental Experimental Evaluation cluster_correlation Correlation & Refinement Compound_Design Compound Design Synthesis Chemical Synthesis Compound_Design->Synthesis Characterization Structural Characterization (NMR, FT-IR, HRMS) Synthesis->Characterization DFT DFT Calculations (Geometry Optimization, Electronic Properties) Characterization->DFT Input Structure Spectroscopy Spectroscopic Analysis (UV-Vis, Fluorescence) Characterization->Spectroscopy Measure Properties Anticancer Anticancer Assays (MTT, etc.) Characterization->Anticancer Test Activity Antimicrobial Antimicrobial Assays (MIC, etc.) Characterization->Antimicrobial Test Activity TD-DFT TD-DFT Calculations (UV-Vis, Emission Spectra) DFT->TD-DFT Docking Molecular Docking (Binding Affinity, Pose Prediction) DFT->Docking Correlation Data Correlation TD-DFT->Correlation Predicted Spectra Docking->Correlation Predicted Activity Spectroscopy->Correlation Experimental Spectra Anticancer->Correlation Experimental IC50 Antimicrobial->Correlation Experimental MIC Correlation->Compound_Design Refine Design Spectroscopic_Analysis_Logic Logical Flow of Spectroscopic Analysis Molecule Carbazole Derivative Structure TD-DFT TD-DFT Calculation Molecule->TD-DFT UV-Vis_Exp UV-Vis Experiment Molecule->UV-Vis_Exp Predicted_Spectrum Predicted λmax TD-DFT->Predicted_Spectrum Experimental_Spectrum Experimental λmax UV-Vis_Exp->Experimental_Spectrum Comparison Comparison & Validation Predicted_Spectrum->Comparison Experimental_Spectrum->Comparison Interpretation Interpretation of Electronic Transitions Comparison->Interpretation

References

A Comparative Study: Carbazole vs. Fluorene Cores in Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of the core molecular structure is a critical determinant of the performance of organic electronic materials. Among the plethora of building blocks available, carbazole and fluorene have emerged as two of the most prominent and versatile cores for the design of materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). This guide provides an objective comparison of the performance of carbazole and fluorene cores, supported by experimental data, to aid researchers in the selection and design of next-generation organic electronic materials.

At a Glance: Carbazole vs. Fluorene

FeatureCarbazole CoreFluorene Core
Structure Heterocyclic aromatic compound with a central nitrogen atom.Bicyclic aromatic hydrocarbon with a central five-membered ring.
Charge Transport Primarily known for excellent hole-transporting properties.[1]Exhibits both hole and electron transport capabilities, often with higher hole mobility.[2][3]
Thermal Stability Generally high thermal stability.[4][5]Also possesses good thermal stability.[6][7]
Photophysical Properties Typically emits in the blue region of the spectrum.[8]Also a blue-emitting chromophore, but can be prone to long-wavelength emission from aggregates.
Derivatization Easily functionalized at the N-9 position and various positions on the aromatic rings.[1]Functionalization is common at the C-9 position to tune solubility and prevent aggregation.

Molecular Structures

Here are the basic chemical structures of the carbazole and fluorene cores.

cluster_carbazole Carbazole cluster_fluorene Fluorene carbazole fluorene

Figure 1: Chemical structures of Carbazole and Fluorene.

Performance Data in Organic Electronics

The following tables summarize key performance metrics for carbazole and fluorene-based materials in various organic electronic applications. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, device architectures, and specific molecular derivatives used in different studies.

Thermal and Photophysical Properties
PropertyCarbazole DerivativesFluorene DerivativesReference
Thermal Decomposition Temperature (Td) 291 °C, 307 °C~400 °C[4][6]
Photoluminescence Quantum Yield (PLQY) Up to 87% (in solution)72-74% (in solution)[9]
Emission Maxima (λem) ~350-490 nm (blue to greenish-blue)~410-510 nm (blue to green)[6][8][10]
Device Performance

Organic Light-Emitting Diodes (OLEDs)

ParameterCarbazole-based OLEDsFluorene-based OLEDsReference
External Quantum Efficiency (EQE) Up to 9.5% (greenish-blue emission)Up to 27.1% (yellow emission with co-host)[8][11]
Maximum Luminance Up to 4130 cd/m²Up to 142464 cd/m²[8][11]
Turn-on Voltage ~3-7 V~2.1 V[8][11]

Organic Photovoltaics (OPVs)

ParameterCarbazole-based OPVsFluorene-based OPVsReference
Power Conversion Efficiency (PCE) Up to 4.62%Up to 5.16%[12][13][14]
Open-Circuit Voltage (Voc) ~0.63 VUp to 1.14 V[12][13]
Short-Circuit Current (Jsc) ~9.66 mA/cm² (with P3HT donor)-[12]

Organic Field-Effect Transistors (OFETs)

ParameterCarbazole-based MaterialsFluorene-based MaterialsReference
Hole Mobility (μh) > 10-4 cm²/Vs3.1 x 10-3 cm²/Vs[2][3]
Electron Mobility (μe) Bipolar transport observed in some derivatives-

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for the synthesis of common carbazole and fluorene-based polymers and the fabrication of OLED and OPV devices.

Synthesis of Poly(N-vinylcarbazole) (PVK)

A common method for synthesizing PVK is through cationic polymerization.[2]

  • Monomer Preparation : N-vinylcarbazole (NVK) is purified, often by recrystallization from methanol.[4]

  • Polymerization : The polymerization is typically carried out in a dry solvent like dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

  • Initiation : A cationic initiator, such as boron trifluoride diethyl etherate solution, is added to the monomer solution at a controlled temperature (e.g., 0 °C).[2]

  • Reaction : The reaction is allowed to proceed for a specific time, which can be as short as 10 minutes.[2]

  • Termination and Precipitation : The polymerization is terminated, and the polymer is precipitated by adding the reaction mixture to a non-solvent like methanol.

  • Purification : The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.

Synthesis of Poly(9,9-dioctylfluorene) (PFO)

Suzuki cross-coupling polymerization is a widely used method for synthesizing polyfluorenes.[7]

  • Monomer Synthesis : The synthesis starts with the appropriate dibrominated fluorene monomer, such as 2,7-dibromo-9,9-dioctylfluorene, and a diboronic acid or ester comonomer.

  • Catalyst System : A palladium catalyst, such as Pd(PPh₃)₄, and a base, like aqueous sodium carbonate or potassium carbonate, are used.

  • Polymerization : The monomers, catalyst, and base are dissolved in a suitable solvent system (e.g., toluene and water) and heated under an inert atmosphere for several hours to days.

  • End-capping : After polymerization, end-capping agents can be added to control the molecular weight and improve stability.

  • Purification : The resulting polymer is typically purified by precipitation in a non-solvent (e.g., methanol) and may be further purified by Soxhlet extraction or column chromatography to remove catalyst residues and oligomers.

Organic Device Fabrication Workflow

The following diagram illustrates a general workflow for the fabrication of solution-processed organic electronic devices.

sub Substrate Cleaning (e.g., ITO-coated glass) pedot Deposition of Hole Injection Layer (e.g., PEDOT:PSS via spin coating) sub->pedot active Deposition of Active Layer (Carbazole or Fluorene-based material via spin coating) pedot->active anneal Thermal Annealing active->anneal cathode Deposition of Cathode (e.g., LiF/Al via thermal evaporation) anneal->cathode encap Encapsulation cathode->encap test Device Testing encap->test

Figure 2: General workflow for organic device fabrication.
Detailed OLED Fabrication Protocol (Illustrative Example)

This protocol describes the fabrication of a simple solution-processed OLED.

  • Substrate Preparation : Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by drying with a nitrogen gun. The ITO surface is then treated with UV-ozone for several minutes to improve its work function and promote adhesion of the subsequent layer.

  • Hole Injection Layer (HIL) Deposition : A filtered solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrate. Typical spin-coating parameters are in the range of 3000-6000 rpm for 30-60 seconds to achieve a film thickness of 30-50 nm.[13] The substrate is then annealed on a hotplate (e.g., at 120-150 °C for 10-15 minutes) to remove residual solvent.

  • Emissive Layer (EML) Deposition : A solution of the carbazole or fluorene-based emissive material in a suitable organic solvent (e.g., toluene, chlorobenzene) is spin-coated on top of the PEDOT:PSS layer inside a nitrogen-filled glovebox. Spin-coating parameters are optimized to achieve a desired thickness, typically in the range of 50-100 nm.

  • Thermal Annealing : The device is often annealed after the EML deposition to improve film morphology and device performance. Annealing temperatures and times are material-dependent.

  • Cathode Deposition : A low work function metal cathode, such as a bilayer of lithium fluoride (LiF) and aluminum (Al), is deposited by thermal evaporation through a shadow mask in a high-vacuum chamber (< 10⁻⁶ Torr). Typical thicknesses are ~1 nm for LiF and ~100 nm for Al.

  • Encapsulation : To protect the device from atmospheric moisture and oxygen, it is encapsulated using a UV-curable epoxy and a glass coverslip inside a glovebox.

  • Characterization : The current-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and electroluminescence spectra of the fabricated OLEDs are measured.

Detailed OPV Fabrication Protocol (Illustrative Example)

This protocol outlines the fabrication of a conventional bulk heterojunction (BHJ) OPV.

  • Substrate Preparation : Similar to OLED fabrication, ITO-coated glass substrates are thoroughly cleaned.

  • Hole Transport Layer (HTL) Deposition : A layer of PEDOT:PSS is spin-coated onto the ITO substrate and annealed.

  • Active Layer Deposition : A blend solution of the carbazole or fluorene-based donor material and a fullerene acceptor (e.g., PC₆₁BM or PC₇₁BM) in an organic solvent is spin-coated on the HTL. The donor:acceptor ratio and solution concentration are critical parameters that are optimized for each material system.

  • Thermal Annealing : The active layer is often thermally annealed to optimize the morphology of the bulk heterojunction for efficient charge separation and transport.

  • Cathode Deposition : A low work function metal cathode (e.g., Ca/Al or LiF/Al) is deposited by thermal evaporation.

  • Encapsulation : The device is encapsulated to prevent degradation.

  • Characterization : The current density-voltage (J-V) characteristics are measured under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

Signaling Pathways and Logical Relationships

The following diagrams illustrate the energy level alignment in a typical organic electronic device and the relationship between molecular structure and device performance.

Energy Level Diagram for an OLED

cluster_energy anode Anode (ITO) hil HIL (PEDOT:PSS) anode->hil Hole Injection htl HTL hil->htl eml EML (Carbazole or Fluorene) htl->eml etl ETL etl->eml cathode Cathode (LiF/Al) cathode->etl Electron Injection LUMO LUMO HOMO HOMO

Figure 3: Energy level alignment in a multilayer OLED.
Structure-Property-Performance Relationship

structure Molecular Structure (Carbazole vs. Fluorene Core) properties Material Properties - Charge Mobility - Energy Levels - Thermal Stability - Photophysics structure->properties performance Device Performance - Efficiency - Lifetime - Brightness properties->performance

Figure 4: Relationship between molecular structure, material properties, and device performance.

Conclusion

Both carbazole and fluorene cores offer distinct advantages and have been successfully employed in a wide range of high-performance organic electronic devices. Carbazole-based materials are particularly well-regarded for their excellent hole-transporting properties and high thermal stability.[1][5] Fluorene-based materials are also thermally stable and can exhibit high charge carrier mobilities, though they can be susceptible to the formation of aggregates that affect color purity.[2][3]

The choice between a carbazole and a fluorene core will ultimately depend on the specific application and the desired balance of properties. For applications requiring robust hole transport and high thermal stability, carbazole is an excellent choice. Fluorene, with its versatile C-9 position for functionalization, offers a platform for tuning solubility and preventing aggregation, making it suitable for a broad range of applications. The ongoing development of new derivatives of both cores continues to push the boundaries of organic electronics, promising even higher efficiencies and longer device lifetimes in the future.

References

Spectroscopic Validation of Novel Carbazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of novel chemical entities is a cornerstone of modern chemical and pharmaceutical research. For carbazole compounds, a class of aromatic heterocycles with significant applications in materials science and medicinal chemistry, rigorous spectroscopic characterization is paramount to confirm their molecular structure and purity. This guide provides a comparative overview of the spectroscopic data for a selection of recently synthesized, novel carbazole derivatives, alongside detailed experimental protocols for the key analytical techniques employed in their characterization.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for three distinct, novel carbazole compounds, offering a clear comparison of their characteristic spectral features.

Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Compound 1: 3,6-di(9H-fluoren-2-yl)-9-octyl-9H-carbazole [1]CDCl₃8.13 (s, 2H), 7.85 (d, 2H, J=7.68 Hz), 7.80 (d, 2H, J=7.68 Hz), 7.65 (d, 2H, J=8.46 Hz), 7.59 (d, 2H, J=8.16 Hz), 7.40 (t, 2H, J=8.16 Hz), 7.30(t, 2H, J=8.46. Hz), 4.24 (t, 2H), 4.00 (s, 4H), 1.82 (m, 2H), 1.20-1.30 (m, 10H), 0.85 (t, 3H)143.97, 141.61, 140.80, 140.36, 132.64, 126.80, 126.51, 125.41, 125.04, 123.89, 123.55, 120.14, 119.86, 118.95, 109.09, 37.05, 31.82, 29.42, 29.21, 27.37, 22.62, 14.10
Compound 2: 1-(3,6-Difluoro-9H-carbazol-9-yl)-3-(3-fluoro-9H-carbazol-9-yl) propan-2-ol [2]DMSO-d₆8.01 (dd, J = 9.2, 2.5 Hz, 4H), 7.67 (dd, J = 9.0, 4.3 Hz, 4H), 7.32 (td, J = 9.2, 2.6 Hz, 4H), 5.22 (s, 1H), 4.59 (dd, J = 14.9, 3.3 Hz, 2H), 4.50 (dd, J = 14.9, 8.7 Hz, 2H), 4.35 (s, 1H)156.84 (d, J = 232.9 Hz), 138.51, 122.52 (dd, J = 10.0, 4.3 Hz), 114.34 (d, J = 25.4 Hz), 111.65 (d, J = 9.0 Hz), 106.60 (d, J = 23.9 Hz), 69.26, 47.74
Compound 3: N-hexyl-3-(4-formylphenyl)carbazole CDCl₃8.16 (d, J = 7.8 Hz, 1H), 7.98 (d, J = 8.4 Hz, 2H), 7.78 (d, J = 8.4 Hz, 2H), 7.50-7.40 (m, 3H), 7.28-7.22 (m, 1H), 4.30 (t, J = 7.2 Hz, 2H), 1.89 (p, J = 7.2 Hz, 2H), 1.45-1.25 (m, 6H), 0.88 (t, J = 7.2 Hz, 3H), 10.08 (s, 1H)191.9, 148.2, 140.8, 135.2, 130.3, 129.8, 126.3, 125.9, 123.3, 120.5, 119.2, 109.1, 108.9, 43.2, 31.6, 29.0, 27.0, 22.6, 14.0

Table 2: Mass Spectrometry (MS) and Fourier-Transform Infrared (FT-IR) Spectroscopy Data

CompoundIonization ModeMolecular Ion (m/z)Key FT-IR Peaks (cm⁻¹)
Compound 1: 3,6-di(9H-fluoren-2-yl)-9-octyl-9H-carbazole [1]ESI+[M+H]⁺ (Calculated: 612.3, Found: 612.3)3050 (Ar C-H), 2957, 2922, 2851 (Aliphatic C-H), 1600 (C=C), 1220 (C-N)
Compound 2: 1-(3,6-Difluoro-9H-carbazol-9-yl)-3-(3-fluoro-9H-carbazol-9-yl) propan-2-ol [2]HRMS-ESI[M+H]⁺ (Calculated: 463.1434, Found: 463.1480)3273 (O-H), 2930 (C-H), 1487, 1459, 1439 (C=C), 1281 (C-F), 1170 (C-N)
Compound 3: N-hexyl-3-(4-formylphenyl)carbazole ESI+[M+H]⁺ (Calculated: 369.2, Found: 369.2)3050 (Ar C-H), 2925, 2854 (Aliphatic C-H), 1695 (C=O, aldehyde), 1605 (C=C), 1230 (C-N)

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

CompoundSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Compound 1: 3,6-di(9H-fluoren-2-yl)-9-octyl-9H-carbazole [1]DCM316Not Reported
Compound 2: 1-(3,6-Difluoro-9H-carbazol-9-yl)-3-(3-fluoro-9H-carbazol-9-yl) propan-2-ol Not ReportedNot ReportedNot Reported
Compound 3: N-hexyl-3-(4-formylphenyl)carbazole [1]Dichloromethane378Not Reported

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic characterization. Below are the standard experimental protocols for the key techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-25 mg (for ¹H NMR) or 50-100 mg (for ¹³C NMR) of the novel carbazole compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[3][4] Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum, typically using a pulse angle of 45-90 degrees and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and integrate the signals for ¹H NMR. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the carbazole compound (typically ~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for carbazole derivatives include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[5]

  • Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the elemental formula.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation:

    • Solid Samples: The compound can be analyzed as a KBr pellet (by grinding a small amount of the sample with dry KBr and pressing it into a thin disk) or by using an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly onto the ATR crystal.

    • Liquid/Solution Samples: A thin film of the sample can be cast onto a salt plate (e.g., NaCl), or a solution can be analyzed in a liquid cell.

  • Data Acquisition: Place the prepared sample in the FT-IR spectrometer's sample compartment.

  • Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr for pellets) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Record the spectrum of the sample. The instrument passes infrared radiation through the sample and measures the amount of radiation absorbed at each wavelength.

  • Data Analysis: The resulting interferogram is converted to a spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform. Identify the characteristic absorption bands corresponding to specific functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule, particularly in conjugated systems.[6]

Protocol:

  • Sample Preparation: Prepare a dilute solution of the carbazole compound in a UV-transparent solvent (e.g., dichloromethane, acetonitrile, ethanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Fill a cuvette with the pure solvent and place it in the reference beam path. Fill another cuvette with the same solvent and place it in the sample beam path to record a baseline.

  • Sample Measurement: Replace the solvent in the sample cuvette with the sample solution.

  • Data Acquisition: Scan a range of wavelengths (typically 200-800 nm) and record the absorbance spectrum. The wavelength of maximum absorbance (λmax) is a key characteristic of the compound.

Visualizing the Characterization Workflow

The following diagrams illustrate the logical flow of the spectroscopic characterization process for novel carbazole compounds.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Validation Synthesis Novel Carbazole Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR UVVis UV-Vis Spectroscopy Purification->UVVis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation FTIR->Structure_Elucidation UVVis->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Structure_Validation Final Structure Validation Purity_Assessment->Structure_Validation Logical_Relationship_Spectroscopic_Data cluster_techniques Spectroscopic Techniques cluster_information Information Obtained Compound Novel Carbazole Compound NMR NMR (¹H, ¹³C) Compound->NMR MS MS Compound->MS FTIR FT-IR Compound->FTIR UVVis UV-Vis Compound->UVVis Framework C-H Framework NMR->Framework MolWeight Molecular Weight & Formula MS->MolWeight FuncGroups Functional Groups FTIR->FuncGroups Conjugation Electronic Transitions (Conjugation) UVVis->Conjugation Final_Structure Validated Structure Framework->Final_Structure MolWeight->Final_Structure FuncGroups->Final_Structure Conjugation->Final_Structure

References

Unraveling the Impact of Isomerism on Charge Transport in Carbazolocarbazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The arrangement of nitrogen atoms within the carbazolocarbazole framework significantly influences the charge transport efficiency of these promising organic semiconductor materials. This guide provides a comparative analysis of the performance of key carbazolocarbazole isomers, supported by experimental data, to aid researchers in selecting the optimal molecular architecture for their electronic applications.

The isomeric forms of carbazolocarbazole, including carbazolo[2,1-a]carbazole, carbazolo[1,2-a]carbazole, carbazolo[3,2-b]carbazole, and carbazolo[4,3-c]carbazole, exhibit distinct charge transport characteristics due to variations in their molecular packing and electronic structure. Understanding these differences is crucial for the rational design of high-performance organic field-effect transistors (OFETs) and other electronic devices.

Performance Comparison of Isomeric Carbazolocarbazoles

The charge transport efficiency of carbazolocarbazole isomers is primarily evaluated based on their hole mobility (μ), which quantifies the velocity of positive charge carriers in the presence of an electric field. A higher mobility generally translates to better device performance. The ON/OFF ratio, representing the ratio of the current when the transistor is "on" to when it is "off," is another critical parameter that indicates the switching capability of the device.

IsomerSubstitutionHole Mobility (μ) [cm²/Vs]ON/OFF RatioReference
Carbazolo[2,1-a]carbazoleUnsubstituted1.3> 10⁶[1]
N,N′-dioctylcarbazolo[4,3-c]carbazoleN,N'-dioctyl0.0210⁶[2]
Carbazolo[1,2-a]carbazoleUnsubstitutedNot ReportedNot Reported[2]
Carbazolo[3,2-b]carbazoleUnsubstitutedNot ReportedNot Reported[2]

Key Observations:

  • Carbazolo[2,1-a]carbazole stands out with a remarkably high hole mobility of 1.3 cm²/Vs, indicating its excellent potential for high-performance organic electronics.[1] This superior performance is attributed to its dense molecular packing, which facilitates efficient intermolecular charge hopping.

  • N,N′-dioctylcarbazolo[4,3-c]carbazole exhibits a respectable mobility of 0.02 cm²/Vs and a high ON/OFF ratio of 10⁶.[2] The introduction of N-alkyl substituents can influence the material's solubility and thin-film morphology, which in turn affects its charge transport properties.

The Influence of Isomerism on Molecular Packing and Performance

The isomeric structure of carbazolocarbazoles dictates their solid-state packing, which is a critical determinant of charge transport efficiency. The arrangement of molecules in the thin film affects the electronic coupling between adjacent molecules, thereby influencing the ease with which charge carriers can move through the material.

G Influence of Isomerism on Charge Transport cluster_0 Molecular Structure cluster_1 Solid-State Properties cluster_2 Device Performance Isomeric\nCarbazolocarbazole Isomeric Carbazolocarbazole Molecular\nPacking Molecular Packing Isomeric\nCarbazolocarbazole->Molecular\nPacking Determines Electronic\nCoupling Electronic Coupling Molecular\nPacking->Electronic\nCoupling Influences Charge Carrier\nMobility (μ) Charge Carrier Mobility (μ) Electronic\nCoupling->Charge Carrier\nMobility (μ) Impacts ON/OFF\nRatio ON/OFF Ratio Charge Carrier\nMobility (μ)->ON/OFF\nRatio

Caption: Logical flow from isomeric structure to device performance.

Experimental Protocols

To ensure the reproducibility and accuracy of the reported data, it is essential to follow standardized experimental procedures. Below are the typical methodologies employed for the synthesis and characterization of carbazolocarbazole-based OFETs.

Synthesis of Carbazolocarbazole Isomers

The synthesis of carbazolocarbazole isomers often involves multi-step reactions. For example, the synthesis of carbazolo[1,2-a]carbazole, carbazolo[3,2-b]carbazole, and carbazolo[4,3-c]carbazole can be achieved through specific synthetic routes. A general approach involves the construction of the carbazole nucleus through methods like the Graebe-Ullmann reaction, Clemo-Perkin method, or Tauber method, followed by further annulation to form the fused carbazolocarbazole structure.

Fabrication and Characterization of Organic Field-Effect Transistors (OFETs)

The performance of carbazolocarbazole isomers as active materials in transistors is typically evaluated using a bottom-gate, top-contact OFET architecture.

1. Substrate Preparation:

  • Highly doped n-type silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 300 nm thick) are used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric.

  • The substrates are meticulously cleaned by sequential ultrasonication in deionized water, acetone, and isopropyl alcohol, followed by drying with a stream of nitrogen.

  • To improve the interface between the dielectric and the organic semiconductor, the SiO₂ surface is often treated with a hydrophobic layer, such as octadecyltrichlorosilane (OTS).

2. Organic Semiconductor Deposition:

  • Thin films of the carbazolocarbazole isomer are deposited onto the prepared substrates. This can be achieved through various techniques, including:

    • Thermal Evaporation: The material is heated under high vacuum and deposited onto the substrate at a controlled rate.

    • Solution Shearing: A solution of the carbazolocarbazole in a suitable organic solvent is spread over the substrate using a blade, leading to the formation of a crystalline thin film upon solvent evaporation.

    • Spin Coating: A solution of the material is dispensed onto the center of the substrate, which is then spun at high speed to create a uniform thin film.

3. Electrode Deposition:

  • Source and drain electrodes, typically made of gold (Au), are deposited on top of the organic semiconductor layer through a shadow mask using thermal evaporation. The channel length (L) and width (W) of the transistor are defined by the dimensions of the shadow mask.

4. Electrical Characterization:

  • The electrical characteristics of the fabricated OFETs are measured in a controlled environment (e.g., in a nitrogen-filled glovebox or under vacuum) using a semiconductor parameter analyzer.

  • The output characteristics are obtained by measuring the drain current (Id) as a function of the drain-source voltage (Vds) at different gate-source voltages (Vgs).

  • The transfer characteristics are obtained by measuring Id as a function of Vgs at a constant Vds in both the linear and saturation regimes.

  • The hole mobility (μ) is calculated from the transfer characteristics in the saturation regime using the following equation: Id = (μ * W * Ci / 2L) * (Vgs - Vth)² where Ci is the capacitance per unit area of the gate dielectric and Vth is the threshold voltage.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the fabrication and characterization of carbazolocarbazole-based OFETs.

G OFET Fabrication and Characterization Workflow cluster_0 Device Fabrication cluster_1 Device Characterization A Substrate Cleaning (Si/SiO₂) B Surface Treatment (e.g., OTS) A->B C Carbazolocarbazole Deposition B->C D Source/Drain Electrode Deposition (Au) C->D E Electrical Measurement (I-V Characteristics) D->E F Parameter Extraction (μ, ON/OFF Ratio, Vth) E->F

Caption: Workflow for OFET fabrication and characterization.

This comprehensive guide provides a foundation for researchers and drug development professionals to understand the critical role of isomerism in dictating the charge transport efficiency of carbazolocarbazoles. The provided data and experimental protocols serve as a valuable resource for the continued development of advanced organic electronic materials.

References

Safety Operating Guide

Personal protective equipment for handling 1,6-Dimethyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1,6-Dimethyl-9H-carbazole in a laboratory setting. The following procedures are based on the known hazards of the parent compound, carbazole, and its derivatives, and are intended to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Summary

Potential Hazards Include:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[3][4][5]

  • Carcinogenicity: Suspected of causing cancer.[3][6][7] Carbazole is listed as possibly carcinogenic to humans by IARC (Group 2B).[7]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical splash goggles are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[8][9]To protect against eye irritation and serious eye damage from dust or splashes.[1][2][3]
Skin and Body Protection A flame-resistant lab coat is required.[9] Wear a disposable gown made of low-permeability fabric with a solid front and tight-fitting cuffs.[10] Protective gloves are mandatory.[8] For handling hazardous drugs, wearing two pairs of gloves is recommended.[10]To prevent skin contact, which can cause irritation.[1][2] Double gloving minimizes the risk of exposure during compounding, administration, and disposal.[10]
Respiratory Protection Use a NIOSH-approved respirator if local exhaust ventilation is not available or is inadequate to control exposure.[6] A dust respirator is recommended if dust will be generated.To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[3][4][5]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is critical for minimizing risk.

1. Preparation:

  • Work in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[3][8]

  • Ensure that an eyewash station and safety shower are readily accessible.[3]

  • Assemble all necessary equipment and reagents before starting work.

  • Don the appropriate PPE as outlined in the table above.

2. Handling:

  • Avoid generating dust.[1] Use techniques such as gentle scooping and weighing on a tared container within the fume hood.

  • If dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Keep containers tightly closed when not in use.[3][4][8]

  • Avoid contact with skin and eyes.[3][8]

  • Do not eat, drink, or smoke in the handling area.[1][8][10]

3. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[3][8]

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Remove and dispose of contaminated PPE properly. Contaminated clothing should be removed and washed before reuse.[3]

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Work in Fume Hood prep2 Verify Eyewash/Shower Access prep1->prep2 prep3 Assemble Materials prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Avoid Dust Generation prep4->handle1 handle2 Keep Containers Closed handle1->handle2 handle3 Avoid Skin/Eye Contact handle2->handle3 post1 Wash Hands Thoroughly handle3->post1 post2 Decontaminate Surfaces post1->post2 post3 Properly Dispose of PPE post2->post3

Safe Handling Workflow

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Collect all solid waste, including unused compounds and contaminated materials (e.g., gloves, weigh boats, paper towels), in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is in solution, collect it in a labeled hazardous waste container compatible with the solvent used.

  • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.

2. Disposal Procedure:

  • Dispose of all waste in accordance with local, regional, and national regulations.[8]

  • Do not dispose of this chemical down the drain or in the regular trash.[3]

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and to arrange for waste pickup.

Waste Disposal Decision Tree cluster_waste_type Waste Type cluster_container Containerization cluster_disposal Final Disposal start Generated Waste solid Solid Waste start->solid liquid Liquid Waste start->liquid sharps Contaminated Sharps start->sharps solid_container Labeled Hazardous Solid Waste Container solid->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid->liquid_container sharps_container Sharps Container sharps->sharps_container ehs Contact EHS for Pickup solid_container->ehs liquid_container->ehs sharps_container->ehs

Waste Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.